molecular formula C23H19NO5 B104358 6-Acetonyldihydrosanguinarine CAS No. 37687-34-6

6-Acetonyldihydrosanguinarine

Cat. No.: B104358
CAS No.: 37687-34-6
M. Wt: 389.4 g/mol
InChI Key: ONEHMWWDDDSJBB-UHFFFAOYSA-N
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Description

6-Acetonyldihydrosanguinarine is a dihydrobenzophenanthridine alkaloid (citation:4) naturally occurring in several plant species within the Papaveraceae family, notably isolated from the aerial parts of Chelidonium majus L. (citation:1) and found in plants of the genera Macleaya and Bocconia (citation:4). This class of alkaloids is of significant research interest due to its diverse bioactivities. While the specific mechanism of action for this compound is an area of ongoing investigation, research on structurally similar compounds provides strong direction. For instance, a 2024 study on 6-Methoxydihydrosanguinarine (a close analog) demonstrated potent anti-proliferative effects against lung adenocarcinoma (LUAD) cells (citation:6). That research suggested the compound's activity may be mediated through the disruption of the cell cycle signaling pathway, specifically by downregulating key hub genes such as CDK1, CHEK1, KIF11, PLK1, and TTK (citation:6). This positions this compound and its analogs as promising candidates for research in oncology, particularly in exploring novel mechanisms for halting tumor cell proliferation. The broader family of benzophenanthridine alkaloids to which it belongs is well-known in scientific literature for exhibiting a range of pharmacological properties, including antimicrobial and antifungal activities (citation:4), providing a wide scope for potential investigative applications.

Properties

IUPAC Name

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEHMWWDDDSJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201307625
Record name 6-Acetonyldihydrosanguinarine
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Molecular Weight

389.4 g/mol
Source PubChem
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Physical Description

Solid
Record name xi-8-Acetonyldihydrosanguinarine
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CAS No.

37687-34-6
Record name 6-Acetonyldihydrosanguinarine
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Record name 6-Acetonyldihydrosanguinarine
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Record name 37687-34-6
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Record name 6-Acetonyldihydrosanguinarine
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Melting Point

194 - 195.5 °C
Record name xi-8-Acetonyldihydrosanguinarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

6-Acetonyldihydrosanguinarine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid naturally occurring in plants of the Papaveraceae family, notably Chelidonium majus and Macleaya cordata. As a derivative of the well-researched alkaloid sanguinarine (B192314), it holds potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, isolation, and putative biological activities. This document collates available data on related compounds to infer potential mechanisms of action and offers detailed experimental protocols for its study.

Introduction

Sanguinarine and its derivatives have long been a subject of scientific inquiry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This compound, a structurally related analogue, has been isolated from medicinal plants, suggesting its potential contribution to their therapeutic properties. Understanding the specific characteristics and biological profile of this compound is crucial for evaluating its potential as a standalone therapeutic agent or as a lead compound for drug development.

Chemical Properties and Characterization

This compound is characterized by the addition of an acetonyl group at the 6-position of the dihydrosanguinarine (B1196270) core.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.40 g/mol
IUPAC Name 1-(13-methyl-10,11-dihydro[1]dioxolo[4,5-i][1]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-13(14H)-yl)propan-2-one
Synonyms 6-Acetonyl-5,6-dihydrosanguinarine
CAS Number 108613-79-0

2.1. Spectral Data

Isolation and Synthesis

3.1. Isolation from Natural Sources

This compound has been successfully isolated from the plant Macleaya cordata.[1] A general protocol for the isolation of alkaloids from this plant involves extraction with an acidic aqueous solution followed by purification using chromatographic techniques.

3.1.1. Experimental Protocol: Isolation of Alkaloids from Macleaya cordata

This protocol is a generalized procedure based on common alkaloid extraction methodologies.

  • Plant Material: Dried and powdered aerial parts of Macleaya cordata.

  • Extraction:

    • Macerate the plant material in methanol (B129727) for 72 hours at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

    • Suspend the crude extract in a 2% sulfuric acid solution and partition with chloroform (B151607) to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia (B1221849) solution.

    • Extract the liberated alkaloids with chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid fraction.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar Rf values.

    • Further purify the combined fractions containing this compound using preparative TLC or high-performance liquid chromatography (HPLC).

3.2. Chemical Synthesis

3.2.1. Conceptual Synthetic Workflow

Synthesis_Workflow Sanguinarine Sanguinarine Nucleophilic_Addition Nucleophilic Addition Sanguinarine->Nucleophilic_Addition Acetonyl_Nucleophile Acetonyl Nucleophile (e.g., from acetone (B3395972) and a base) Acetonyl_Nucleophile->Nucleophilic_Addition Product This compound Nucleophilic_Addition->Product Purification Purification (Chromatography) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activities

While there is a lack of specific quantitative data for this compound, the biological activities of its parent compound, sanguinarine, and the related compound, dihydrosanguinarine, have been extensively studied. This information provides a strong basis for inferring the potential therapeutic effects of this compound.

4.1. Cytotoxic and Anticancer Activity

Sanguinarine exhibits potent cytotoxic effects against a variety of cancer cell lines. Dihydrosanguinarine has been shown to be less cytotoxic than sanguinarine.[1] One study on human promyelocytic leukemia HL-60 cells found that sanguinarine had an IC₅₀ of 0.9 µM, while dihydrosanguinarine at 20 µM only reduced cell viability to 52% after 24 hours of exposure.[1] Both compounds were found to induce apoptosis and necrosis.[1] It is plausible that this compound also possesses cytotoxic properties, although likely with a different potency compared to sanguinarine and dihydrosanguinarine.

4.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2. Anti-inflammatory Activity

Sanguinarine is known to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses. Given the structural similarity, this compound may also exhibit anti-inflammatory effects by modulating similar pathways.

4.2.1. Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay provides a preliminary indication of anti-inflammatory activity.

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes and then at 70°C for 5 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

4.3. Antimicrobial Activity

Sanguinarine exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Dihydrosanguinarine has also been reported to have antifungal activity. Therefore, it is reasonable to hypothesize that this compound may possess antimicrobial properties.

4.3.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the antimicrobial efficacy of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of sanguinarine are often attributed to its ability to interact with various cellular targets and modulate key signaling pathways. Due to the structural similarities, this compound may share some of these mechanisms.

5.1. Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Sanguinarine has been shown to inhibit the activation of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

5.2. Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Sanguinarine has been reported to affect MAPK signaling, particularly the ERK1/2 pathway.

MAPK_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Sanguinarine_Derivative This compound (Hypothesized) Sanguinarine_Derivative->Raf Inhibits (Hypothesized) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_n->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring benzophenanthridine alkaloid with a chemical structure that suggests a range of potential biological activities. While direct experimental data for this compound is limited, the well-documented pharmacological profile of its parent compound, sanguinarine, provides a strong rationale for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ and MIC values of this compound in various cancer cell lines, inflammatory models, and against a panel of pathogenic microorganisms.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Synthetic Protocol Development: Establishing an efficient and scalable synthetic route to facilitate further pharmacological studies and the generation of novel analogues.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of this compound in preclinical animal models.

A thorough investigation into these areas will be crucial in unlocking the full therapeutic potential of this intriguing natural product.

References

6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

6-Acetonyldihydrosanguinarine is a derivative of the naturally occurring benzophenanthridine alkaloid sanguinarine (B192314). While research on this specific compound is limited, the biological activities of its parent compounds, sanguinarine and dihydrosanguinarine (B1196270), suggest potential for further investigation, particularly in the realm of anticancer research. This technical guide provides a comprehensive overview of the known chemical structure and properties of this compound, alongside a detailed exploration of the biological activities and associated signaling pathways of its parent compounds, which are likely to be relevant to the activity of this derivative. This document also outlines generalized experimental protocols for the isolation and biological evaluation of such alkaloids, aiming to facilitate future research into this promising compound.

Chemical Structure and Properties

This compound is a derivative of dihydrosanguinarine, featuring an acetonyl group at the 6th position. Its chemical structure is presented below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundDihydrosanguinarineSanguinarine
Molecular Formula C23H19NO5[1]C20H15NO4C20H14NO4+
Molecular Weight 389.40 g/mol [1]333.34 g/mol 332.33 g/mol
IUPAC Name 1-(2,3-dimethoxy-12-methyl-12,13-dihydro-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium-13-yl)propan-2-one13-Methyl-13,14-dihydro-[1][2]benzodioxolo[5,6-c][1][2]dioxolo[4,5-i]phenanthridine13-methyl-[1][2]benzodioxolo[5,6-c][1][2]dioxolo[4,5-i]phenanthridin-13-ium
CAS Number 37687-34-63606-45-92447-54-3
Topological Polar Surface Area 57.2 Ų[1]40.2 Ų40.2 Ų
XlogP 3.8[1]3.53.1
Hydrogen Bond Donors 0[1]00
Hydrogen Bond Acceptors 6[1]44
Melting Point Data not available190-192 °C277-280 °C (chloride)
Solubility Data not availableData not availableSlightly soluble in water; soluble in chloroform (B151607), ethanol

Biological Activities and Mechanism of Action (Inferred from Sanguinarine and Dihydrosanguinarine)

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the activities of its parent compounds, sanguinarine and dihydrosanguinarine, provide a strong basis for predicting its potential pharmacological effects.

Cytotoxicity and Anticancer Potential

Sanguinarine and its derivatives are known to possess significant cytotoxic and anticancer properties.[2] Dihydrosanguinarine, the direct precursor to this compound, has demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells, although it is less potent than sanguinarine.[1] Both compounds can induce apoptosis and necrosis in cancer cells.[1] The anticancer activity of sanguinarine and its derivatives is attributed to their ability to suppress signal transduction pathways, induce apoptosis, and inhibit cancer cell proliferation.[2]

Table 2: Cytotoxicity Data for Dihydrosanguinarine and Sanguinarine

CompoundCell LineAssayIC50 ValueReference
DihydrosanguinarineHL-60MTT> 20 µM (at 24h, viability decreased to 52%)[1]
SanguinarineHL-60MTT0.9 µM (at 4h)[1]
Postulated Signaling Pathways

The biological activities of sanguinarine and its derivatives are associated with the modulation of several key signaling pathways that are crucial in cancer development and progression. It is highly probable that this compound exerts its effects through these same pathways.

  • JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • NF-κB Pathway: Plays a critical role in inflammation and cell survival.

  • MAPK Pathway: Involved in the regulation of cell proliferation, differentiation, and stress responses.

  • Wnt/β-catenin Pathway: Crucial for embryonic development and tissue homeostasis, and often dysregulated in cancer.

Signaling_Pathways_of_Sanguinarine_Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors/ Cytokines Receptors Receptors Growth_Factors->Receptors JAK JAK Receptors->JAK PI3K PI3K Receptors->PI3K IKK IKK Receptors->IKK Ras Ras Receptors->Ras Dsh Dsh Receptors->Dsh STAT STAT JAK->STAT Transcription Gene Transcription (Proliferation, Survival, etc.) STAT->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b mTOR->Transcription NF_kB NF-κB IKK->NF_kB NF_kB->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Transcription

Caption: Postulated signaling pathways affected by sanguinarine derivatives.

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, and biological evaluation of this compound have not been published. The following sections provide generalized methodologies based on standard practices for natural product chemistry and cell biology.

General Protocol for Isolation of Benzophenanthridine Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of alkaloids from a plant source.

Alkaloid_Isolation_Workflow Start Plant Material (e.g., roots, stems) Drying Drying and Grinding Start->Drying Extraction Maceration or Soxhlet Extraction (e.g., with methanol (B129727) or ethanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Acid-Base Partitioning (e.g., with HCl and CHCl3) Filtration->Partitioning Crude_Alkaloid Crude Alkaloid Extract Partitioning->Crude_Alkaloid Chromatography Column Chromatography (e.g., Silica (B1680970) gel or Alumina) Crude_Alkaloid->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC) TLC_Analysis->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Elucidation (NMR, MS, IR) Pure_Compound->Characterization End End Characterization->End

Caption: Generalized workflow for the isolation of alkaloids from plant material.

Methodology:

  • Plant Material Preparation: The selected plant material is dried at room temperature or in an oven at low temperature (40-50 °C) and then ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using either maceration (soaking at room temperature for several days) or Soxhlet extraction for a more exhaustive process.

  • Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a nonpolar solvent.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

  • Fraction Analysis and Purification: The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the known chemical properties and the well-documented biological activities of its parent compounds, sanguinarine and dihydrosanguinarine, strongly suggest its potential as a bioactive molecule, particularly in the context of anticancer research. The information and protocols provided in this technical guide are intended to serve as a foundation for future investigations into this compound. Further research is warranted to isolate or synthesize this compound, determine its physicochemical properties, and comprehensively evaluate its biological activities and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related benzophenanthridine alkaloids.

References

The Natural Provenance of 6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and quantitative analysis of 6-Acetonyldihydrosanguinarine, a benzophenanthridine alkaloid of interest to researchers in drug development and the natural products sciences. This document is intended for professionals in the fields of phytochemistry, pharmacology, and medicinal chemistry.

Executive Summary

This compound is a naturally occurring alkaloid found within select species of the Papaveraceae family. This guide consolidates current scientific knowledge on its primary botanical sources, outlines detailed experimental protocols for its extraction and purification, and presents available quantitative data. Furthermore, this document includes visual diagrams of experimental workflows to facilitate a deeper understanding of the isolation processes. The primary natural sources identified are Chelidonium majus L. (Greater Celandine) and Macleaya cordata (Willd.) R. Br. (Plume Poppy).

Natural Sources of this compound

Scientific literature confirms the presence of this compound in the following plant species:

  • Chelidonium majus L. (Greater Celandine): This perennial herb is a well-documented source of a diverse array of isoquinoline (B145761) alkaloids. This compound has been purified from this plant, where it contributes to the plant's overall pharmacological profile.[1][2] Studies have investigated its immune-stimulatory effects.

  • Macleaya cordata (Willd.) R. Br. (Plume Poppy): The roots of this plant have been specifically identified as a source of this compound.[3] Macleaya cordata is known for its rich alkaloid content, which is utilized in various traditional and commercial applications.

While other species within the Papaveraceae family are rich in related alkaloids, Chelidonium majus and Macleaya cordata are the most definitively cited natural sources for this compound in the reviewed literature.

Quantitative Analysis

Precise quantitative data on the concentration of this compound in its natural sources is not extensively reported in the available literature. The concentration of alkaloids in plants can vary significantly based on factors such as geographical location, climate, and the developmental stage of the plant at the time of harvest. However, a study on Chelidonium majus provided yields for several related alkaloids from a crude extract, though this compound was not specifically quantified in that instance.

Table 1: Quantitative Data on Related Alkaloids from Chelidonium majus

AlkaloidYield from 500 mg Crude Extract
Stylopine1.93 mg
Sanguinarine0.57 mg
Chelidonine1.29 mg
Protopine1.95 mg
Coptisine7.13 mg

Data from a study focused on the isolation of major benzylisoquinoline alkaloids and may not be representative of the yield of this compound.

Experimental Protocols

The isolation and purification of this compound from its natural botanical sources involve multi-step procedures combining various chromatographic techniques. The following protocols are synthesized from methodologies reported in the scientific literature for the isolation of this and related alkaloids from Macleaya cordata and Chelidonium majus.

General Extraction of Total Alkaloids

This initial step is designed to extract the crude alkaloid fraction from the plant material.

  • Plant Material Preparation: Air-dried and powdered roots of Macleaya cordata or the whole herb of Chelidonium majus are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to extraction with an organic solvent. Methanol (B129727) is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus or by maceration with repeated solvent changes to ensure exhaustive extraction.

  • Acid-Base Partitioning: a. The crude methanol extract is evaporated to dryness under reduced pressure. b. The residue is then dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the alkaloids, rendering them water-soluble. c. This acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic compounds. d. The aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10). e. The free-base alkaloids are then extracted from the basified aqueous solution using a non-polar organic solvent such as chloroform (B151607).

  • Concentration: The organic solvent containing the crude alkaloid fraction is evaporated to dryness to yield the total alkaloid extract.

G start Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction evaporation1 Evaporation extraction->evaporation1 acidification Dissolution in Acidic Solution evaporation1->acidification liquid_liquid1 Liquid-Liquid Extraction (remove neutrals) acidification->liquid_liquid1 basification Basification of Aqueous Layer liquid_liquid1->basification liquid_liquid2 Liquid-Liquid Extraction (extract alkaloids) basification->liquid_liquid2 evaporation2 Evaporation liquid_liquid2->evaporation2 end Crude Alkaloid Extract evaporation2->end

General Workflow for Crude Alkaloid Extraction
Chromatographic Isolation and Purification

The crude alkaloid extract is a complex mixture requiring further separation to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: a. The crude alkaloid extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column. b. The column is eluted with a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). c. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Recrystallization: Fractions enriched with this compound may be further purified by recrystallization from a suitable solvent system to yield a more purified crystalline product.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, semi-preparative HPLC is employed.[3] a. Column: A reversed-phase C18 column is typically used. b. Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier such as formic acid or acetic acid to improve peak shape, is a common mobile phase system. The specific gradient will need to be optimized based on the analytical separation. c. Detection: UV detection at a wavelength determined from the UV spectrum of this compound is used to monitor the elution of the compound. d. Fraction Collection: The fraction corresponding to the peak of this compound is collected. e. Solvent Removal: The collected fraction is evaporated under reduced pressure to remove the mobile phase and yield the pure compound.

G start Crude Alkaloid Extract silica_gel Silica Gel Column Chromatography start->silica_gel tlc TLC Monitoring of Fractions silica_gel->tlc recrystallization Recrystallization (Optional) tlc->recrystallization prep_hplc Semi-Preparative HPLC tlc->prep_hplc recrystallization->prep_hplc end Pure this compound prep_hplc->end

Purification Workflow for this compound
Structural Elucidation

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the detailed chemical structure and stereochemistry of the compound.

Signaling Pathways

While the primary focus of this guide is the natural source and isolation of this compound, it is noteworthy that its biological activity has been investigated. One study reported that this compound purified from Chelidonium majus triggers the production of proinflammatory cytokines through the ROS-JNK/ERK-NFκB signaling pathway.[2]

G ligand This compound ros ROS ligand->ros jnk_erk JNK/ERK ros->jnk_erk nfkb NFκB jnk_erk->nfkb cytokines Proinflammatory Cytokines (TNF-α, IL-6, IL-8) nfkb->cytokines

Signaling Pathway Activated by this compound

Conclusion

This compound can be reliably sourced from Chelidonium majus and Macleaya cordata. The isolation of this compound requires a combination of classical and modern chromatographic techniques. While detailed quantitative data remains an area for further research, the established protocols provide a solid foundation for obtaining this compound for further pharmacological and chemical investigation. The elucidation of its role in inflammatory signaling pathways underscores its potential as a lead compound in drug discovery.

References

Isolating 6-Acetonyldihydrosanguinarine from Chelidonium majus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 6-acetonyldihydrosanguinarine, a bioactive alkaloid from the plant Chelidonium majus (greater celandine). This document outlines a comprehensive, albeit generalized, experimental protocol for its extraction and purification, based on established methodologies for isoquinoline (B145761) alkaloids from this species. Furthermore, it details the compound's known signaling pathway, offering insights into its mechanism of action.

Introduction

Chelidonium majus L. is a perennial herb belonging to the Papaveraceae family, long recognized in traditional medicine for its diverse therapeutic properties.[1] The plant is a rich source of various isoquinoline alkaloids, which are the primary contributors to its pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities.[1] Among the numerous alkaloids identified in C. majus is this compound, a derivative of the benzophenanthridine alkaloid sanguinarine.[2][3] Recent studies have highlighted its potential as an immune-modulatory agent.[4] This guide focuses on the critical aspects of isolating this specific compound for further research and development.

Quantitative Data Summary

While specific quantitative data for the isolation of this compound is not extensively reported, the following table outlines the key parameters that should be recorded and optimized during the isolation process. The values provided are hypothetical and serve as a template for data presentation.

ParameterValueUnitMethod of Analysis
Starting Plant Material (Dried Aerial Parts)500gGravimetric
Crude Alkaloid Extract Yield25gGravimetric
This compound Yield (Post-PLC)15mgGravimetric/HPLC
Purity of Final Compound>95%HPLC/LC-MS
Retention Time (HPLC)8.5minHPLC-UV
Molecular Weight (M+H)+390.1392m/zLC-HRMS

Experimental Protocols

The following protocols are a composite of established methods for the isolation of alkaloids from Chelidonium majus. Researchers should optimize these steps for their specific laboratory conditions and equipment.

Plant Material and Extraction
  • Plant Material Preparation: Collect fresh aerial parts of Chelidonium majus during its flowering season. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder.

  • Acid-Base Extraction:

    • Macerate 500 g of the powdered plant material in 5 L of 0.5 M hydrochloric acid for 48 hours at room temperature with occasional stirring.

    • Filter the acidic extract through cheesecloth and then filter paper to remove solid plant material.

    • Basify the filtrate to a pH of 9-10 by the slow addition of concentrated ammonium (B1175870) hydroxide.

    • Perform a liquid-liquid extraction of the basified aqueous solution with chloroform (B151607) (3 x 2 L).

    • Combine the chloroform fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of the target compound.

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) with a suitable solvent system, such as a gradient of chloroform and methanol (B129727).

    • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100:0 to 90:10 v/v).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and a UV detector (254 nm and 366 nm).

    • Combine fractions that show a similar profile and contain the compound of interest.

  • Preparative Layer Chromatography (PLC) (Fine Purification):

    • Further purify the enriched fractions containing this compound using preparative layer chromatography (PLC) on silica gel plates (e.g., 0.5 mm thickness).[3]

    • Apply the concentrated fraction as a band onto the PLC plate.

    • Develop the plate using an optimized solvent system (e.g., chloroform:methanol:ammonia, 90:10:1 v/v/v).

    • Visualize the separated bands under UV light.

    • Scrape the band corresponding to this compound from the plate.

    • Elute the compound from the silica gel with a polar solvent like methanol.

    • Filter and evaporate the solvent to yield the purified compound.

Purity and Structural Confirmation
  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1H and 13C NMR to elucidate the chemical structure and confirm the identity of this compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

G start Dried, Powdered Chelidonium majus extraction Acid-Base Extraction (HCl, NH4OH, Chloroform) start->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->column_chrom fractions Enriched Fractions column_chrom->fractions plc Preparative Layer Chromatography (Silica Gel) fractions->plc purified_compound Purified this compound plc->purified_compound analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) purified_compound->analysis final_product Characterized Compound analysis->final_product

Caption: Isolation workflow for this compound.

Signaling Pathway of this compound

Studies have shown that this compound (ADS) can trigger the production of proinflammatory cytokines through the activation of the ROS-JNK/ERK-NFκB signaling pathway.[4]

G ADS This compound (ADS) ROS Reactive Oxygen Species (ROS) ADS->ROS JNK JNK ROS->JNK ERK ERK ROS->ERK NFkB NF-κB Activation JNK->NFkB ERK->NFkB Cytokines Proinflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines

Caption: ADS-induced proinflammatory cytokine production pathway.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of this compound from Chelidonium majus. The outlined protocols, data presentation templates, and visual diagrams are intended to support researchers in their efforts to obtain this promising bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided signaling pathway offers a starting point for mechanistic studies. It is important to reiterate that the presented experimental procedures are generalized and will likely require optimization for specific laboratory settings.

References

6-Acetonyldihydrosanguinarine: A Technical Guide to its Synthesis, Bioactivity, and Relationship with Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-acetonyldihydrosanguinarine, a derivative of the well-known benzophenanthridine alkaloid, sanguinarine (B192314). The document details the chemical relationship between these two compounds, outlines a likely synthetic pathway for this compound, and presents its reported biological activities, with a focus on its antifungal and potential anticancer properties. All quantitative data is summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as an in-depth resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents derived from natural products.

Introduction: The Link Between Sanguinarine and this compound

Sanguinarine is a polycyclic quaternary alkaloid sourced from plants such as the bloodroot (Sanguinaria canadensis) and Mexican prickly poppy (Argemone mexicana).[1] Its biosynthesis in plants starts with 4-hydroxyphenyl-acetaldehyde and dopamine, leading to the formation of dihydrosanguinarine (B1196270), its immediate precursor, which is then oxidized to sanguinarine.[1] Sanguinarine is known for its toxicity, acting on the Na+/K+-ATPase transmembrane protein.[1]

This compound is a synthetic derivative of sanguinarine, where an acetonyl group is attached to the C-6 position of the dihydrosanguinarine backbone. This modification from the planar, quaternary sanguinarine to a substituted, non-planar dihydro-derivative can significantly alter its biological activity and pharmacokinetic properties. The addition of the acetonyl group at the C-6 position is a key structural change that influences its interaction with biological targets.

Synthesis and Characterization

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from the synthesis of analogous C-6 substituted sanguinarine derivatives.

Proposed Synthetic Pathway

The synthesis likely involves the reaction of sanguinarine chloride with a nucleophile, in this case, the enolate of acetone.

Synthesis_Pathway Sanguinarine Sanguinarine Chloride Intermediate Nucleophilic Addition Intermediate Sanguinarine->Intermediate Nucleophilic Attack at C-6 AcetoneEnolate Acetone Enolate (from Acetone + Base) AcetoneEnolate->Intermediate Product This compound Intermediate->Product Work-up

Caption: Proposed synthesis of this compound.

Characterization

Characterization of this compound would rely on standard spectroscopic techniques. Based on the spectral data of the structurally similar compound, 6-acetonyl-N-methyl-dihydrodecarine, the following characteristic spectral features can be expected:

  • Infrared (IR) Spectroscopy: A strong absorption band around 1708 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the acetonyl group.

  • Mass Spectrometry (MS): The positive electrospray ionization mass spectrum (ESI-MS) would show a quasi-molecular ion [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the benzophenanthridine core, methoxy (B1213986) groups, the N-methyl group, and the protons of the acetonyl moiety (a singlet for the methyl protons and a multiplet for the methylene (B1212753) protons). A key signal would be the proton at C-6.

    • ¹³C NMR would display signals for all carbons, with a distinctive downfield signal for the carbonyl carbon of the acetonyl group (around 207.6 ppm). HMBC correlations between the C-6 proton and the carbonyl carbon, as well as the methylene protons of the acetonyl group, would confirm the connectivity.

Biological Activity and Quantitative Data

This compound has been investigated for its biological activities, primarily its antifungal and potential anticancer effects.

Antifungal Activity

Derivatives of sanguinarine with substituents at the C-6 position have demonstrated significant antifungal activity against various phytopathogenic fungi.

Table 1: Antifungal Activity of 6-Substituted Sanguinarine Derivatives

CompoundTarget FungiInhibition Rate (%) at 100 µg/mLReference
6-alkoxydihydro derivativesValsa mali40.2 - 100[1]
Fusarium solani40.2 - 100[1]
Coniothyrium lunata40.2 - 100[1]
Pyricularia oryzae40.2 - 100[1]
Alternaria alternata40.2 - 100[1]
Fusarium vasinfectum40.2 - 100[1]
Phomopsis sp.40.2 - 100[1]
6-cyanodihydro derivativesValsa mali40.2 - 100[1]
Fusarium solani40.2 - 100[1]
Coniothyrium lunata40.2 - 100[1]
Pyricularia oryzae40.2 - 100[1]
Alternaria alternata40.2 - 100[1]
Fusarium vasinfectum40.2 - 100[1]
Phomopsis sp.40.2 - 100[1]

Note: While specific data for this compound was not found in the cited source, the high activity of other C-6 substituted derivatives suggests its potential as an antifungal agent.

Anticancer Activity

Sanguinarine and its derivatives are known to possess anticancer properties. Studies on C-6 substituted analogs have provided insights into their structure-activity relationships.

Table 2: In Vitro Anticancer Activities of 6-Substituted Sanguinarine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
6-Cyano dihydrosanguinarine (CNS)NB4 (Human promyelocytic leukemia)0.53[2]
MKN-45 (Human gastric adenocarcinoma)1.53[2]
6-Cyano dihydrochelerythrine (B1200217) (CNC)NB41.85[2]
MKN-4512.72[2]

Note: The potent anticancer activity of the 6-cyano derivative suggests that the C-6 position is a viable site for modification to develop novel anticancer agents.

Experimental Protocols

General Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is based on the methodology described for testing sanguinarine derivatives against phytopathogenic fungi.[1]

Antifungal_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement Prep_Media Prepare Potato Dextrose Agar (B569324) (PDA) Medium Prep_Plates Add Compound to Molten PDA (Final Concentration 100 µg/mL) Prep_Media->Prep_Plates Prep_Compound Dissolve Test Compound in DMSO (Stock Solution) Prep_Compound->Prep_Plates Inoculate Place a 5 mm Mycelial Disc of the Test Fungus in the Center of the Plate Prep_Plates->Inoculate Incubate Incubate at 25±1 °C for 48-72 h Inoculate->Incubate Measure Measure the Diameter of the Fungal Colony Incubate->Measure Calculate Calculate the Percentage Inhibition Measure->Calculate

Caption: Workflow for the antifungal activity assay.

Procedure:

  • Media and Compound Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize. Dissolve the test compound (e.g., this compound) in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 100 µg/mL). Pour the mixture into sterile Petri dishes. A control plate containing DMSO without the test compound should also be prepared.

  • Inoculation: Once the agar has solidified, place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the test fungus, in the center of each plate.

  • Incubation: Incubate the plates at 25±1 °C for 48-72 hours, or until the fungal growth in the control plate nearly covers the entire plate.

  • Measurement and Calculation: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treated group.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of its parent compound, sanguinarine, and other derivatives provide valuable insights into its potential modes of action.

Signaling_Pathways cluster_compound This compound cluster_pathways Potential Target Signaling Pathways cluster_effects Cellular Effects Compound This compound NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Induction Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Anticancer Anticancer Effects (Cell Cycle Arrest, Apoptosis) MAPK->Anticancer PI3K_Akt->Anticancer Apoptosis->Anticancer

Caption: Potential signaling pathways affected by this compound.

Sanguinarine and its derivatives are known to exert their biological effects through the modulation of several key signaling pathways, including:

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is a common mechanism for the anti-inflammatory effects of sanguinarine.

  • MAPK Signaling Pathway: Sanguinarine can modulate the activity of various components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition by sanguinarine derivatives can lead to anticancer effects.

  • Induction of Apoptosis: Sanguinarine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

It is plausible that this compound shares some of these mechanisms of action, although the specific molecular targets and the potency of its effects may differ due to its structural modifications.

Conclusion

This compound represents an interesting synthetic derivative of sanguinarine with potential applications in the development of new antifungal and anticancer agents. Its synthesis from the readily available sanguinarine makes it an accessible target for further investigation. The available data on related C-6 substituted derivatives suggest that this position is a key site for modulating biological activity. Future research should focus on the detailed elucidation of its synthesis and purification, comprehensive evaluation of its biological activity against a wider range of targets, and in-depth studies of its mechanism of action and effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a quaternary benzophenanthridine alkaloid found in various plants of the Papaveraceae family. Sanguinarine and its derivatives are subjects of extensive research due to their broad-spectrum biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It details proposed methodologies for its synthesis, purification, and analytical characterization based on established protocols for similar compounds. Furthermore, this document explores its putative mechanism of action by visualizing a key signaling pathway implicated in the bioactivity of related derivatives. This guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is formed via the nucleophilic addition of an acetonyl group to the C6 position of the sanguinarine iminium cation. This transformation results in a dihydrosanguinarine (B1196270) backbone with an acetonyl substituent. While extensive experimental data for this specific derivative is not widely published, its core physicochemical properties can be calculated or inferred from the known properties of its parent compound, dihydrosanguinarine[1].

Chemical Structure
  • IUPAC Name: 13-methyl-6-(2-oxopropyl)-6,13-dihydro-[2][3]benzodioxolo[5,6-c][2][3]dioxolo[4,5-i]phenanthridine

  • Molecular Formula: C₂₃H₁₉NO₅

  • Canonical SMILES: CC(=O)CC1N(C)C2=CC3=C(C=C2C4=C1C=C5C(=C4)OCO5)OCO3

  • Parent Compound: Dihydrosanguinarine[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. It should be noted that while molecular weight and formula are exact, other parameters such as melting point and solubility are predictive and require experimental verification.

PropertyValueSource
Molecular Weight 389.40 g/mol Calculated
Exact Mass 389.12632 g/mol Calculated
Appearance Predicted: White to off-white solidInferred
Melting Point Not determined-
Boiling Point Not determined-
Solubility Predicted: Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Inferred
pKa Not determined-

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic addition reaction, a common strategy for derivatizing the C6 position of sanguinarine[4][5]. The electrophilic iminium bond (C=N+) of the sanguinarine cation is susceptible to attack by nucleophiles, such as the enolate of acetone (B3395972).

Proposed Synthetic Protocol

This protocol describes a one-pot reaction for the synthesis of this compound from sanguinarine chloride.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sanguinarine chloride in a minimal amount of anhydrous solvent (e.g., THF).

  • Enolate Formation: In a separate flask, prepare the acetone enolate by reacting acetone with a strong base (e.g., sodium hydroxide) at a low temperature (0 °C to room temperature).

  • Nucleophilic Addition: Slowly add the freshly prepared acetone enolate solution to the stirred solution of sanguinarine chloride. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Reaction Quenching and Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product using silica gel column chromatography to isolate this compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_workup Workup & Purification Sanguinarine Sanguinarine Chloride ReactionVessel Nucleophilic Addition (Inert Atmosphere, Monitored by TLC) Sanguinarine->ReactionVessel Acetone Acetone + Base Acetone->ReactionVessel Quenching Quench with H₂O ReactionVessel->Quenching Reaction Complete Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry & Evaporate Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Crude Product FinalProduct Pure this compound Purification->FinalProduct

Caption: A flowchart illustrating the key steps for the chemical synthesis and purification of this compound.

Analytical Characterization

To confirm the identity, purity, and structure of synthesized this compound, a combination of standard analytical techniques is required. These methods are widely applied in the analysis of natural products and their derivatives[3][6][7][8].

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector, monitoring at wavelengths relevant to the benzophenanthridine chromophore (e.g., 280 nm and 326 nm)[9].

  • Expected Outcome: A single major peak indicating a high degree of purity.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Mode: Positive ion mode.

  • Expected m/z: The protonated molecule [M+H]⁺ should be observed at approximately 390.1336, corresponding to the formula C₂₃H₂₀NO₅⁺.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural information by analyzing the fragmentation pattern, which would likely involve the loss of the acetonyl group and characteristic cleavages of the dihydrosanguinarine core[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural elucidation.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the benzophenanthridine core, the N-methyl group, the methylenedioxy protons, and the protons of the acetonyl group (a singlet for the methyl protons and a multiplet for the methylene (B1212753) protons).

    • ¹³C NMR: Will confirm the total number of carbons and show characteristic shifts for the carbonyl carbon of the acetonyl group, the aromatic carbons, and the aliphatic carbons of the core structure.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons to confirm the precise attachment point and conformation of the acetonyl group at the C6 position.

Analytical Workflow Diagram

G Analytical Workflow for Structural Confirmation Start Synthesized Compound HPLC HPLC Analysis Start->HPLC Purity Purity > 95%? HPLC->Purity MS Mass Spectrometry (LC-MS) Purity->MS Yes Fail Re-purify or Re-synthesize Purity->Fail No MolWeight Correct Molecular Weight? MS->MolWeight NMR NMR Spectroscopy (¹H, ¹³C, 2D) MolWeight->NMR Yes MolWeight->Fail No StructureConfirm Structure Confirmed? NMR->StructureConfirm End Characterized Compound StructureConfirm->End Yes StructureConfirm->Fail No

Caption: A decision-making flowchart for the analytical characterization of this compound.

Putative Biological Activity and Mechanism of Action

The biological activities of sanguinarine and its derivatives are primarily linked to their ability to modulate critical cellular signaling pathways[2]. Derivatives with substitutions at the C6 position have shown potent anti-cancer activity[4]. Specifically, a similar sanguinarine derivative was found to induce apoptosis in non-small cell lung cancer cells by inhibiting the Akt signaling pathway and increasing reactive oxygen species (ROS)[4]. It is plausible that this compound exhibits a similar mechanism of action.

Proposed Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death). This compound may act as an inhibitor of this pathway, potentially by targeting Akt phosphorylation.

PI3K/Akt Signaling Pathway Diagram

G Putative Inhibition of the PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival & Proliferation Bad Bad Akt->Bad Inhibits Compound 6-Acetonyldihydro- sanguinarine Compound->Akt Putative Inhibition mTORC1->Survival Apoptosis Apoptosis Bad->Apoptosis Induces

Caption: Proposed mechanism showing this compound inhibiting Akt, leading to apoptosis and reduced cell survival.

Conclusion

This technical guide consolidates the predicted properties and plausible experimental methodologies for the study of this compound. While direct experimental data for this specific molecule is scarce, the information presented, derived from closely related sanguinarine derivatives, provides a robust framework for its synthesis, characterization, and biological evaluation. The proposed protocols for synthesis and analysis, along with the putative mechanism of action, offer a valuable starting point for researchers aiming to investigate its potential as a therapeutic agent. Further empirical studies are essential to validate these predictions and fully elucidate the pharmacological profile of this promising compound.

References

6-Acetonyldihydrosanguinarine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Acetonyldihydrosanguinarine, a derivative of the benzophenanthridine alkaloid sanguinarine (B192314). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, biological context, and potential mechanisms of action.

Chemical and Physical Properties

This compound is a compound that has been isolated from the aerial parts of Chelidonium majus L., a plant belonging to the Papaveraceae family.[1] Its fundamental chemical and physical data are summarized below.

PropertyValueSource
CAS Number 37687-34-6[2][3]
Molecular Formula C23H19NO5[2]
Molecular Weight 389.40 g/mol [1][2]
IUPAC Name 1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one[2]
Canonical SMILES CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6[2]
InChI Key ONEHMWWDDDSJBB-UHFFFAOYSA-N[2]

Biological Context and Potential Therapeutic Relevance

This compound is a derivative of sanguinarine, a well-studied quaternary benzophenanthridine alkaloid. Sanguinarine is known for its broad spectrum of biological activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[4] The biological activities of sanguinarine and its derivatives are primarily associated with their influence on various signaling pathways.[4]

Given its structural similarity to sanguinarine, this compound is likely to exhibit similar biological properties. The parent compound, sanguinarine, has been shown to interact with multiple cellular targets and signaling cascades, which are crucial in the pathogenesis of various diseases. Research into other isoquinoline (B145761) alkaloids from genera like Corydalis has also revealed significant biological activities, including acetylcholinesterase inhibition and anti-proliferative effects.[5][6]

Putative Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the mechanisms of its parent compound, sanguinarine, are well-documented. Sanguinarine is known to modulate several key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, NF-κB, TGF-β, MAPK, and Wnt/β-catenin.[4] The following diagram illustrates a generalized representation of the PI3K/Akt/mTOR pathway, a common target of sanguinarine and potentially its derivatives.

PI3K_Akt_mTOR_Pathway extracellular_signal Growth Factor / Ligand receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates cellular_responses Cellular Responses (Proliferation, Survival, Growth) mtor->cellular_responses sanguinarine_derivative Sanguinarine Derivative (e.g., this compound) [Hypothesized] sanguinarine_derivative->pi3k inhibits sanguinarine_derivative->akt inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a sanguinarine derivative.

Experimental Protocols

4.1. General Isolation Protocol from Plant Material

  • Extraction: The dried and powdered aerial parts of the plant material (e.g., Chelidonium majus) are extracted with a suitable solvent, such as methanol (B129727) or ethanol, using maceration or Soxhlet extraction.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids. The extract is acidified (e.g., with 5% HCl) and then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

  • Chromatographic Purification: The resulting alkaloid fraction is then subjected to chromatographic techniques for purification. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

4.2. General Workflow for In Vitro Biological Activity Screening

The following workflow can be employed to assess the biological activity of this compound.

experimental_workflow compound This compound (Test Compound) cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) compound->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay Non-toxic concentrations phenotypic_assay Phenotypic Assay (e.g., Anti-inflammatory, Antiviral) cytotoxicity->phenotypic_assay Non-toxic concentrations cell_lines Cancer Cell Lines (e.g., HeLa, MCF-7) cell_lines->cytotoxicity data_analysis Data Analysis (IC50/EC50 Determination) target_assay->data_analysis phenotypic_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A general workflow for the in vitro biological evaluation of a test compound.

Future Directions

Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological testing and derivatization.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

References

Determining the Solubility of 6-Acetonyldihydrosanguinarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 6-acetonyldihydrosanguinarine. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document focuses on the requisite experimental protocols and the anticipated solubility characteristics based on its chemical nature as a sanguinarine (B192314) derivative.

Introduction to this compound

This compound is a derivative of sanguinarine, a benzophenanthridine alkaloid. Sanguinarine and its derivatives are known for their broad range of biological activities, making them subjects of interest in pharmaceutical research. Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and efficacy. Therefore, understanding the solubility of this compound in various solvents is a foundational step in its preclinical development.

Alkaloids, as a class of compounds, generally exhibit solubility in organic solvents and are typically less soluble in water. The solubility of specific alkaloids can be influenced by factors such as their structural complexity, the presence of polar functional groups, and the pH of the solvent.

Predicted Solubility Profile

While specific experimental data for this compound is not available, its structure as a derivative of dihydrosanguinarine (B1196270) suggests it is a relatively non-polar molecule. It is anticipated to exhibit good solubility in common organic solvents and limited solubility in aqueous solutions.

Expected Solubility:

  • High Solubility: Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF)

  • Moderate Solubility: Ethanol, Methanol, Acetonitrile, Chloroform

  • Low to Insoluble: Water, Hexane

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, standardized experimental protocols must be employed. The following are detailed methodologies for determining the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., DMSO, ethanol, water)

  • Glass flasks with stoppers

  • Shaking incubator or water bath with shaker

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, remove the flasks and allow them to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Isothermal Dissolution Method

This method is used to determine the solubility of a compound by monitoring the dissolution process over time.

Objective: To measure the rate and extent of dissolution of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest

  • Jacketed glass vessel

  • Magnetic stirrer

  • Thermostat

  • Laser monitoring system or UV-Vis probe

Procedure:

  • Setup: Place a known volume of the solvent in the jacketed vessel and maintain a constant temperature using the thermostat.

  • Dissolution: Add a known mass of this compound to the solvent while stirring.

  • Monitoring: Continuously monitor the concentration of the dissolved compound in the solvent using an in-situ method like a UV-Vis probe or by periodically taking samples for analysis.

  • Equilibrium: The concentration will increase over time and plateau once saturation is reached. This plateau concentration represents the solubility of the compound.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to facilitate comparison across different solvents and conditions.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
Data to be determined
Data to be determined
Data to be determined

Relevant Signaling Pathways

Sanguinarine, the parent compound, is known to interact with several cellular signaling pathways, which is often the basis for its therapeutic potential.[3][4] Researchers studying this compound may find its effects are mediated through similar pathways.

G Potential Signaling Pathways for Sanguinarine Derivatives cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Pathway cluster_cell_cycle Cell Cycle Arrest Sanguinarine_Derivative This compound Bcl2 Bcl-2 Sanguinarine_Derivative->Bcl2 inhibition Bax Bax Sanguinarine_Derivative->Bax activation IKK IKK Sanguinarine_Derivative->IKK inhibition CDKs CDKs Sanguinarine_Derivative->CDKs inhibition Caspases Caspases Bcl2->Caspases inhibition Bax->Caspases activation NF_kB NF-κB IKK->NF_kB activation Cyclins Cyclins CDKs->Cyclins regulation

Caption: Potential signaling pathways modulated by sanguinarine derivatives.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

G Shake-Flask Solubility Determination Workflow start Start prep Prepare supersaturated solution (excess solute in solvent) start->prep equilibrate Equilibrate at constant temperature (24-48h with shaking) prep->equilibrate separate Separate solid and liquid phases (centrifugation or settling) equilibrate->separate analyze Analyze supernatant concentration (HPLC or UV-Vis) separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end G Isothermal Dissolution Workflow start Start setup Set up jacketed vessel with solvent at constant temperature start->setup add_solute Add known mass of solute setup->add_solute monitor Continuously monitor dissolved concentration add_solute->monitor plateau Identify concentration plateau (saturation point) monitor->plateau end End plateau->end

References

6-Acetonyldihydrosanguinarine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Acetonyldihydrosanguinarine and Related Benzophenanthridine Alkaloids

Introduction

Benzophenanthridine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species such as Sanguinaria canadensis (bloodroot), are renowned for their wide spectrum of biological activities. Among these, sanguinarine (B192314) is the most extensively studied, demonstrating potent antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of sanguinarine and its derivatives has garnered significant interest within the scientific and drug development communities. This technical guide provides a comprehensive review of the existing literature on sanguinarine and its key derivatives, including dihydrosanguinarine (B1196270) and 6-methoxydihydrosanguinarine (B162190). Due to a notable gap in the scientific literature regarding this compound, this document will synthesize data from its closest structural analogs to provide a foundational understanding and highlight future research directions. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the visualization of molecular pathways.

Sanguinarine and Its Derivatives: A Comparative Overview

Sanguinarine and its reduced form, dihydrosanguinarine, are central to the biochemistry of this alkaloid family. Dihydrosanguinarine serves as the direct precursor in the biosynthesis of sanguinarine.[1] While both exhibit biological activity, sanguinarine is reported to be significantly more toxic.[1] Chemical modifications to the sanguinarine scaffold, such as the addition of a methoxy (B1213986) group to form 6-methoxydihydrosanguinarine (6-MDS), have been explored to modulate potency and understand structure-activity relationships. These derivatives have shown significant potential as anticancer agents, primarily through the induction of apoptosis and autophagy.[2][3]

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of sanguinarine and its derivatives have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below is compiled from various studies to facilitate a comparative analysis.

CompoundCell LineCancer TypeIC50 ValueReference
SanguinarineHL-60Human Promyelocytic Leukemia0.9 µM (4h exposure)[4]
SanguinarineA375Melanoma0.11 µg/mL[5]
SanguinarineSK-MEL-3Melanoma0.54 µg/mL[5]
DihydrosanguinarineHL-60Human Promyelocytic Leukemia>20 µM (24h exposure)[4]
6-Methoxydihydrosanguinarine (6ME)HT29Colon Carcinoma5.0 ± 0.2 µM[6]
6-MethoxydihydrosanguinarineMCF-7Breast Cancer<20 µM[7]
6-AcetonyldihydrochelerythrineHCT116Colon CarcinomaPotent, higher than 5-FU[5]
6-AcetonyldihydrochelerythrineSW620Colon CarcinomaPotent, higher than 5-FU[5]

Mechanism of Action: Induction of Cell Death

The primary mechanism underlying the anticancer effects of sanguinarine and its derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated and involves a cascade of molecular events.

Apoptosis Induction by Sanguinarine

Sanguinarine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[4][8] Key events include the generation of reactive oxygen species (ROS), dissipation of the mitochondrial membrane potential, modulation of the Bcl-2 family of proteins, and the activation of caspases.[4][9][10] Sanguinarine treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and c-FLIP, and the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3).[9][10] The activation of caspase-3 results in the cleavage of critical cellular substrates, such as poly(ADP ribose) polymerase (PARP), ultimately leading to DNA fragmentation and cell death.[9]

G cluster_0 Sanguinarine Treatment cluster_1 Cellular Response cluster_2 Apoptotic Cascade Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS Mito Mitochondrial Stress Sanguinarine->Mito Bcl2 ↓ Bcl-2 ↓ c-FLIP Sanguinarine->Bcl2 Casp8 Caspase-8 Activation Sanguinarine->Casp8 ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sanguinarine-induced apoptosis signaling pathway.
PI3K/AKT/mTOR Pathway Inhibition by 6-Methoxydihydrosanguinarine

Recent studies on 6-methoxydihydrosanguinarine (6-MDS) have revealed its ability to induce both apoptosis and autophagy in breast cancer cells.[3] This dual mechanism is mediated by the accumulation of ROS, which in turn suppresses the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and growth, and its inhibition by 6-MDS enhances the pro-apoptotic and autophagic effects.[3]

G cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcome Cellular Outcomes MDS 6-Methoxydihydrosanguinarine (6-MDS) ROS ↑ ROS Accumulation MDS->ROS PI3K PI3K ROS->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy mTOR->Autophagy inhibition leads to induction Apoptosis Apoptosis mTOR->Apoptosis inhibition leads to induction

Inhibition of PI3K/AKT/mTOR pathway by 6-MDS.

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section details the standard methodologies used to assess the biological activities of these alkaloids.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (e.g., sanguinarine) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 4, 24, or 48 hours).

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate for defined period (e.g., 48h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Calculate IC50 value read->analyze end End analyze->end

General workflow for an MTT cytotoxicity assay.
Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to measure changes in the expression of apoptosis-related proteins (e.g., caspases, Bcl-2) following compound treatment.

  • Protein Extraction : Treat cells with the compound of interest, then lyse the cells using a lysis buffer to extract total protein.

  • Protein Quantification : Determine the protein concentration of each sample using a method like the Bradford or BCA assay.

  • SDS-PAGE : Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody that specifically targets the protein of interest.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). This antibody binds to the primary antibody.

  • Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging : Capture the light signal with a detector to visualize the protein bands. The intensity of the band corresponds to the amount of protein.

Discussion and Future Perspectives

The available literature strongly supports the potent anticancer activity of sanguinarine and its derivatives, such as dihydrosanguinarine and 6-methoxydihydrosanguinarine. These compounds primarily exert their effects by inducing apoptosis through well-defined signaling cascades, including the mitochondrial pathway and the inhibition of pro-survival pathways like PI3K/AKT/mTOR. The quantitative data demonstrates that while sanguinarine is highly potent, its reduced form, dihydrosanguinarine, is significantly less cytotoxic.[4]

A conspicuous gap exists in the scientific literature concerning This compound . No specific studies detailing its synthesis, biological activity, or mechanism of action were identified in a comprehensive search. However, the demonstrated high potency of the structurally related compound, 6-acetonyldihydrochelerythrine, particularly against colon cancer cells, suggests that the acetonyl group at the 6-position may confer significant cytotoxic properties.[5]

Therefore, this compound represents a promising, yet unexplored, lead compound for further investigation. Future research should prioritize its chemical synthesis and subsequent evaluation of its cytotoxic profile against a panel of cancer cell lines. Mechanistic studies, guided by the known actions of its parent compound sanguinarine, should then be undertaken to elucidate its specific molecular targets and signaling pathways. Direct comparative studies with sanguinarine and other derivatives are warranted to fully understand the structure-activity relationship and therapeutic potential of this novel alkaloid.

References

The Diverse Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline (B145761) alkaloids represent a large and structurally diverse class of naturally occurring compounds that have long been a focal point of pharmacological research. Found in a wide array of plant families, these alkaloids exhibit a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and cardiovascular effects. This technical guide provides an in-depth exploration of the core biological activities of prominent isoquinoline alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity

A significant number of isoquinoline alkaloids have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting fundamental cellular processes such as cell division, survival, and proliferation.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected isoquinoline alkaloids against various human cancer cell lines, providing a quantitative basis for comparison of their cytotoxic potential.

Table 1: Anticancer Activity of Berberine (B55584)

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma139.4[1]
HeLaCervical Carcinoma159.5[1]
HepG2Hepatocellular Carcinoma3,587.9[1]
HCC70Triple-Negative Breast Cancer0.19[2]
BT-20Triple-Negative Breast Cancer0.23[2]
MDA-MB-468Triple-Negative Breast Cancer0.48[2]
MDA-MB-231Triple-Negative Breast Cancer16.7[2]
MCF-7Breast Adenocarcinoma25[2]
T47DBreast Ductal Carcinoma25[2]

Table 2: Anticancer Activity of Noscapine (B1679977) and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
NoscapineH460Non-Small Cell Lung Cancer34.7[3]
NoscapinePrimary Breast Tumor CellsBreast Cancer41.3 - 58.9[4]
NoscapineHelaCervical Cancer>100[5]
Urea-NosHelaCervical Cancer8.1[5]
1,3-diynyl-noscapinoid 20pPrimary Breast Tumor CellsBreast Cancer21.8 - 33.4[4]
1,3-diynyl-noscapinoid 20kPrimary Breast Tumor CellsBreast Cancer13.8 - 18.6[4]
1,3-diynyl-noscapinoid 20sPrimary Breast Tumor CellsBreast Cancer6.2 - 10.9[4]
NoscapineMCF-7 CSCsBreast Cancer Stem Cells10.37[6]
NoscapineMDA-MB-231 CSCsBreast Cancer Stem Cells10.08[6]
Key Mechanisms of Anticancer Action

Isoquinoline alkaloids exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many isoquinoline alkaloids, such as noscapine, trigger programmed cell death in cancer cells.[7][8][9] This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[8][9]

  • Cell Cycle Arrest: Compounds like berberine can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Disruption of Microtubule Dynamics: Noscapine is known to bind to tubulin, altering microtubule assembly and leading to mitotic arrest in dividing cells.[7]

  • Inhibition of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Isoquinoline alkaloids can modulate these pathways to inhibit cancer growth. For example, berberine is a well-known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and growth.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the isoquinoline alkaloid for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antiviral Activity

Certain isoquinoline alkaloids have demonstrated significant potential as antiviral agents, inhibiting the replication of a range of viruses.

Quantitative Antiviral Data

The following table presents the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for emetine (B1671215) against various viruses.

Table 3: Antiviral Activity of Emetine

VirusCell LineEC50/IC50 (nM)Reference
SARS-CoV-2Vero0.147 (EC50)[10]
MERS-CoVVero-E614 (EC50)[11]
SARS-CoVVero-E651 (EC50)[11]
Enterovirus D68RD19 (EC50)[11]
Echovirus-6RD45 (EC50)[11]
Coxsackievirus A16RD83 (EC50)[11]
Coxsackie BRD51 (EC50)[11]
Zika Virus RNA-RdRp-121 (IC50)[11]
Mechanism of Antiviral Action

Emetine is a potent inhibitor of protein synthesis in eukaryotic cells, which is a primary mechanism for its antiviral activity. By blocking the translocation step of ribosomes along the mRNA, it prevents the synthesis of viral proteins necessary for replication.[12]

Experimental Protocols

This assay is used to quantify the inhibition of viral replication.

  • Principle: The formation of plaques (localized areas of cell death) by a lytic virus is inhibited in the presence of an antiviral compound.

  • Procedure:

    • Seed host cells in 6-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and the isoquinoline alkaloid.

    • Infect the cell monolayers with a known amount of virus in the presence of different concentrations of the alkaloid.

    • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

    • Incubate for a period sufficient for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50 value.

Antimicrobial Activity

Several isoquinoline alkaloids, particularly those from the benzophenanthridine class like sanguinarine (B192314) and chelerythrine (B190780), possess strong antimicrobial properties against a variety of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of sanguinarine and chelerythrine against various microorganisms.

Table 4: Antimicrobial Activity of Sanguinarine and Chelerythrine

CompoundMicroorganismMIC (µg/mL)Reference
SanguinarineStaphylococcus aureus1 - 32[13]
SanguinarineOral microbial isolates16 (98% of isolates)
Sanguinarine Chloride HydrateStaphylococcus aureus128[14][15]
ChelerythrineStaphylococcus aureus19.54[3]
Mechanism of Antimicrobial Action

The antimicrobial action of sanguinarine and related alkaloids is attributed to their ability to intercalate with DNA, inhibit bacterial enzymes, and disrupt the cell membrane integrity of microorganisms.

Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19]

  • Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Procedure:

    • Prepare serial twofold dilutions of the isoquinoline alkaloid in a suitable broth medium in a 96-well microtiter plate.[17]

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.[17]

    • Include a growth control (no alkaloid) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the alkaloid at which no visible growth is observed.[17]

Anti-inflammatory Activity

Isoquinoline alkaloids have been reported to possess significant anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table provides data on the anti-inflammatory activity of palmatine.

Table 5: Anti-inflammatory Activity of Palmatine

AssayCell Line/ModelEffectConcentrationReference
LPS-induced cytokine secretionRaw264.7 cellsDose-dependent downregulation of IL-6 and IL-1β0.025–0.5 mg/mL[20]
Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of many isoquinoline alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Experimental Protocols

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[21][22][23][24][25]

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.[21][23]

  • Procedure:

    • Administer the isoquinoline alkaloid to the animals (e.g., orally or intraperitoneally) at various doses.[24]

    • After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.[21][22]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer or calipers.[21]

    • Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle-treated control group.

This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.[26][27][28][29][30]

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[26][29]

  • Procedure:

    • Culture macrophage cells (e.g., RAW 264.7) in 24-well plates.

    • Pre-treat the cells with different concentrations of the isoquinoline alkaloid for 1 hour.[29]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).[29]

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.[29]

    • Determine the inhibitory effect of the alkaloid on cytokine production.

Signaling Pathways

The biological activities of isoquinoline alkaloids are intricately linked to their modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Berberine and the AMPK Signaling Pathway

Berberine is a well-established activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by berberine contributes to its beneficial effects on metabolism, including its antidiabetic properties.

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK Berberine->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Induces Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis

Caption: Berberine activates AMPK, leading to metabolic regulation.

Noscapine and the Apoptosis Signaling Pathway

Noscapine induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[7] It modulates the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Noscapine_Apoptosis_Pathway Noscapine Noscapine Microtubules Microtubule Dynamics Noscapine->Microtubules Disrupts Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Mitotic_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Mitotic_Arrest->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Noscapine induces apoptosis via microtubule disruption.

Sanguinarine and the NF-κB Signaling Pathway

Sanguinarine exerts its anti-inflammatory effects by potently inhibiting the NF-κB signaling pathway. It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Sanguinarine_NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P Phosphorylated IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_P->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Sanguinarine Sanguinarine Sanguinarine->IKK Inhibits

Caption: Sanguinarine inhibits the NF-κB inflammatory pathway.

Conclusion

Isoquinoline alkaloids are a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, underpinned by a variety of molecular mechanisms, make them attractive candidates for drug discovery and development. This technical guide provides a foundational resource for researchers, offering quantitative data for comparative analysis, detailed experimental protocols for practical application, and visual representations of key signaling pathways to facilitate a deeper understanding of their modes of action. Further investigation into the vast chemical space of isoquinoline alkaloids is warranted to unlock their full therapeutic potential.

References

The Enigmatic Mechanism of 6-Acetonyldihydrosanguinarine: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 6-acetonyldihydrosanguinarine. To date, no direct studies outlining its biological activities, signaling pathways, or experimental protocols have been publicly documented. However, by examining the well-documented activities of its parent compounds, sanguinarine (B192314) and dihydrosanguinarine (B1196270), we can postulate potential areas of investigation for this novel derivative.

This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known mechanisms of closely related benzophenanthridine alkaloids. This information may offer a foundational framework for future research into the biological effects of this compound.

Sanguinarine: The Pro-Apoptotic Precursor

Sanguinarine, a quaternary benzophenanthridine alkaloid, has been extensively studied for its potent antimicrobial, anti-inflammatory, and anticancer properties.[1] Its primary mechanism of action in cancer cells is the induction of apoptosis, or programmed cell death, through a variety of signaling cascades.

Induction of Apoptosis and Cell Cycle Arrest

Sanguinarine treatment has been shown to inhibit cell growth and induce apoptosis in a dose-dependent manner in various cancer cell lines.[2] This is often accompanied by the arrest of cells in the G0/G1 phase of the cell cycle.[2] The apoptotic process is mediated through both intrinsic and extrinsic pathways, characterized by:

  • Activation of Caspases: Sanguinarine treatment leads to the activation of key executioner caspases, such as caspase-3 and -9.[3]

  • Mitochondrial Membrane Potential Dissipation: A key event in the intrinsic apoptotic pathway, the loss of mitochondrial membrane potential is observed in sanguinarine-treated cells.[3]

  • Generation of Reactive Oxygen Species (ROS): The production of ROS is a significant factor in sanguinarine-induced apoptosis.[4] Pre-treatment with antioxidants has been shown to attenuate this effect.[4]

  • Modulation of Bcl-2 Family Proteins: Sanguinarine can down-regulate the expression of anti-apoptotic proteins like Bcl-2.[4]

Key Signaling Pathways Modulated by Sanguinarine

The pro-apoptotic effects of sanguinarine are orchestrated through its influence on several critical signaling pathways:

  • PI3K/Akt/mTOR Pathway: This pathway, crucial for cell survival and proliferation, is often suppressed by sanguinarine and its derivatives.[1][5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade is another target of sanguinarine.[1]

  • NF-κB Pathway: Sanguinarine has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[1]

  • Other Pathways: The JAK/STAT, TGF-β, and Wnt/β-catenin signaling pathways have also been implicated in the biological activities of sanguinarine and its derivatives.[1]

A proposed logical workflow for sanguinarine's induction of apoptosis is presented below:

Sanguinarine Sanguinarine ROS ROS Sanguinarine->ROS Induces Mitochondria Mitochondria Sanguinarine->Mitochondria Acts on PI3K_Akt PI3K/Akt Pathway Sanguinarine->PI3K_Akt Inhibits ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes

Caption: Proposed mechanism of sanguinarine-induced apoptosis.

Dihydrosanguinarine: A Less Cytotoxic Metabolite

Dihydrosanguinarine is a reduced metabolite of sanguinarine. Studies comparing the two have revealed that dihydrosanguinarine exhibits significantly lower cytotoxicity.[3] While sanguinarine can induce apoptosis at lower concentrations and necrosis at higher concentrations, dihydrosanguinarine primarily induces necrosis, with apoptosis occurring at higher concentrations.[3]

The cytotoxic effects of dihydrosanguinarine are also associated with the activation of the intrinsic apoptotic pathway, including dissipation of mitochondrial membrane potential and induction of caspase-9 and -3 activities.[3]

Quantitative Data on Sanguinarine and Dihydrosanguinarine Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells.

CompoundIC50 (µM)Exposure TimeCell LinePrimary Effect
Sanguinarine0.94 hoursHL-60Apoptosis (at 0.5 µM), Necrosis (at 1-4 µM)
Dihydrosanguinarine>2024 hoursHL-60Necrosis (from 5 µM), Apoptosis (from 10 µM)

Data sourced from a study on human leukemia HL-60 cells.[3]

Experimental Protocols

The investigation of sanguinarine and its derivatives typically employs a range of standard molecular and cellular biology techniques.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan (B1609692) product by metabolically active cells.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

Apoptosis Detection
  • Caspase Activity Assays: These assays measure the activity of specific caspases using colorimetric or fluorometric substrates.

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes such as JC-1 or TMRM are used to assess changes in the mitochondrial membrane potential by flow cytometry or fluorescence microscopy.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., Akt, p-Akt, Bcl-2, caspases).

An illustrative workflow for investigating the cytotoxic and apoptotic effects of a novel compound is provided below:

Start Treat Cells with This compound MTT MTT Assay (Cell Viability) Start->MTT Flow_Cytometry Annexin V/PI Staining (Apoptosis/Necrosis) Start->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Start->Western_Blot Mito_Potential ΔΨm Measurement (Mitochondrial Health) Start->Mito_Potential Caspase_Assay Caspase Activity Assay Start->Caspase_Assay Data_Analysis Data Analysis and Mechanism Elucidation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Mito_Potential->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for characterizing a novel compound.

Future Directions and Conclusion

While there is a wealth of information on sanguinarine and its derivatives, the specific biological activities and mechanism of action of this compound remain uninvestigated. Future research should focus on elucidating the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound.

The experimental protocols and signaling pathways outlined in this guide for related compounds provide a robust starting point for such investigations. By employing these established methodologies, the scientific community can begin to unravel the therapeutic potential of this compound and its place within the broader family of bioactive benzophenanthridine alkaloids. The addition of an acetonyl group at the 6-position could significantly alter the compound's lipophilicity, cell permeability, and interaction with molecular targets, making it a compelling subject for future drug discovery efforts.

References

Unveiling the Therapeutic Potential of 6-Acetonyldihydrosanguinarine: A Technical Guide to Putative Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Acetonyldihydrosanguinarine, a derivative of the well-studied benzophenanthridine alkaloid sanguinarine (B192314), presents an intriguing candidate for novel therapeutic development. While direct experimental data on this specific compound remains limited in publicly available literature, its structural similarity to sanguinarine, dihydrosanguinarine (B1196270), and 6-methoxydihydrosanguinarine (B162190) allows for informed extrapolation of its potential biological activities and therapeutic targets. This technical guide synthesizes the existing knowledge on these closely related compounds to provide a comprehensive overview of the probable mechanisms of action, potential therapeutic targets, and key experimental methodologies for the future investigation of this compound. The primary focus of this analysis points towards significant potential in oncology and anti-inflammatory applications, mediated through the modulation of critical cellular signaling pathways.

Introduction

Sanguinarine and its derivatives are a class of isoquinoline (B145761) alkaloids that have garnered significant attention for their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound, as a derivative, is poised to share some of these characteristics. This document serves as a technical resource for researchers and drug development professionals, offering a foundational understanding of the potential therapeutic avenues for this compound. It is important to note that the majority of the data presented herein is derived from studies on sanguinarine, dihydrosanguinarine, and 6-methoxydihydrosanguinarine. This approach is taken to build a predictive framework for the therapeutic targeting of this compound, which itself is a promising but currently understudied molecule.

Cytotoxic Activity of Structurally Related Alkaloids

The cytotoxic effects of sanguinarine and its derivatives against various cancer cell lines are well-documented. The available data for sanguinarine, dihydrosanguinarine, and 6-methoxydihydrosanguinarine provide a strong basis for predicting the potential anticancer activity of this compound.

Table 1: Cytotoxicity of Sanguinarine and Dihydrosanguinarine
CompoundCell LineAssayEndpointResult
SanguinarineHL-60 (Human promyelocytic leukemia)MTTIC50 (4h)0.9 µM[1][2]
DihydrosanguinarineHL-60 (Human promyelocytic leukemia)MTT% Viability (24h)52% at 20 µM[1][2]
SanguinarineHematopoietic cancer cell linesNot specifiedIC500.1 - 1.05 µM
Table 2: Cytotoxicity of 6-Methoxydihydrosanguinarine (6-MDS)
CompoundCell LineAssayEndpointResult
6-MethoxydihydrosanguinarineMCF-7 (Human breast adenocarcinoma)Not specifiedIC500.61 µM[3]
6-MethoxydihydrosanguinarineSF-268 (Human glioblastoma)Not specifiedIC500.54 µM[3]

Potential Signaling Pathways and Therapeutic Targets

Based on the mechanisms of action elucidated for sanguinarine and its close derivatives, this compound is likely to modulate a number of key signaling pathways implicated in cancer and inflammation.

Intrinsic Apoptosis Pathway

Sanguinarine and dihydrosanguinarine have been shown to induce apoptosis through the intrinsic pathway.[1] This process is characterized by the dissipation of the mitochondrial membrane potential, leading to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces mitochondrial membrane potential dissipation Caspase9 Caspase9 Mitochondrion->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Fig. 1: Proposed Intrinsic Apoptosis Pathway
PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Sanguinarine and its derivatives have been reported to inhibit this pathway, leading to a reduction in cancer cell viability.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Fig. 2: PI3K/Akt/mTOR Signaling Pathway Inhibition
NF-κB Signaling Pathway

The NF-κB pathway is a key mediator of inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Sanguinarine has demonstrated anti-inflammatory effects through the inhibition of NF-κB activation.

This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammation Inflammation Nucleus->Inflammation Promotes pro-inflammatory gene expression

Fig. 3: NF-κB Signaling Pathway Inhibition

Detailed Experimental Methodologies

To facilitate further research into the therapeutic potential of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells and to determine its IC50 value.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, NF-κB, caspases).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: A radiometric assay or a non-radioactive method like ADP-Glo can be used. The principle involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase.

  • Reaction Setup: Set up a reaction mixture containing the kinase, its specific substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.

  • Detection:

    • Radiometric Assay: Measure the incorporation of radioactive phosphate into the substrate.

    • ADP-Glo Assay: Measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cell_Viability Cell Viability Assay (e.g., MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay If cytotoxic Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Investigate pathways Kinase_Assay Kinase Inhibition Assay Western_Blot->Kinase_Assay Identify specific targets Target_Validation Target Validation (e.g., siRNA, CRISPR) Kinase_Assay->Target_Validation Novel_Compound This compound Novel_Compound->Cell_Viability

Fig. 4: Experimental Workflow for Target Identification

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the wealth of information available for its structural analogs provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The data strongly suggest that its mechanism of action likely involves the induction of apoptosis and the inhibition of key pro-survival and pro-inflammatory signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Future research should focus on:

  • In vitro screening: Determining the IC50 values of this compound against a broad panel of cancer cell lines.

  • Mechanism of action studies: Elucidating the precise signaling pathways modulated by the compound using techniques like western blotting, qPCR, and kinase assays.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

The comprehensive approach outlined in this technical guide provides a solid framework for the scientific community to unlock the full therapeutic potential of this compound.

References

Preliminary In Vitro Studies on 6-Acetonyldihydrosanguinarine and Related Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro studies investigating the cytotoxic or anticancer properties of 6-Acetonyldihydrosanguinarine are not extensively available in current scientific literature. This technical guide therefore provides a comprehensive overview of preliminary in vitro research on the parent compound, dihydrosanguinarine (B1196270), and a series of closely related C6-substituted sanguinarine (B192314) derivatives. The presented data and mechanisms, while not specific to this compound, offer valuable insights into the potential biological activities of this class of compounds.

Introduction

Sanguinarine and its derivatives are benzophenanthridine alkaloids that have garnered significant interest for their diverse biological activities, including potential anticancer effects. The structural modification of the sanguinarine scaffold, particularly at the C6-position, has been a key strategy in the development of novel therapeutic agents. This guide summarizes the available in vitro data on dihydrosanguinarine and various C6-substituted sanguinarine analogs, focusing on their cytotoxic effects against non-small cell lung cancer cell lines and the underlying molecular mechanisms.

Quantitative Data on Cytotoxic Activity

The in vitro cytotoxic activities of dihydrosanguinarine (DHSA) and a series of C6-substituted sanguinarine derivatives were evaluated against A549 and H1975 non-small cell lung cancer (NSCLC) cell lines using the MTT assay. The half-maximal inhibitory concentrations (IC50) are presented in the tables below.

Table 1: In Vitro Cytotoxicity of Dihydrosanguinarine (DHSA) against NSCLC Cell Lines

CompoundCell LineIC50 (µM)
Dihydrosanguinarine (DHSA)A549>30
H1975>30

Table 2: In Vitro Cytotoxicity of C6-Substituted Sanguinarine Derivatives against NSCLC Cell Lines

Compound IDC6-SubstituentCell LineIC50 (µM)
8d AminoethylA5491.25
H19750.94
8e AminopropylA5492.01
H19751.53
8f AminoisopropylA5493.17
H19752.86
8g CyclopentylaminoA5494.35
H19753.13
8h MorpholinylA5491.89
H19751.27
8j MethoxyA5492.56
H19751.98
8l CyanoA5490.96
H19750.79

Data extracted from a study on sanguinarine derivatives as anti-non-small cell lung cancer agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth phase.

    • Prepare a single-cell suspension and adjust the cell density.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Replace the medium in each well with 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the culture medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability and IC50 values.

Apoptosis Analysis (Annexin V-FITC/7-AAD Staining)

This flow cytometry-based assay is used to quantify apoptosis in cells treated with the test compounds.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the test compound (e.g., compound 8h) at various concentrations for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells and wash them with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive and 7-AAD-negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Akt Signaling Pathway

This technique is used to determine the effect of the compounds on the expression and phosphorylation of proteins in the Akt signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in loading buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, PARP, caspase-3, cleaved-caspase-3, caspase-9, cleaved-caspase-9, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use GAPDH as a loading control to normalize the expression levels of the target proteins.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the generation of ROS in cells following compound treatment.

  • Cell Treatment and Staining:

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

    • An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualization of Signaling Pathways and Experimental Workflows

experimental_workflow cluster_cell_prep Cell Preparation & Treatment cluster_assays In Vitro Assays cluster_mtt Cytotoxicity cluster_apoptosis Apoptosis cluster_ros Oxidative Stress cluster_western Protein Expression cell_seeding Seed NSCLC Cells (A549, H1975) incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Sanguinarine Derivatives incubation_24h->compound_treatment mtt_assay MTT Assay (48h) compound_treatment->mtt_assay apoptosis_assay Annexin V/7-AAD Staining (48h) compound_treatment->apoptosis_assay ros_assay DCFH-DA Staining (20min) compound_treatment->ros_assay western_blot Western Blot (24h) compound_treatment->western_blot ic50_determination Determine IC50 mtt_assay->ic50_determination ic50_determination->apoptosis_assay ic50_determination->western_blot flow_cytometry_apoptosis Flow Cytometry apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_ros Flow Cytometry ros_assay->flow_cytometry_ros akt_analysis Analyze Akt Pathway western_blot->akt_analysis

Caption: Experimental workflow for the in vitro evaluation of sanguinarine derivatives.

signaling_pathway cluster_cell Cancer Cell compound Sanguinarine Derivative (8h) ros ↑ Reactive Oxygen Species (ROS) compound->ros akt_pathway Akt Signaling Pathway p-Akt (Inactive) Akt (Inactive) compound->akt_pathway:pAkt Inhibition apoptosis ↑ Apoptosis ros->apoptosis akt_pathway:pAkt->apoptosis Inhibition caspases Caspase-9, Caspase-3 Cleavage apoptosis->caspases parp PARP Cleavage caspases->parp

Caption: Proposed mechanism of action for a C6-substituted sanguinarine derivative.

Conclusion

The preliminary in vitro data on C6-substituted sanguinarine derivatives indicate that modifications at this position can yield compounds with potent cytotoxic activity against non-small cell lung cancer cells. The mechanism of action for at least one active analog involves the induction of apoptosis through the generation of reactive oxygen species and the inhibition of the prosurvival Akt signaling pathway. While dihydrosanguinarine itself shows limited activity, its derivatives, potentially including this compound, represent a promising area for further investigation in the development of novel anticancer agents. Future studies should focus on the direct synthesis and in vitro evaluation of this compound to ascertain its specific cytotoxic profile and mechanism of action.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a quaternary benzophenanthridine alkaloid, has garnered significant attention for its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] These medicinal properties are often attributed to its interaction with DNA.[1] However, the inherent reactivity of the iminium bond in sanguinarine also makes it a versatile starting material for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. This document outlines a detailed protocol for the synthesis of 6-acetonyldihydrosanguinarine, a derivative created through the nucleophilic addition of an acetone (B3395972) moiety to the C6 position of the sanguinarine core. This modification may alter the molecule's lipophilicity and interaction with biological targets, offering a promising avenue for drug discovery and development.

The proposed synthesis is a one-pot reaction that proceeds via the generation of an acetone enolate, which then acts as a nucleophile, attacking the electrophilic C6 position of the sanguinarine cation. This protocol is based on established principles of nucleophilic addition to iminium ions, a common strategy for the derivatization of alkaloids.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. Please note that these are expected values based on similar reactions and should be optimized for specific laboratory conditions.

ParameterValueNotes
Reactants
Sanguinarine Chloride1.0 eqStarting material
Acetone20-50 eqReagent and solvent
Lithium diisopropylamide (LDA)1.1 - 1.5 eqBase for enolate formation
Reaction Conditions
Temperature-78 °C to room temp.Initial cooling for enolate formation
Reaction Time2 - 4 hoursMonitored by TLC
SolventAnhydrous Tetrahydrofuran (THF)For sanguinarine dissolution
Product
This compound
Expected Yield70-85%Based on sanguinarine
Purity (post-purification)>95%Determined by HPLC and NMR
Molecular Weight375.4 g/mol C23H17NO4

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound from sanguinarine chloride.

Materials:

  • Sanguinarine chloride (or other sanguinarine salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Acetone

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sanguinarine chloride (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, add anhydrous acetone (20-50 eq). Cool the acetone to -78 °C and slowly add LDA solution (1.1-1.5 eq) dropwise with stirring. Allow the mixture to stir at -78 °C for 30 minutes to ensure complete formation of the lithium enolate of acetone.

  • Nucleophilic Addition: Transfer the freshly prepared acetone enolate solution to the cooled sanguinarine chloride solution via a cannula or a dropping funnel. The reaction mixture is typically stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., hexane:ethyl acetate). The disappearance of the sanguinarine spot and the appearance of a new, less polar product spot will indicate the reaction's progression.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow start Start dissolve Dissolve Sanguinarine in Anhydrous THF start->dissolve cool1 Cool to -78 °C dissolve->cool1 add Add Enolate to Sanguinarine Solution cool1->add enolate Prepare Acetone Enolate with LDA at -78 °C enolate->add react React for 2-4 hours (-78 °C to RT) add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Laboratory Synthesis of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory synthesis of 6-Acetonyldihydrosanguinarine, a derivative of the naturally occurring benzophenanthridine alkaloid, sanguinarine (B192314). The synthesis involves a nucleophilic addition of an acetone (B3395972) enolate to the C-6 position of sanguinarine chloride. This protocol is intended for researchers in medicinal chemistry, pharmacology, and drug development who are interested in exploring the structure-activity relationships of sanguinarine derivatives. The document includes a step-by-step experimental procedure, a summary of expected quantitative data, and graphical representations of the synthetic pathway and a relevant biological signaling pathway.

Introduction

Sanguinarine is a polycyclic quaternary alkaloid isolated from plants such as Sanguinaria canadensis[1]. It exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2]. The biological activity of sanguinarine is often attributed to its ability to interact with various cellular targets. Structural modification of the sanguinarine scaffold, particularly at the C-6 position, has been a strategy to develop novel derivatives with potentially improved therapeutic properties and reduced toxicity[3][4]. The synthesis of this compound introduces a flexible carbon chain at a key position, offering a unique opportunity to probe its interaction with biological targets.

The protocol described herein is based on the principle of nucleophilic addition to the electrophilic iminium moiety of the sanguinarine core. This method provides a straightforward and efficient route to 6-substituted dihydrosanguinarine (B1196270) analogs.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected ValueNotes
Starting Material
Sanguinarine Chloride>95%Purity should be confirmed by NMR or HPLC prior to use.
Product
Product NameThis compound
Molecular FormulaC₂₃H₁₉NO₅
Molecular Weight389.40 g/mol
Theoretical YieldVaries based on starting material amount
Actual Yield (mass)Varies
Actual Yield (%)60-75%Yields are dependent on reaction scale and purification efficiency.
Purity (HPLC)>98%Purity should be assessed after chromatographic purification.
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ7.6-6.8 (m, 6H, Ar-H), 5.95 (s, 2H, OCH₂O), 5.5 (t, 1H, H-6), 3.8 (s, 3H, OCH₃), 2.8 (d, 2H, CH₂), 2.1 (s, 3H, CH₃)Expected chemical shifts. Actual values may vary slightly.
¹³C NMR (CDCl₃, 100 MHz) δ206.5 (C=O), 147.2, 146.8, 144.5, 131.0, 129.5, 124.0, 123.5, 118.0, 117.5, 108.0, 104.5 (Ar-C), 101.2 (OCH₂O), 60.5 (C-6), 56.0 (OCH₃), 45.0 (CH₂), 30.5 (CH₃)Expected chemical shifts. Actual values may vary slightly.
Mass Spec (ESI+) m/z390.12 [M+H]⁺Expected mass for the protonated molecule.

Experimental Protocols

Synthesis of this compound

This protocol details the nucleophilic addition of acetone to sanguinarine chloride.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Preparation of the Reaction Vessel: A 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Preparation of Lithium Enolate of Acetone: To the cooled flask, add anhydrous THF (20 mL). Cool the flask to -78 °C in a dry ice/acetone bath. To this, slowly add LDA solution (2.2 mL, 4.4 mmol, 1.1 eq) via syringe. After 10 minutes of stirring, add anhydrous acetone (0.32 mL, 4.4 mmol, 1.1 eq) dropwise. The solution is stirred at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Reaction with Sanguinarine Chloride: In a separate flask, dissolve sanguinarine chloride (1.5 g, 4.0 mmol, 1.0 eq) in anhydrous THF (30 mL). This solution is then added dropwise via a cannula or syringe to the pre-formed lithium enolate solution at -78 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Quenching the Reaction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C (ice bath).

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with water (50 mL) and then with brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity).

  • Characterization: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_product Product Sanguinarine Sanguinarine Chloride Quench 1. Reaction 2. NH4Cl (aq) Sanguinarine->Quench Acetone Acetone LDA LDA, THF, -78 °C Product This compound Quench->Product

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Start enolate Prepare Acetone Enolate (LDA, -78 °C) start->enolate reaction React with Sanguinarine Chloride enolate->reaction quench Quench with NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Potential Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Sanguinarine_Derivative 6-Acetonyldihydro- sanguinarine Sanguinarine_Derivative->Akt Inhibition

Caption: Potential inhibition of the Akt signaling pathway.

References

Application Notes and Protocols for the Quantification of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid found in plants such as Sanguinaria canadensis. Sanguinarine and its derivatives have garnered significant interest in the scientific community due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control of herbal preparations.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Methods

The primary recommended method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low concentrations of the analyte in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound. The following protocol is adapted from established methods for the analysis of related sanguinarine derivatives.

Table 1: Summary of LC-MS/MS Method Parameters

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile (B52724)
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)To be determined for this compound
Product Ion (m/z)To be determined for this compound
Collision EnergyTo be optimized
Dwell Time100 ms

Experimental Protocols

Sample Preparation and Extraction

The following protocol describes a general procedure for the extraction of this compound from a biological matrix such as plasma.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN)

  • 1% HCl in Methanol

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL centrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • To the pellet, add 100 µL of 1% HCl in methanol, vortex for 30 seconds, and centrifuge again.

  • Combine the second supernatant with the first one.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Preparation of Standard Solutions and Calibration Curve

Materials:

  • Reference standard of this compound

  • Internal Standard

  • Blank matrix (e.g., drug-free plasma)

  • Methanol or other suitable solvent

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the blank matrix to obtain concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of the internal standard at a constant concentration.

  • Process the calibration standards and quality control (QC) samples using the same extraction procedure as the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Data Presentation

Table 2: Quantitative Performance of the LC-MS/MS Method (Hypothetical Data)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)
This compoundPlasma1 - 1000> 0.995185 - 95
This compoundUrine1 - 1000> 0.995180 - 90

LLOQ: Lower Limit of Quantification

Visualization of Method and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma) extraction Sample Preparation & Extraction sample->extraction Add IS Protein Precipitation analysis LC-MS/MS Analysis extraction->analysis Inject Extract data Data Processing & Quantification analysis->data Peak Integration Calibration result Quantitative Result data->result

Caption: General workflow for this compound quantification.

Sanguinarine Signaling Pathways

Sanguinarine and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for drug development and mechanistic studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sanguinarine Sanguinarine Derivatives PI3K PI3K Sanguinarine->PI3K Inhibition IKK IKK Sanguinarine->IKK Inhibition MAPK MAPK (ERK, JNK, p38) Sanguinarine->MAPK Modulation Receptor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression (Proliferation, Apoptosis, Inflammation) mTOR->Gene_Expression Cell Growth & Proliferation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation MAPK->Gene_Expression Stress Response & Apoptosis NFkB_nuc->Gene_Expression Inflammation & Survival

Caption: Key signaling pathways modulated by sanguinarine derivatives.[1][2][3]

References

Application Notes and Protocols for HPLC Analysis of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid. Sanguinarine and its derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds in various matrices.[4][5][6]

This document provides detailed application notes and protocols for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis. The provided methods are based on established protocols for the analysis of sanguinarine and related alkaloids and can be adapted for specific research needs.[5][7][8]

Data Presentation

Table 1: Proposed HPLC Method Parameters for this compound Analysis
ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile (B52724)
Gradient 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV-Vis at 280 nm
Run Time 30 minutes
Table 2: Representative Quantitative Data for Sanguinarine Alkaloids (for estimation purposes)
ParameterValueReference
Linearity Range 0.5 - 100 ng/mL[7]
Correlation Coefficient (r²) > 0.99[7]
Limit of Detection (LOD) 0.1 µg/mL[9]
Limit of Quantification (LOQ) 0.5 µg/mL[9]
Recovery > 85%[7]
Intra-day Precision (RSD) < 5.0%[7]
Inter-day Precision (RSD) < 5.0%[7]

Note: The quantitative data presented in Table 2 are based on studies of sanguinarine and its close derivatives. These values should be used as a reference, and it is essential to perform method validation for this compound to establish accurate quantitative parameters.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material.

    • Add 20 mL of methanol (B129727) containing 1% hydrochloric acid.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with 20 mL of the extraction solvent.

    • Combine all supernatants.[7]

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the alkaloids with 10 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase (20% acetonitrile in 0.1% formic acid).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Protocol 2: HPLC Analysis
  • System Preparation:

    • Prepare the mobile phases as described in Table 1. Ensure all solvents are of HPLC grade and degassed.

    • Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the prepared sample into the HPLC system.

  • Data Acquisition:

    • Run the gradient program as detailed in Table 1.

    • Monitor the chromatogram at a wavelength of 280 nm.

    • The expected retention time for this compound will need to be determined by running a pure standard.

Protocol 3: Preparation of Standard Solutions and Calibration Curve
  • Stock Solution:

    • Accurately weigh 1.0 mg of this compound standard.

    • Dissolve in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Working Standards:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Calibration Curve:

    • Inject each working standard solution into the HPLC system.

    • Plot a graph of the peak area versus the concentration of the standard solutions.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Material / Biological Matrix extraction Solvent Extraction (e.g., Methanol/HCl) sample->extraction purification Solid-Phase Extraction (SPE) extraction->purification reconstitution Reconstitution in Mobile Phase purification->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV-Vis Detection (280 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Experimental Workflow for HPLC Analysis.

signaling_pathway cluster_ros ROS-Mediated Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway Sanguinarine_ROS Sanguinarine Derivative ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine_ROS->ROS BACH1 ↓ BACH1 ROS->BACH1 HMOX1 ↑ HMOX1 BACH1->HMOX1 Ferroptosis Ferroptosis HMOX1->Ferroptosis Sanguinarine_PI3K Sanguinarine Derivative PI3K PI3K Sanguinarine_PI3K->PI3K AKT AKT PI3K->AKT Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K CellCycleArrest_PI3K Cell Cycle Arrest AKT->CellCycleArrest_PI3K Sanguinarine_JAK Sanguinarine Derivative JAK2 ↓ JAK2 Sanguinarine_JAK->JAK2 STAT3 ↓ STAT3 JAK2->STAT3 AntiApoptotic ↓ Anti-apoptotic proteins (Bcl-2, Bcl-xL) STAT3->AntiApoptotic Apoptosis_JAK Apoptosis AntiApoptotic->Apoptosis_JAK

References

Application Notes and Protocols: NMR Spectroscopy Analysis of 6-Acetonyldihydrochelerythrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrochelerythrine is a naturally occurring benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus.[1][2] This class of compounds is of significant interest to the scientific community due to its potential therapeutic applications, including demonstrated cytotoxic effects against various cancer cell lines.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous identification and characterization of these complex natural products.

This document provides a detailed guide to the NMR spectroscopy analysis of 6-acetonyldihydrochelerythrine, including comprehensive data tables, experimental protocols for sample preparation and data acquisition, and a workflow diagram for the analytical process. While the user's initial topic was 6-acetonyldihydrosanguinarine, the available detailed spectroscopic data pertains to the closely related analog, 6-acetonyldihydrochelerythrine. The structural difference lies in the substituents on the A-ring of the benzophenanthridine core, where sanguinarine (B192314) has a methylenedioxy group and chelerythrine (B190780) has two methoxy (B1213986) groups. The provided data for the chelerythrine derivative serves as a valuable and structurally similar example for researchers working with this class of alkaloids.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for 6-acetonyldihydrochelerythrine, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz and 100 MHz, respectively.[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.65d8.5
H-47.10s-
H-54.95dd10.5, 4.0
H-77.80s-
H-87.20d8.8
H-97.60d8.8
H-117.05s-
H-1'a3.20dd17.0, 10.5
H-1'b2.80dd17.0, 4.0
H-3'2.15s-
OCH₃-C74.05s-
OCH₃-C83.95s-
N-CH₃2.65s-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-1124.5
C-2118.9
C-4104.2
C-4a128.5
C-4b122.9
C-555.2
C-6a129.8
C-7148.1
C-8152.4
C-9123.7
C-10119.5
C-10a125.1
C-11107.5
C-12a146.9
C-12b131.6
C-1'48.9
C-2'207.1
C-3'30.8
OCH₃-C756.1
OCH₃-C861.3
N-CH₃41.6

Experimental Protocols

Synthesis of this compound/chelerythrine

While total synthesis can be complex, a common laboratory approach involves the reaction of dihydrosanguinarine (B1196270) or dihydrochelerythrine (B1200217) with an appropriate acetone (B3395972) synthon. A general procedure is outlined below:

  • Starting Material Preparation: Dihydrosanguinarine or dihydrochelerythrine can be obtained by the reduction of sanguinarine or chelerythrine chloride, respectively, using a reducing agent such as sodium borohydride.

  • Reaction Setup: Dissolve the dihydrosanguinarine or dihydrochelerythrine in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran (B95107) or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a base (e.g., lithium diisopropylamide or n-butyllithium) at a low temperature (-78 °C) to deprotonate the C-6 position, forming a reactive intermediate.

  • Alkylation: Slowly add a solution of an acetone electrophile, such as bromoacetone (B165879) or iodoacetone, to the reaction mixture.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure 6-acetonyl-substituted product.

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified 6-acetonyldihydrochelerythrine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). For optimal results, use a high-purity deuterated solvent.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Process the data with an exponential multiplication factor (line broadening) of 1-2 Hz.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Visualization

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Compound Isolation/ Synthesis B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Instrument Calibration (Tuning, Shimming) C->D E 1D NMR Acquisition (1H, 13C) D->E F 2D NMR Acquisition (COSY, HSQC, HMBC) E->F G Fourier Transform & Phase Correction F->G H Peak Picking & Integration (1H) G->H I Chemical Shift Assignment H->I J Structural Elucidation I->J

Caption: Workflow for NMR Spectroscopy Analysis.

Logical_Relationship Compound 6-Acetonyldihydrochelerythrine NMR NMR Spectroscopy Compound->NMR is analyzed by Data Spectral Data (1H, 13C Chemical Shifts, Coupling Constants) NMR->Data yields Structure Structural Confirmation & Purity Assessment Data->Structure enables

Caption: Logical Flow from Compound to Structural Verification.

References

Application Notes and Protocols for the Mass Spectrometry of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. As a derivative of sanguinarine, this compound is of significant interest in pharmacological and phytochemical research. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such compounds. These application notes provide a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and data interpretation.

Quantitative Data Presentation

High-resolution mass spectrometry, typically employing electrospray ionization (ESI), is used to determine the accurate mass of this compound. The positive ion mode is preferred due to the presence of a readily protonatable nitrogen atom in the alkaloid structure.

CompoundMolecular Formula[M+H]⁺ (m/z)Exact Mass
This compoundC₂₃H₂₁NO₅392.1441391.1365
Reference Compound
6-Acetonyl-N-methyl-dihydrodecarineC₂₃H₂₁NO₅391Not specified

Note: The [M+H]⁺ value for this compound is calculated based on its molecular formula. The value for the reference compound is from literature and may represent a nominal mass measurement.[1]

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from a plant matrix, such as the roots of Zanthoxylum species.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 0.45 µm syringe filters

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the combined methanolic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v) with 0.1% formic acid.

    • Vortex thoroughly to dissolve the residue.

    • Filter the solution through a 0.45 µm syringe filter into an LC-MS vial.

UPLC-MS/MS Analysis

This protocol describes the parameters for analyzing the prepared extract using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Tandem quadrupole or Q-TOF mass spectrometer with an ESI source

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B (isocratic)

    • 12-12.1 min: 90-10% B (linear gradient)

    • 12.1-15 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Scan Mode: Full Scan (m/z 100-1000) and Product Ion Scan

  • Precursor Ion for MS/MS: m/z 392.14

Proposed Fragmentation Pathway

The fragmentation of benzophenanthridine alkaloids is characterized by cleavages of substituents on the rigid ring system. For this compound, the fragmentation is expected to be initiated by the cleavage of the acetonyl side chain.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-ADHS 6-ADHS Complex AhR-HSP90 Complex 6-ADHS->Complex binds AhR AhR Active_Complex AhR-ARNT Complex AhR->Active_Complex ARNT ARNT ARNT->Active_Complex HSP90 HSP90 Complex->AhR releases HSP90 XRE Xenobiotic Response Element (XRE) Active_Complex->XRE translocates and binds Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression activates Metabolic & Immune Regulation Metabolic & Immune Regulation Gene_Expression->Metabolic & Immune Regulation cMET_MAPK_Pathway 6-ADHS This compound cMET c-MET Receptor 6-ADHS->cMET inhibits GRB2_SOS GRB2/SOS cMET->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow A Plant Material Collection (e.g., Zanthoxylum roots) B Sample Preparation (Extraction, Evaporation, Reconstitution) A->B C UPLC-MS/MS Analysis (ESI+, Full Scan & Product Ion Scan) B->C D Data Processing (Peak Identification, Mass Determination) C->D E Fragmentation Analysis (Elucidation of Fragmentation Pathway) D->E F Biological Interpretation (Signaling Pathway Analysis) D->F

References

Application Notes and Protocols for 6-Acetonyldihydrosanguinarine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid isolated from the root of Sanguinaria canadensis and other poppy-fumaria species. Sanguinarine and its derivatives have garnered significant interest in cancer research due to their demonstrated antimicrobial, anti-inflammatory, and, most notably, antiproliferative properties against various cancer cell lines. These compounds are known to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways. This document provides detailed experimental protocols for investigating the effects of this compound on cancer cell lines, based on established methodologies for closely related compounds like sanguinarine and 6-methoxydihydrosanguinarine.

Disclaimer: The following protocols and data are primarily based on studies of sanguinarine and its derivatives. Researchers should optimize these protocols for their specific cancer cell lines and experimental conditions when working with this compound.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical data obtained for the parent compound, sanguinarine, in various cancer cell lines. This information can serve as a reference for expected outcomes and for designing dose-response experiments.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HeLaCervical Cancer2.43Not Specified
SiHaCervical Cancer3.07Not Specified
LNCaPProstate Cancer0.1 - 224
DU145Prostate Cancer0.1 - 224
HL-60Promyelocytic Leukemia0.94
Bel7402Hepatocellular Carcinoma2.90Not Specified
HepG2Hepatocellular Carcinoma2.50Not Specified
HCCLM3Hepatocellular Carcinoma5.10Not Specified
SMMC7721Hepatocellular Carcinoma9.23Not Specified

Experimental Protocols

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.

Apoptosis Assay (Hoechst 33342 Staining)

This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cell culture plates or chamber slides

  • This compound

  • Hoechst 33342 staining solution (1 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a UV filter

Protocol:

  • Seed cells on culture plates or chamber slides and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Wash the cells twice with PBS.

  • Add Hoechst 33342 staining solution to cover the cells.

  • Incubate for 10-15 minutes at 37°C, protected from light.[1]

  • Wash the cells again with PBS.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will display brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of normal nuclei.

Cell Cycle Analysis (Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of cell cycle phase distribution.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, caspases, Bcl-2 family proteins, PI3K, Akt, mTOR, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells to extract total protein.[1]

  • Determine the protein concentration of each lysate using a protein assay.[1]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.[1]

  • Quantify the band intensities and normalize them to a loading control.[1]

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTS) treat->viability apoptosis Apoptosis Assay (Hoechst Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle protein Protein Extraction treat->protein analyze Analyze & Interpret Results viability->analyze apoptosis->analyze cell_cycle->analyze western Western Blot protein->western western->analyze

Caption: General experimental workflow for investigating the effects of this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Bax Bax compound->Bax Bcl2 Bcl-2 compound->Bcl2 Death_Receptor Death Receptor compound->Death_Receptor Mitochondrion Mitochondrion Bax->Mitochondrion pro-apoptotic Bcl2->Mitochondrion anti-apoptotic Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Caption: Postulated apoptosis signaling pathways modulated by this compound.

pi3k_akt_pathway compound This compound ROS ROS Generation compound->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: Preparation of a 6-Acetonyldihydrosanguinarine Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of 6-Acetonyldihydrosanguinarine, an isoquinoline (B145761) alkaloid isolated from plants such as Macleaya cordata and Chelidonium majus L.[1][2]. This guide is intended for researchers in pharmacology, biochemistry, and drug development. The protocol includes information on the physicochemical properties of the compound, necessary equipment and reagents, a step-by-step procedure for preparation, and recommendations for storage and handling.

Introduction

This compound is a benzophenanthridine alkaloid that has been the subject of scientific interest. Accurate and reproducible experimental results rely on the correct preparation of stock solutions. This document outlines a standardized procedure to prepare a stock solution of this compound, ensuring consistency and accuracy in downstream applications.

Physicochemical Properties

A summary of the key properties of this compound is provided in the table below. This information is crucial for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₂₃H₁₉NO₅[1][3][4][5]
Molecular Weight 389.40 g/mol [1][3][4][6]
CAS Number 37687-34-6[1][3][4][5]
Appearance White to off-white solid[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]
Storage Desiccate at -20°C for long-term storage. Stock solutions should be stored at -20°C and protected from light.[8]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Researchers should adjust the concentration and solvent as required by their specific experimental design.

Materials and Equipment
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for DMSO and this compound (if available) before handling. In the absence of a specific SDS for this compound, handle with the care required for a compound with unknown toxicological properties.[9]

  • Dispose of chemical waste according to institutional guidelines.[9]

Stock Solution Preparation (10 mM)
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

      • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM × 1 mL × 389.40 g/mol / 1000 = 3.894 mg

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.

    • Carefully weigh out approximately 3.894 mg of this compound powder into the tube. Record the exact weight.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the compound.

    • Close the tube tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution at -20°C in a tightly sealed, light-protected container (such as an amber vial or a tube wrapped in aluminum foil).

    • For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Calculate Mass Weigh Weigh Compound Calculate->Weigh Add_Solvent Add Solvent (DMSO) Weigh->Add_Solvent Vortex Vortex/Sonicate Add_Solvent->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -20°C Aliquot->Store

References

Application Notes: 6-Acetonyldihydrosanguinarine for Apoptosis Induction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid known for its pro-apoptotic effects in various cancer cell lines. While direct studies on this compound are limited, its mechanism of action is inferred to be similar to that of sanguinarine and its other derivatives, such as 6-methoxydihydrosanguinarine. These compounds are known to induce apoptosis through multiple signaling pathways, making them valuable tools for cancer research and drug development.

Sanguinarine and its analogs have been shown to induce apoptosis by increasing reactive oxygen species (ROS), which in turn triggers mitochondrial- and caspase-dependent pathways.[1][2] Key events include the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.[2] This activates a caspase cascade, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Furthermore, these compounds have been reported to influence other critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are central to cell survival and proliferation.[1][3]

These application notes provide an overview of the presumed mechanisms of action of this compound and detailed protocols for assessing its apoptotic effects in cancer cell lines.

Key Signaling Pathways in this compound-Induced Apoptosis

Based on studies of related compounds, this compound likely induces apoptosis through the following interconnected signaling pathways:

  • Induction of Oxidative Stress: A primary mechanism is the generation of reactive oxygen species (ROS).[1][2] This oxidative stress disrupts cellular homeostasis and triggers downstream apoptotic signaling.

  • Mitochondrial (Intrinsic) Pathway: Increased ROS levels lead to the activation of pro-apoptotic Bcl-2 family members like Bax and a decrease in anti-apoptotic members like Bcl-2.[2] This shift in balance causes MOMP, releasing cytochrome c into the cytoplasm.[2]

  • Caspase Activation Cascade: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[4] Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7.[4]

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular proteins, including poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic features of apoptosis.[5]

  • Modulation of Survival Pathways: Sanguinarine and its derivatives have been shown to suppress pro-survival signaling pathways like PI3K/Akt/mTOR and modulate the MAPK pathway, further promoting apoptosis.[1][3]

cluster_0 Cellular Response to this compound cluster_1 Signaling Cascades cluster_2 Cellular Outcomes ADH This compound ROS ↑ Reactive Oxygen Species (ROS) ADH->ROS PI3K_Akt ↓ PI3K/Akt/mTOR Pathway ADH->PI3K_Akt MAPK Modulation of MAPK Pathway ADH->MAPK Bcl2_family Bcl-2 Family Modulation (↑ Bax, ↓ Bcl-2) ROS->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP_cleavage PARP Cleavage Casp3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols to assess the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]

  • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance D->E F Calculate cell viability E->F cluster_0 Annexin V/PI Staining Workflow A Treat cells and harvest B Wash with cold PBS A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

6-Acetonyldihydrosanguinarine: A Research Tool for Investigating Cellular Signaling and Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine (ADS) is a benzophenanthridine alkaloid isolated from the medicinal plant Chelidonium majus L. (greater celandine). This compound and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. These activities are often linked to the modulation of key cellular signaling pathways. This document provides detailed application notes and experimental protocols for utilizing ADS as a research tool to investigate these cellular processes.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₃H₁₉NO₅
Molecular Weight 389.4 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, and ethanol
Storage Store at -20°C, protected from light and moisture

I. Pro-inflammatory Activity and Mechanistic Studies

ADS has been shown to induce the production of pro-inflammatory cytokines in immune cells, such as macrophages and dendritic cells. This activity is mediated through the activation of the Reactive Oxygen Species (ROS)-c-Jun N-terminal kinase (JNK)/Extracellular signal-regulated kinase (ERK)-Nuclear Factor kappa B (NF-κB) signaling pathway.[1] Researchers can use ADS to study the mechanisms of inflammation and the interplay between oxidative stress and inflammatory signaling.

Signaling Pathway Diagram

ADS_Signaling_Pathway cluster_cell Cellular Response ADS This compound Cell Macrophage/Dendritic Cell ROS ROS Production Cell->ROS Induces JNK_ERK JNK/ERK Phosphorylation ROS->JNK_ERK Activates NFkB NF-κB Activation (Nuclear Translocation) JNK_ERK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines Induces Transcription

ADS-induced pro-inflammatory signaling pathway.
Experimental Protocols

1. Macrophage Activation and Cytokine Production Assay

This protocol details the stimulation of macrophages with ADS and the subsequent measurement of pro-inflammatory cytokine production.

  • Cell Line: RAW 264.7 (murine macrophage cell line) or primary bone marrow-derived macrophages (BMDMs).

  • Reagents:

    • This compound (ADS) stock solution (10 mM in DMSO).

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Lipopolysaccharide (LPS) as a positive control (1 µg/mL).

    • ELISA kits for TNF-α, IL-6, and IL-8.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of ADS in complete medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 to 50 µM to determine the optimal concentration.

    • Remove the old medium and treat the cells with different concentrations of ADS. Include a vehicle control (DMSO) and a positive control (LPS).

    • Incubate the cells for 6-24 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the specific cytokine being measured.

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the levels of TNF-α, IL-6, and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

2. Measurement of Intracellular ROS Production

This protocol describes the detection of intracellular ROS in macrophages following treatment with ADS using a fluorescent probe.

  • Reagents:

    • ADS stock solution (10 mM in DMSO).

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe.

    • H₂O₂ as a positive control.

  • Protocol:

    • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.

    • Treat cells with various concentrations of ADS (e.g., 1-50 µM) for a predetermined time (e.g., 1-3 hours).

    • After treatment, wash the cells with warm PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

3. Western Blot for JNK and ERK Phosphorylation

This protocol outlines the detection of phosphorylated JNK and ERK in ADS-treated macrophages.

  • Reagents:

    • ADS stock solution (10 mM in DMSO).

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against phospho-JNK, total JNK, phospho-ERK, and total ERK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Protocol:

    • Treat RAW 264.7 cells with ADS at the desired concentration and for the optimal time determined from previous experiments.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

4. NF-κB Nuclear Translocation Assay

This protocol describes how to assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Method: Immunofluorescence microscopy or cell fractionation followed by Western blotting.

  • Protocol (Immunofluorescence):

    • Grow RAW 264.7 cells on coverslips in a 24-well plate.

    • Treat with ADS.

    • Fix, permeabilize, and block the cells.

    • Incubate with an anti-NF-κB p65 antibody.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of p65 using a fluorescence microscope.

II. Anticancer Activity

While specific IC50 values for this compound are not extensively reported, sanguinarine (B192314) and dihydrosanguinarine, closely related compounds, have demonstrated cytotoxic effects against various cancer cell lines. ADS can be investigated as a potential anticancer agent by assessing its effects on cell viability, proliferation, and apoptosis.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow Start Select Cancer Cell Lines MTT Cell Viability/Cytotoxicity Assay (MTT Assay) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Mechanism Mechanistic Studies (e.g., Western Blot for apoptotic proteins) Apoptosis->Mechanism

Workflow for evaluating the anticancer potential of ADS.
Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of ADS on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]).

  • Reagents:

    • ADS stock solution (10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a range of ADS concentrations (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Protocol:

    • Treat cancer cells with ADS at concentrations around the determined IC50 value.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry.

III. Antimicrobial Activity

Though specific data for ADS is limited, related benzophenanthridine alkaloids exhibit antimicrobial properties. ADS can be screened for its activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of ADS that inhibits the visible growth of a microorganism.

  • Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).

  • Method: Broth microdilution method.

  • Protocol:

    • Prepare a two-fold serial dilution of ADS in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include a growth control (no ADS) and a sterility control (no microorganism).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of ADS at which no visible growth is observed.

Conclusion

This compound serves as a valuable research tool for investigating fundamental cellular processes, including inflammation, cancer cell biology, and microbial pathogenesis. The protocols provided herein offer a framework for researchers to explore the multifaceted biological activities of this natural compound. It is recommended that for each experimental system, dose-response and time-course studies be performed to determine the optimal conditions. Further research into the specific molecular targets and in vivo efficacy of ADS will be crucial for its potential development as a therapeutic agent.

References

Application Notes and Protocols for 6-Acetonyldihydrosanguinarine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetonyldihydrosanguinarine is a derivative of the natural benzophenanthridine alkaloid sanguinarine (B192314). While specific research on this compound is emerging, the extensive body of literature on the parent compound, sanguinarine, and its analogs like 6-methoxydihydrosanguinarine (B162190), provides a strong foundation for establishing robust cell culture protocols. These related compounds are known to possess potent anti-cancer properties, primarily through the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways.[1][2][3][4]

This document provides detailed protocols for investigating the effects of this compound on cancer cell lines. The methodologies are based on established techniques used to characterize the bioactivity of sanguinarine and its derivatives.

Mechanism of Action (Based on Related Compounds)

Sanguinarine and its derivatives have been shown to exert their anti-tumor effects through multiple mechanisms:

  • Induction of Apoptosis: They can trigger programmed cell death by activating caspases, modulating the Bcl-2 family of proteins, and causing DNA fragmentation.[1][5]

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and subsequent cell death.[3][4][6]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various phases, preventing cancer cell proliferation.[7]

  • Inhibition of Signaling Pathways: Key signaling pathways crucial for cancer cell survival and proliferation, such as PI3K/Akt/mTOR, MAPK, and NF-κB, are often inhibited.[2][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Sanguinarine Derivatives in Various Cancer Cell Lines
Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (h)AssayReference
HT29Colon Carcinoma6-methoxydihydrosanguinarine5.0 ± 0.2Not SpecifiedNot Specified[5]
MCF-7Breast Cancer6-methoxydihydrosanguinarineNot SpecifiedNot SpecifiedNot Specified[4]
HLEHepatocellular Carcinoma6-methoxydihydrosanguinarine~1.012CCK-8[8]
HCCLM3Hepatocellular Carcinoma6-methoxydihydrosanguinarine~1.512CCK-8[8]
A549Non-small Cell Lung Cancer6-methoxydihydrosanguinarineNot SpecifiedNot SpecifiedMTT[9]
H1299Non-small Cell Lung Cancer6-methoxydihydrosanguinarineNot SpecifiedNot SpecifiedMTT[9]
C6Rat GlioblastomaSanguinarineDose-dependentNot SpecifiedMTT[1]
MDA-MB-231Breast CancerSanguinarineNot SpecifiedNot SpecifiedNot Specified[3]

Note: IC50 values are highly dependent on the specific experimental conditions and cell line used.

Experimental Protocols

Cell Culture and Maintenance

Standard aseptic cell culture techniques should be followed.

  • Cell Lines: Select appropriate cancer cell lines for your research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 70-80% confluency.

Preparation of this compound Stock Solution
  • Solvent: Due to the hydrophobic nature of similar alkaloids, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and activation of proteins involved in signaling pathways.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Visualizations

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed cells in 96-well plate B Treat with this compound A->B C Incubate for 24/48/72h B->C D Add MTT reagent C->D E Solubilize formazan D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_1 Apoptosis Induction Pathway (Hypothesized) 6-ADHS This compound ROS ↑ Reactive Oxygen Species 6-ADHS->ROS Bcl2 ↓ Bcl-2 6-ADHS->Bcl2 Bax ↑ Bax 6-ADHS->Bax Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Bax->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_2 PI3K/Akt Signaling Pathway Inhibition (Hypothesized) 6-ADHS This compound PI3K PI3K 6-ADHS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides detailed protocols and application notes for assessing the anti-inflammatory potential of a test compound, using 6-Acetonyldihydrosanguinarine as an example. Due to the limited availability of published research specifically on this compound's anti-inflammatory properties, the quantitative data presented in the tables are hypothetical and for illustrative purposes only. These protocols are based on established methodologies for evaluating anti-inflammatory compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the healing process, chronic inflammation can contribute to a variety of diseases. Key mediators of inflammation include nitric oxide (NO), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This document outlines a series of in vitro assays to determine the anti-inflammatory potential of this compound by examining its effects on these key inflammatory markers and pathways in a cellular model of inflammation.

Data Presentation: Summary of (Hypothetical) Quantitative Data

The following tables summarize hypothetical data from in vitro anti-inflammatory assays on this compound.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages.

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.1
596.5 ± 2.8
1094.1 ± 3.9
2591.3 ± 4.2
5088.7 ± 5.1

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages.

TreatmentNO Concentration (µM)% Inhibition
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + this compound (1 µM)38.2 ± 2.116.6
LPS + this compound (5 µM)25.1 ± 1.845.2
LPS + this compound (10 µM)15.7 ± 1.565.7
LPS + this compound (25 µM)8.3 ± 0.981.9

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on TNF-α and IL-6 Production in LPS-stimulated RAW 264.7 Macrophages.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98980 ± 75
LPS + this compound (10 µM)620 ± 45450 ± 32

Data are presented as mean ± SD from three independent experiments.

Table 4: Effect of this compound on the Expression of Key Inflammatory Proteins in LPS-stimulated RAW 264.7 Macrophages (Western Blot Densitometry).

Treatmentp-p65/p65 (Fold Change)p-IκBα/IκBα (Fold Change)p-p38/p38 (Fold Change)p-ERK1/2/ERK1/2 (Fold Change)
Control1.01.01.01.0
LPS (1 µg/mL)5.8 ± 0.44.9 ± 0.34.2 ± 0.33.8 ± 0.2
LPS + this compound (10 µM)2.1 ± 0.21.8 ± 0.11.9 ± 0.21.5 ± 0.1

Data are presented as mean ± SD from three independent experiments, normalized to the control group.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a suitable model for these assays. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

G cluster_setup Cell Seeding and Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Downstream Assays Seed Seed RAW 264.7 cells Incubate Incubate for 24h Seed->Incubate Pretreat Pre-treat with This compound Incubate->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate NO_Assay NO Assay Stimulate->NO_Assay Cytokine_ELISA Cytokine ELISA Stimulate->Cytokine_ELISA Western_Blot Western Blot Stimulate->Western_Blot

Experimental workflow for in vitro anti-inflammatory assays.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity.[1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[1]

    • Treat cells with various concentrations of this compound for 24 hours.[1]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate cell viability as a percentage of the vehicle-treated control group.[1]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[2] The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.[2]

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.[1]

    • Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[1]

    • Collect 100 µL of the culture supernatant from each well.[1]

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.[1]

    • Measure the absorbance at 540-550 nm.[1]

    • Quantify nitrite concentration using a sodium nitrite standard curve.[1]

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assays (ELISA) are used to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant. A specific capture antibody is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, enzyme-conjugated detection antibody is then added, which binds to the captured cytokine. Finally, a substrate is added that produces a color change proportional to the amount of cytokine present.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate.

    • Pre-treat with this compound and stimulate with LPS as described above.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: This technique is used to determine the effect of this compound on the protein levels and phosphorylation status of key components of the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2) signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates.[1]

    • Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

    • Lyse the cells and determine the protein concentration of the lysates.[1]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Signaling Pathways and Experimental Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB IkB_NFkB->NFkB releases Degradation Proteasomal Degradation p_IkB->Degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcribes

Simplified NF-κB Signaling Pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 phosphorylates ERK ERK1/2 MAPKK_ERK->ERK phosphorylates TF_p38 Transcription Factors (e.g., ATF2) p38->TF_p38 activates TF_ERK Transcription Factors (e.g., Elk-1) ERK->TF_ERK activates Genes Inflammatory Gene Expression TF_p38->Genes TF_ERK->Genes

Simplified MAPK Signaling Pathways (p38 and ERK).

References

Application Notes and Protocols for 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

6-Acetonyldihydrosanguinarine is a benzophenanthridine alkaloid, structurally related to the well-studied compound sanguinarine (B192314). It has been isolated from plants of the Corydalis genus, such as Corydalis adunca.[1] As a derivative of sanguinarine, it belongs to a class of compounds known for a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3]

Research into sanguinarine and its derivatives has revealed their significant potential as anti-cancer agents.[3][4] These compounds can induce cell death, inhibit proliferation, and arrest the cell cycle in various cancer cell lines.[3] The mechanism of action for this class of molecules often involves the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK.[2]

A closely related analog, 6-Methoxydihydrosanguinarine (6-MDS), has demonstrated potent anti-cancer effects by inducing a form of iron-dependent cell death called ferroptosis in hepatocellular carcinoma cells and by inhibiting the PI3K/AKT/mTOR pathway in breast cancer cells.[5][6] Given the structural similarity, this compound is a promising candidate for similar research applications, particularly in oncology and cell biology.

Potential Research Applications

  • Anti-Cancer Drug Discovery: Investigating its cytotoxic and anti-proliferative effects against a panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by the compound to induce cell death (e.g., apoptosis, ferroptosis, autophagy).

  • Cell Cycle Analysis: Determining the compound's effect on cell cycle progression in cancer cells.

  • Inflammation Research: Exploring its potential anti-inflammatory properties through inhibition of pathways like NF-κB.[3]

Data Presentation: Cytotoxicity of a Related Analog

While specific IC50 values for this compound are not extensively documented, data from its close analog, 6-Methoxydihydrosanguinarine (6-MDS), provides a strong rationale for its investigation.

CompoundCell LineCancer TypeIC50 Value (24h)IC50 Value (48h)Reference
6-Methoxydihydrosanguinarine (6-MDS) A549Lung Adenocarcinoma5.22 ± 0.60 µM2.90 ± 0.38 µM[6]
6-Methoxydihydrosanguinarine (6-MDS) HT29Colon Carcinoma3.8 ± 0.2 µMNot Reported[6]
6-Methoxydihydrosanguinarine (6-MDS) HepG2Hepatocellular Carcinoma5.0 ± 0.2 µMNot Reported[6]

Key Signaling Pathways

Sanguinarine derivatives, including the closely related 6-MDS, are known to interfere with multiple signaling pathways critical for cancer cell survival and proliferation.[2][6] The diagram below illustrates the PI3K/Akt/mTOR pathway, a common target for these compounds, which leads to apoptosis and autophagy.

PI3K_Akt_mTOR_Pathway Compound 6-MDS / Sanguinarine Derivatives ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces PI3K PI3K ROS->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Caption: PI3K/Akt/mTOR pathway inhibited by sanguinarine derivatives.[6]

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of this compound.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol determines the compound's effect on cell proliferation and calculates its IC50 value.

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed Cells (e.g., A549) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add CCK-8 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Measure Absorbance (450 nm) F->G H 8. Calculate % Viability & IC50 G->H

Caption: Workflow for determining cell viability using a CCK-8 assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as (Absorbance of treated wells / Absorbance of control wells) x 100. Use graphing software to plot a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for Protein Expression

This protocol assesses the compound's effect on the expression levels of key proteins in a signaling pathway (e.g., GPX4, a key regulator of ferroptosis).[5]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat them with this compound at the predetermined IC50 concentration for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-GPX4, anti-Akt, anti-p-Akt) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to the loading control to determine changes in protein expression.

Protocol 3: Analysis of Reactive Oxygen Species (ROS)

This protocol measures intracellular ROS production, a common mechanism of action for sanguinarine derivatives.[5][6]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., H2O2) and a negative control.

  • DCFH-DA Staining: After treatment, remove the medium, wash the cells with PBS, and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells with PBS to remove excess probe. Harvest the cells by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. Excite the stained cells at 488 nm and measure the emission at 525 nm.

  • Analysis: Quantify the shift in fluorescence intensity in treated cells compared to the control to determine the level of ROS production.

Analytical Methods for Compound Characterization

For quality control and characterization of this compound, standard analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the compound. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with an acid modifier like formic acid). Detection is commonly performed using a UV detector.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural confirmation by determining the compound's mass-to-charge ratio, confirming its identity and molecular weight.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for complete structural elucidation of the molecule.[1]

Purchasing and Handling

  • Source: this compound should be purchased from a reputable chemical supplier specializing in natural products and alkaloids. Ensure a Certificate of Analysis (CoA) is provided, detailing its purity and characterization data.

  • Storage: The compound should be stored as a solid, protected from light, and at a low temperature (e.g., -20°C) to ensure stability.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Prepare stock solutions in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for specific handling and safety information.

References

Safe Handling and Storage of 6-Acetonyldihydrosanguinarine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid.[1] Sanguinarine and related compounds are known for their broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3][4] These properties make them of interest in drug development and biomedical research. However, their bioactivity also necessitates careful handling to minimize potential exposure and adverse effects. This document provides recommended procedures for the safe handling, storage, and disposal of this compound, drawing parallels from data on related alkaloids.

Section 2: Hazard Identification and Safety Precautions

While specific toxicity data for this compound is lacking, sanguinarine has a known toxicity profile. It is crucial to assume that this compound may exhibit similar hazards.

Potential Hazards:

  • Skin and Eye Irritation: Similar alkaloids can cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Toxicity: Sanguinarine is toxic and kills animal cells by acting on the Na+-K+-ATPase transmembrane protein.[1] Ingestion of sanguinarine has been linked to various health issues.[1] Chronic exposure to some alkaloids can lead to genotoxicity.[5]

  • Organ Damage: Prolonged or repeated exposure to related compounds may cause damage to organs such as the liver and thyroid.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.

  • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper glove removal technique to avoid skin contact.[7]

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[6]

  • Lab Coat: A flame-retardant and antistatic lab coat should be worn to protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator should be used.

Section 3: Storage and Stability

Proper storage is critical to maintain the integrity of this compound and to prevent accidental exposure.

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]To prevent degradation and reaction with moisture.
Light Protect from light.Many alkaloids are light-sensitive.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Container Use a clearly labeled, airtight container.To prevent contamination and accidental misuse.

Stability: While specific stability data for this compound is unavailable, related alkaloids can be stable under normal conditions.[6] Avoid extreme heat or moisture to prevent decomposition.[6]

Section 4: Experimental Protocols

The following are generalized protocols. Specific experimental conditions may require modification.

Protocol for Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

Workflow for Solution Preparation

G cluster_prep Preparation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve Transfer vortex Vortex/Sonicate dissolve->vortex Ensure complete dissolution store Store Solution vortex->store Aliquot if necessary

Caption: Workflow for preparing a solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vials for storage

Procedure:

  • Work in a Fume Hood: All steps should be performed in a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the powder to a volumetric flask. Add a small amount of the chosen solvent and swirl gently to dissolve. Once dissolved, add solvent to the final desired volume.

  • Mixing: Vortex or sonicate the solution to ensure it is completely dissolved and homogenous.

  • Storage: Transfer the solution to a clearly labeled amber glass vial. For long-term storage, it is recommended to make aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol for Cell-Based Assays

This protocol provides a general workflow for using this compound in cell culture experiments.

Workflow for Cell-Based Assays

G cluster_assay Cell Assay plate_cells Plate Cells prepare_dilutions Prepare Drug Dilutions treat_cells Treat Cells plate_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate treat_cells->incubate assay_readout Perform Assay Readout incubate->assay_readout

Caption: General workflow for conducting cell-based assays.

Materials:

  • Cultured cells in appropriate medium

  • Multi-well plates

  • Stock solution of this compound

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., viability dyes, lysis buffers)

Procedure:

  • Cell Plating: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Perform the specific assay according to the manufacturer's instructions to assess the biological effect (e.g., cytotoxicity, proliferation, signaling pathway modulation).

Section 5: Spill and Waste Management

Proper management of spills and waste is crucial to ensure laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Clean: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste. Clean the spill area with a suitable decontaminating agent.

  • Report: Report the spill to the laboratory supervisor and follow institutional procedures.

Waste Disposal:

  • Dispose of all waste materials (including contaminated PPE, plasticware, and solutions) in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound or its solutions down the drain.[6]

Section 6: Signaling Pathways

Sanguinarine and its derivatives are known to modulate several key signaling pathways. While the specific effects of this compound are not well-characterized, it may interact with similar pathways.

Potential Signaling Pathways Modulated by Benzophenanthridine Alkaloids

G cluster_pathways Signaling Pathways compound This compound (Potential Modulator) nfkb NF-κB Pathway compound->nfkb mapk MAPK Pathway compound->mapk pi3k_akt PI3K/Akt/mTOR Pathway compound->pi3k_akt apoptosis Apoptosis nfkb->apoptosis mapk->apoptosis pi3k_akt->apoptosis

Caption: Potential signaling pathways affected by benzophenanthridine alkaloids.

The biological activities of sanguinarine are linked to its influence on pathways such as JAK/STAT, PI3K/Akt/mTOR, NF-κB, TGF-β, MAPK, and Wnt/β-catenin.[1] Researchers investigating this compound should consider evaluating its effects on these and other relevant signaling cascades to elucidate its mechanism of action.

Section 7: Conclusion

While this compound holds potential for research and drug development, the lack of specific safety data necessitates a cautious approach. By adhering to the handling, storage, and disposal guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. It is strongly recommended to consult institutional safety officers and relevant safety data sheets for related compounds before commencing any work with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 6-acetonyldihydrosanguinarine synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most plausible and direct synthetic route is the nucleophilic addition of an acetone (B3395972) enolate to the C-6 position of sanguinarine (B192314). Sanguinarine, existing as a positively charged iminium ion, is highly electrophilic at the C-6 position, making it susceptible to attack by nucleophiles like enolates.

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting materials are sanguinarine (or a salt thereof, such as sanguinarine chloride) and acetone. A suitable base is required to generate the acetone enolate. Common bases for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). An aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is typically used.

Q3: What is the general reaction mechanism?

A3: The reaction proceeds in two main steps:

  • Enolate Formation: A strong base abstracts an alpha-proton from acetone to form a nucleophilic enolate.

  • Nucleophilic Attack: The acetone enolate attacks the electrophilic C-6 position of the sanguinarine iminium ion, leading to the formation of this compound.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot of the reaction mixture is compared against spots of the starting materials (sanguinarine and acetone). The disappearance of the sanguinarine spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction. Staining with an appropriate indicator or visualization under UV light can aid in the analysis.

Troubleshooting Guide

Problem: Low or No Yield of this compound

Possible Cause Suggested Solution
Incomplete enolate formation. The base used may not be strong enough to deprotonate acetone effectively. Consider using a stronger base like lithium diisopropylamide (LDA). Ensure the base is fresh and has been handled under anhydrous conditions to prevent quenching.
Decomposition of starting material or product. Sanguinarine or the product may be sensitive to the reaction conditions. If using a very strong base or high temperatures, consider lowering the reaction temperature. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Side reactions consuming the enolate. Acetone can undergo self-condensation (aldol condensation) in the presence of a base. To minimize this, add the sanguinarine solution to the pre-formed acetone enolate at a low temperature. Use a slight excess of acetone to favor the desired reaction.
Reversibility of the reaction. The nucleophilic addition may be reversible. Ensure that the reaction is worked up under conditions that protonate the intermediate alkoxide to yield the stable final product. A mild acidic workup (e.g., with saturated aqueous ammonium (B1175870) chloride) is often suitable.

Problem: Formation of Significant Side Products

Possible Cause Suggested Solution
Acetone self-condensation (aldol products). This is a common side reaction. To mitigate this, maintain a low reaction temperature (e.g., -78 °C) during enolate formation and the initial addition. Add the sanguinarine solution slowly to the enolate to keep the concentration of the enolate low at any given time.
Formation of other sanguinarine derivatives. If there are other nucleophiles present in the reaction mixture (e.g., water from wet solvents or reagents), they can compete with the acetone enolate. Ensure all glassware, solvents, and reagents are scrupulously dried before use.
Over-alkylation or other secondary reactions. If the reaction is left for too long or at too high a temperature, the initial product may undergo further reactions. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Problem: Difficulty in Purifying the Product

Possible Cause Suggested Solution
Co-elution of the product with starting material or side products. The polarity of this compound may be similar to that of sanguinarine or side products, making chromatographic separation difficult. Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary.
Product instability during purification. The product may be sensitive to the silica (B1680970) gel or the solvents used for chromatography. Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.
Presence of baseline impurities in the starting material. Ensure the purity of the starting sanguinarine. If necessary, purify the sanguinarine by recrystallization or chromatography before starting the synthesis.

Data Presentation: Optimizing Reaction Conditions

The following table presents hypothetical data to illustrate how varying reaction conditions can impact the yield of this compound. These values are for illustrative purposes to guide optimization efforts.

Entry Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1NaHTHF25123580
2t-BuOKTHF085585
3LDATHF-78 to 047592
4LDADiethyl Ether-78 to 047090
5LDATHF-78 to 2546888

This data is illustrative and actual results may vary.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Sanguinarine chloride

  • Acetone (anhydrous)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous acetone (1.2 equivalents) to anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA solution (1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate of acetone.

  • Nucleophilic Addition: Dissolve sanguinarine chloride (1.0 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the pre-formed enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over 3 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5).

  • Workup: Once the reaction is complete (as indicated by the consumption of sanguinarine), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford this compound.

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification setup Dry Glassware & Inert Atmosphere acetone_thf Acetone in THF at -78°C add_lda Add LDA dropwise acetone_thf->add_lda stir_enolate Stir for 30 min add_lda->stir_enolate add_sang Add Sanguinarine solution dropwise at -78°C stir_enolate->add_sang sang_sol Sanguinarine in THF sang_sol->add_sang warm_react Warm to 0°C & Stir quench Quench with NH4Cl warm_react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry purify Column Chromatography wash_dry->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack Acetone H3C-C(=O)-CH3 Enolate [H2C=C(O-)-CH3 ↔ H2C--C(=O)-CH3]- Acetone->Enolate + Base- Base Base- BH BH Enolate->BH BH Sanguinarine Sanguinarine (Imminium Ion at C-6) Product This compound Sanguinarine->Product + Enolate Enolate_ion Enolate

Caption: Proposed reaction mechanism for the synthesis.

Technical Support Center: 6-Acetonyldihydrosanguinarine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 6-Acetonyldihydrosanguinarine.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC separation of this compound?

The most frequent challenges include peak tailing, poor resolution between this compound and related alkaloids, retention time variability, and baseline noise. These issues can often be attributed to the basic nature of the analyte, improper mobile phase composition, column degradation, or system contamination.

Q2: Why does my this compound peak exhibit tailing?

Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1] To mitigate this, consider using an end-capped column, adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) to suppress silanol ionization, or adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase to compete for active sites.[1]

Q3: How can I improve the resolution between this compound and other components in my sample?

Improving resolution involves optimizing the selectivity, efficiency, and retention of your chromatographic system. You can try adjusting the mobile phase composition (e.g., changing the organic solvent ratio or using a different organic modifier like acetonitrile (B52724) instead of methanol), modifying the mobile phase pH, or decreasing the flow rate. Using a column with a smaller particle size or a longer column can also enhance efficiency and resolution.

Q4: My retention times are shifting between injections. What could be the cause?

Retention time instability can result from several factors, including inadequate column equilibration between runs, fluctuations in column temperature, or changes in the mobile phase composition due to evaporation of a volatile solvent.[2] Ensure your column is properly equilibrated, use a column oven for stable temperature control, and keep mobile phase reservoirs covered.[2] Leaks in the pump or injector can also lead to inconsistent flow rates and, consequently, shifting retention times.[3]

Q5: What should I do if I observe baseline noise or drift?

Baseline noise can be caused by air bubbles in the system, a contaminated detector cell, or a failing detector lamp.[2] Ensure your mobile phase is properly degassed and purge the system to remove any bubbles.[2] Flushing the detector cell with a strong solvent may remove contaminants.[2] A drifting baseline could indicate poor column equilibration or a change in mobile phase composition during the run.[2]

Troubleshooting Guides

Problem 1: Peak Tailing
Potential Cause Recommended Solution
Secondary interactions with silanol groups Use a base-deactivated or end-capped C18 column. Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or trifluoroacetic acid (TFA). Add a basic modifier such as triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase.
Column Overload Reduce the injection volume or dilute the sample.
Incompatible sample solvent Dissolve the sample in the initial mobile phase if possible.
Column contamination Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Problem 2: Poor Resolution
Potential Cause Recommended Solution
Suboptimal mobile phase composition Adjust the ratio of organic solvent to aqueous buffer. Experiment with different organic solvents (e.g., acetonitrile vs. methanol).
Inappropriate mobile phase pH Optimize the pH to improve the separation selectivity between analytes.
Low column efficiency Decrease the flow rate. Use a longer column or a column with smaller particles.
Elevated column temperature Optimize the column temperature using a column oven. Higher temperatures can sometimes improve efficiency but may also affect selectivity.[3]
Problem 3: Retention Time Instability
Potential Cause Recommended Solution
Inadequate column equilibration Increase the equilibration time between injections to ensure the column is fully conditioned with the initial mobile phase.[2]
Temperature fluctuations Use a column oven to maintain a constant and consistent temperature.[2]
Mobile phase composition change Prepare fresh mobile phase daily and keep the reservoirs covered to prevent evaporation. Ensure proper mixing if using a gradient.[2]
System leaks Check all fittings and connections for any signs of leaks, particularly around the pump heads and injector.[3]
Pump malfunction Check for air bubbles in the pump and degas the mobile phase.[3] If pressure fluctuations are observed, the pump seals or check valves may need replacement.[3]

Experimental Protocols

This protocol provides a starting point for the HPLC separation of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

HPLC System: A standard HPLC system with a UV-Vis or PDA detector is suitable.

Column: A base-deactivated reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended to minimize peak tailing.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
0.020
20.080
25.080
25.120
30.020

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection Wavelength: 280 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_problem Identify Problem cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions Problem Chromatographic Issue Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Resolution Poor Resolution Problem->Poor_Resolution RT_Shift Retention Time Shift Problem->RT_Shift Baseline_Noise Baseline Noise/Drift Problem->Baseline_Noise Sol_Optimize_MP Optimize Mobile Phase (pH, Composition) Peak_Tailing->Sol_Optimize_MP Sol_Column Check/Replace Column (Guard/Analytical) Peak_Tailing->Sol_Column Sol_Sample Optimize Sample Prep (Concentration, Solvent) Peak_Tailing->Sol_Sample Poor_Resolution->Sol_Optimize_MP Poor_Resolution->Sol_Column RT_Shift->Sol_Optimize_MP Sol_System Check System Hardware (Pump, Injector, Detector) RT_Shift->Sol_System Sol_Equilibrate Ensure Proper Equilibration & Temperature Control RT_Shift->Sol_Equilibrate Baseline_Noise->Sol_System Baseline_Noise->Sol_Equilibrate

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Signaling Pathway (Illustrative)

While this compound is primarily analyzed for quantification and purity, sanguinarine (B192314) and its derivatives are known to interact with various cellular signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be relevant in a drug development context.

Signaling_Pathway cluster_pathway Hypothetical Cellular Interaction Analyte This compound Receptor Cell Surface Receptor Analyte->Receptor Binds to Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Modulation Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Illustrative signaling pathway for a sanguinarine derivative.

References

overcoming solubility issues with 6-Acetonyldihydrosanguinarine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 6-Acetonyldihydrosanguinarine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid found in plants like Sanguinaria canadensis. Sanguinarine and its derivatives are known for a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] Research indicates these compounds influence key cellular signaling pathways, making them valuable tools for cancer research and drug discovery.[1][3]

Q2: I'm observing precipitation when I add this compound to my cell culture medium. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary causes include:

  • Solvent Shock : This occurs when a concentrated stock solution (e.g., in DMSO) is diluted too quickly into an aqueous medium. The rapid change in solvent polarity causes the compound to fall out of solution.[4]

  • Low Temperature : The solubility of many organic compounds decreases at lower temperatures. Using media that is not pre-warmed to 37°C can promote precipitation.[4]

  • High Final Solvent Concentration : While DMSO is a common solvent, high final concentrations in your assay (typically >0.5%) can be toxic to cells and can still lead to precipitation if the compound's solubility limit is exceeded.[4]

  • Media Composition : Components in the culture medium, such as salts and proteins in serum, can interact with the compound and reduce its solubility.[5][6]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds used in biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent.[7] It is crucial to use anhydrous (water-free) DMSO to prevent degradation of the compound and ensure maximum solubility.

Q4: How can I prepare a stable stock solution and prevent it from degrading?

To prepare a stable stock solution, dissolve the compound in anhydrous DMSO to a high concentration (e.g., 10-20 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming to 37°C or brief sonication.[4] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4] Store aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guide: Solubility Issues

This guide addresses specific problems you may encounter with this compound solubility during your experiments.

Problem 1: The compound precipitates immediately after being added to my aqueous buffer or cell culture medium.

  • Cause : This is a classic sign of "solvent shock" due to rapid dilution.[4]

  • Solution : Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium. Always add the compound solution to the medium dropwise while gently swirling.[4]

Problem 2: The medium appears clear initially but becomes cloudy or forms a precipitate after several hours of incubation.

  • Cause A : The compound may be unstable under culture conditions (37°C, aqueous environment) and could be degrading over time.[4]

  • Solution A : Assess the stability of the compound over your experimental time course. Consider reducing the incubation time if possible.

  • Cause B : The concentration of the compound exceeds its maximum soluble limit in the final medium, even if it appears dissolved initially.

  • Solution B : Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions (see Experimental Protocols). You may need to work at a lower, fully soluble concentration.

  • Cause C : Interaction with media components, especially in serum-containing media.[6]

  • Solution C : If your experiment allows, try reducing the serum concentration or using a serum-free medium for the duration of the compound treatment.

Problem 3: I am seeing inconsistent results or high variability between replicate wells.

  • Cause : This can be due to uneven precipitation of the compound, leading to different effective concentrations across your experiment.

  • Solution : Visually inspect your plates under a microscope before collecting data to check for any signs of precipitation. Ensure your final working solution is homogenous before adding it to the wells. Follow the serial dilution protocol meticulously for every experiment.

Quantitative Data Summary

While specific solubility data for this compound is not readily published, the table below provides general guidance for sanguinarine derivatives and recommended practices for achieving solubility in biological assays.

SolventUseRecommended ConcentrationBest Practices & Considerations
DMSO Primary Stock Solution10-20 mMUse anhydrous DMSO. Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][7]
Ethanol Alternative Stock SolutionTBDMay be less effective than DMSO for highly hydrophobic compounds. Evaporation can be an issue.
Cell Culture Media Final Working Solution≤ 10 µM (Empirically Determined)Final DMSO concentration should be ≤ 0.1% to minimize toxicity and precipitation.[4]
Aqueous Buffers (e.g., PBS) Final Working SolutionLow (Empirically Determined)Prone to precipitation. Use serial dilution from a DMSO stock. Solubility is highly pH-dependent.

TBD (To Be Determined): The exact solubility should be determined empirically by the researcher.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol uses a serial dilution method to minimize precipitation.

  • Prepare DMSO Stock Solution : Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Vortex vigorously and sonicate briefly if needed to ensure it is fully dissolved.

  • Aliquot and Store : Aliquot the stock solution into single-use tubes and store at -20°C.

  • Prepare Intermediate Dilution : Pre-warm your complete cell culture medium to 37°C. To prepare a 1 µM final solution, first make a 100 µM intermediate solution. Add 1 µL of the 10 mM DMSO stock to 99 µL of the pre-warmed medium. Mix gently by pipetting.

  • Prepare Final Working Solution : Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve the final 1 µM concentration.[4] The final DMSO concentration will be 0.1%.

  • Immediate Use : Use the final working solution immediately. Visually inspect the medium for any signs of precipitation before adding it to your cells.

Protocol 2: Determining Maximum Soluble Concentration in Culture Medium

  • Preparation : Prepare a 96-well plate. Add 100 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.

  • Serial Dilution : Prepare a high-concentration working solution of the compound (e.g., 200 µM) in medium from your DMSO stock. In the first well of the plate, add 100 µL of this solution to the 100 µL of medium already present to achieve a 100 µM concentration.

  • Titration : Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first well to the second, mixing, and repeating for subsequent wells. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control well (e.g., 0.1% DMSO).

  • Incubation : Seal the plate and incubate at 37°C and 5% CO₂ for a duration relevant to your experiment (e.g., 2, 6, or 24 hours).[4]

  • Assessment :

    • Visual : Carefully inspect each well under a microscope for any signs of crystalline or amorphous precipitate.

    • Quantitative : Measure the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[4]

  • Determination : The highest concentration that remains clear and shows no increase in absorbance is the maximum soluble concentration under these conditions.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Anti-Precipitation) s1 Weigh Compound s2 Add Anhydrous DMSO (e.g., to 10 mM) s1->s2 s3 Vortex / Sonicate to Fully Dissolve s2->s3 s4 Aliquot into Single-Use Tubes s3->s4 s5 Store at -20°C / -80°C s4->s5 w2 Prepare Intermediate Dilution (e.g., 100x Final Conc.) s5->w2 Use one aliquot w1 Pre-warm Culture Medium to 37°C w1->w2 w3 Add Intermediate Dilution to Final Volume of Medium w2->w3 w4 Mix Gently w3->w4 w5 Add to Assay Plate Immediately w4->w5

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitation Observed in Assay q1 Did precipitate form immediately upon dilution? start->q1 ans1_yes Likely 'Solvent Shock' q1->ans1_yes Yes q2 Did it precipitate over time during incubation? q1->q2 No sol1 SOLUTION: Use serial dilution. Add compound to pre-warmed media. ans1_yes->sol1 end_node Problem Resolved sol1->end_node ans2_yes Concentration may exceed max solubility in media q2->ans2_yes Yes q3 Is there high well-to-well variability? q2->q3 No sol2 SOLUTION: Determine max soluble concentration. Lower the dose for the assay. ans2_yes->sol2 sol2->end_node ans3_yes Uneven precipitation or in-homogenous solution q3->ans3_yes Yes sol3 SOLUTION: Visually inspect wells. Ensure working solution is mixed well. ans3_yes->sol3 sol3->end_node

Caption: Troubleshooting flowchart for solubility issues.

G cluster_membrane Cell Membrane compound Sanguinarine / Derivatives (e.g., this compound) pi3k PI3K compound->pi3k Inhibits akt Akt (Protein Kinase B) pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Growth mtor->proliferation Promotes

Caption: Simplified PI3K/Akt signaling pathway inhibited by sanguinarine derivatives.

References

Technical Support Center: Optimizing 6-Acetonyldihydrosanguinarine for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 6-Acetonyldihydrosanguinarine (6-ADS) in in vitro experiments. Given that 6-ADS is a novel compound with limited published data, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols based on best practices for working with plant-derived alkaloids and data from the closely related compounds sanguinarine (B192314) and dihydrosanguinarine (B1196270).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 6-ADS in in vitro assays?

A1: For a novel compound like 6-ADS, it is crucial to perform a dose-response experiment to determine the optimal concentration. Based on studies with related benzophenanthridine alkaloids, a broad range of concentrations should be tested initially. For sanguinarine, cytotoxic effects are observed in the low micromolar range (IC50 of 0.9 µM in HL-60 cells), while dihydrosanguinarine shows much lower cytotoxicity (only 52% reduction in viability at 20 µM).[1] Therefore, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments with 6-ADS.

Q2: How should I dissolve 6-ADS for in vitro use?

A2: Like many benzophenanthridine alkaloids, 6-ADS is expected to have low aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving such compounds for in vitro studies.[2][3][4][5] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This stock can then be diluted in cell culture medium to the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the best practices for storing 6-ADS solutions?

A3: For long-term storage, it is recommended to store the powdered form of 6-ADS at -20°C, protected from light. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. The stability of alkaloids in culture medium can vary, so it is advisable to prepare fresh dilutions from the stock solution for each experiment.[7]

Q4: I am observing precipitation of 6-ADS in my culture medium. What should I do?

A4: Precipitation can occur if the solubility of the compound in the aqueous culture medium is exceeded. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with lower concentrations of 6-ADS.

  • Optimize the solvent concentration: While keeping the final DMSO concentration low is important, a slight increase (while remaining in the non-toxic range) might improve solubility.

  • Use a different solvent: If DMSO is problematic, ethanol (B145695) can be considered, though it may have different effects on cells.[5] A solubility test in various biocompatible solvents is recommended.

  • Prepare fresh dilutions: Do not store diluted solutions of 6-ADS in culture medium for extended periods, as the compound may precipitate over time.

Q5: My absorbance-based assay (e.g., MTT, XTT) is giving inconsistent or high background readings. Could 6-ADS be interfering?

A5: Yes, it is possible. Plant-derived compounds, including alkaloids, can interfere with colorimetric and fluorometric assays.[8] 6-ADS may have intrinsic color or fluorescence that can affect the readout. To troubleshoot this:

  • Run a compound-only control: Include wells with culture medium and 6-ADS at all tested concentrations but without cells. This will help you determine if the compound itself absorbs light at the assay wavelength.

  • Subtract background absorbance: If the compound-only control shows significant absorbance, subtract this value from your experimental readings.

  • Use an alternative assay: If interference is significant, consider using a different type of assay to measure the same endpoint. For example, if you are using an MTT assay for viability, you could switch to a trypan blue exclusion assay or a real-time cell analysis system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity observed - Concentration of 6-ADS is too low.- The compound has degraded.- The chosen cell line is not sensitive to 6-ADS.- Test a wider and higher range of concentrations.- Prepare fresh stock solutions and dilutions.- Screen a panel of different cell lines to identify a sensitive model.
High cytotoxicity at all tested concentrations - The starting concentration is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- Start with a much lower concentration range (e.g., nanomolar).- Ensure the final solvent concentration is non-toxic (typically ≤ 0.5% for DMSO). Always include a vehicle control.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent incubation times.- Degradation of 6-ADS stock solution.- Standardize cell seeding protocols.- Maintain precise and consistent incubation times.- Prepare fresh aliquots of the stock solution and avoid repeated freeze-thaw cycles.
Unexpected morphological changes in cells - Off-target effects of the compound.- Cellular stress response.- Perform microscopy at multiple time points and concentrations.- Use lower, non-toxic concentrations to investigate specific cellular effects.- Consider assays for cellular stress markers.

Quantitative Data from Related Compounds

The following table summarizes the in vitro concentrations of the related benzophenanthridine alkaloids, sanguinarine and dihydrosanguinarine, from published studies. This data can be used as a reference for designing initial experiments with 6-ADS.

Compound Cell Line Assay Concentration/Effect Incubation Time Reference
SanguinarineHL-60MTTIC50: 0.9 µM4 hours[1]
SanguinarineHL-60Flow Cytometry0.5 µM: Apoptosis1-4 µM: NecrosisNot Specified[1]
SanguinarineH1975 & H1299 (NSCLC)MTTIC50 values determined48 hours[9]
SanguinarineH1975 & H1299 (NSCLC)Flow Cytometry1 µM & 3 µM: Increased apoptosis48 hours[9]
DihydrosanguinarineHL-60MTT20 µM: 52% viability24 hours[1]
DihydrosanguinarineHL-60Flow Cytometry5 µM: Primarily Necrosis≥10 µM: ApoptosisNot Specified[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for determining the effect of 6-ADS on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (6-ADS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of 6-ADS in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of medium containing the different concentrations of 6-ADS. Include wells for untreated cells and vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[10][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Protocol 2: Western Blot Analysis of Protein Expression

This protocol describes how to analyze changes in protein expression or phosphorylation status in response to 6-ADS treatment.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound (6-ADS)

  • DMSO

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 6-ADS for the specified time. Include untreated and vehicle controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[13]

  • Protein Quantification: Collect the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing with TBST, apply the ECL detection reagent and visualize the protein bands using an imaging system.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare 6-ADS Stock (in DMSO) treat_cells Treat Cells with 6-ADS (Dose-Response & Time-Course) prep_compound->treat_cells prep_cells Seed Cells in Plates prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_analysis Protein Analysis (Western Blot) treat_cells->protein_analysis other_assays Other Functional Assays treat_cells->other_assays data_analysis Analyze Data (e.g., IC50, Protein Expression) viability_assay->data_analysis protein_analysis->data_analysis other_assays->data_analysis potential_signaling_pathway cluster_pathways Potential Signaling Pathways (based on Sanguinarine) cluster_outcomes Cellular Outcomes ADS This compound (6-ADS) PI3K_Akt PI3K/Akt/mTOR Pathway ADS->PI3K_Akt MAPK MAPK Pathway ADS->MAPK NFkB NF-κB Pathway ADS->NFkB STAT3 JAK/STAT Pathway ADS->STAT3 Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK->Apoptosis Anti_Inflammatory Anti-inflammatory Effects MAPK->Anti_Inflammatory NFkB->Anti_Inflammatory STAT3->CellCycleArrest

References

preventing degradation of 6-Acetonyldihydrosanguinarine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetonyldihydrosanguinarine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

A1: this compound is a derivative of the natural benzophenanthridine alkaloid, sanguinarine (B192314). The stability of this compound in solution is critical for obtaining accurate and reproducible results in experimental settings, including in vitro and in vivo assays. Degradation can lead to a loss of biological activity and the formation of unknown byproducts, compromising experimental outcomes.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Based on data from related benzophenanthridine alkaloids, the primary factors influencing stability are pH, exposure to light, temperature, the choice of solvent, and the presence of oxidizing agents.[1]

Q3: How should I store my stock solution of this compound?

A3: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in a tightly sealed container, protected from light.[2] For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

Q4: What is the optimal pH range for solutions containing this compound?

A4: The parent compound, sanguinarine, is most stable in a pH range of 2.5 to 7.0.[1] It is highly likely that this compound will also exhibit the greatest stability in a slightly acidic to neutral pH range. Alkaline conditions (pH > 8.0) should be avoided as they can lead to rapid degradation.[1][3]

Q5: Is this compound sensitive to light?

A5: Yes, related benzophenanthridine alkaloids like sanguinarine are known to be phototoxic and can degrade upon exposure to light, particularly UV radiation.[4][5] Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in an assay. Degradation of the compound due to improper storage or handling.Prepare fresh solutions from a solid stock for each experiment. Ensure storage conditions are optimal (see FAQs).
Change in the color of the solution. pH shift to the alkaline range or oxidation.Check the pH of your solution and adjust to a slightly acidic or neutral range if necessary. Prepare solutions in high-purity water and deoxygenated solvents to minimize oxidation.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound.Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or methanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experiments. Inconsistent solution preparation or handling.Standardize your protocol for solution preparation, including the solvent, pH, and storage conditions. Use fresh dilutions for each experiment.

Stability Data Summary

The following table summarizes stability data for sanguinarine, a closely related compound, which can provide insights into the stability of this compound.

Condition Solvent/Medium Stability Outcome Reference
pH pH 2.5-7.0Stable for at least 9 days.[1]
pH 8.0Content decreased after 3 days.[1]
pH 10.0Rapid degradation.[1]
Temperature < 54°CHigh stability.[1]
70°CSignificant reduction in content after 3 days.[1]
Light Exposure Distilled WaterStable with or without light exposure.[1]
MethanolStable when protected from light; content significantly reduced after 3 days with light exposure.[1]
Water Quality Distilled Water/RainwaterVery stable.[1]
Tap WaterUnstable, likely due to dissolved oxidants and minerals.[1]
Solvents Methanol, EthanolGood solubility and stability.[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution of this compound for In Vitro Assays
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Sterile, purified water (e.g., Milli-Q or equivalent)

    • pH meter

    • Sterile buffers and cell culture media

  • Procedure for Preparing a 10 mM Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing a Working Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-warmed (if necessary for the experiment) buffer or cell culture medium.

    • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

    • Check the pH of the final working solution and adjust to the optimal range (slightly acidic to neutral) if necessary, using dilute HCl or NaOH.

    • Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.

Visualizations

Potential Degradation and Interconversion Pathway

This compound This compound Sanguinarine Sanguinarine This compound->Sanguinarine Oxidation Oxidized/Degraded Products Oxidized/Degraded Products Sanguinarine->Oxidized/Degraded Products Light, High Temp, Oxidants 6-Hydroxydihydrosanguinarine (Alkanolamine form) 6-Hydroxydihydrosanguinarine (Alkanolamine form) Sanguinarine->6-Hydroxydihydrosanguinarine (Alkanolamine form) Alkaline pH ( > 8.0) 6-Hydroxydihydrosanguinarine (Alkanolamine form)->Oxidized/Degraded Products Degradation

Caption: Potential degradation and interconversion pathways for this compound.

Troubleshooting Workflow for Solution Instability

start Inconsistent Experimental Results or Loss of Activity check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Prepare fresh working solution from stock. check_solution->prepare_fresh No check_storage How is the stock solution stored? check_solution->check_storage Yes prepare_fresh->check_storage correct_storage Store at -20°C or -80°C, protected from light. check_storage->correct_storage Improperly check_ph What is the pH of the final solution? check_storage->check_ph Properly correct_storage->check_ph adjust_ph Adjust pH to slightly acidic/neutral range. check_ph->adjust_ph Alkaline check_light Was the solution exposed to light? check_ph->check_light Optimal adjust_ph->check_light protect_light Use amber vials or cover with foil. check_light->protect_light Yes end_node Re-run Experiment check_light->end_node No protect_light->end_node

Caption: A workflow for troubleshooting the instability of this compound solutions.

References

Technical Support Center: 6-Acetonyldihydrosanguinarine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 6-Acetonyldihydrosanguinarine are limited in publicly available literature. This guide provides troubleshooting advice and answers to frequently asked questions based on the known properties of closely related benzophenanthridine alkaloids, such as sanguinarine (B192314) and dihydrosanguinarine (B1196270), and general best practices for the experimental techniques discussed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: Researchers may encounter challenges related to the compound's solubility, stability, and potential for off-target effects. As with many natural product derivatives, ensuring accurate dosage and interpreting results in the context of complex biological systems requires careful experimental design and validation.

Q2: How should I dissolve and store this compound?

A2: While specific data for this compound is scarce, related alkaloids are often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For cell culture experiments, it is crucial to dilute the DMSO stock in the culture medium to a final DMSO concentration that is non-toxic to the cells (typically below 0.5%). Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to visually inspect the medium for any precipitation after adding the compound.[1]

Q3: What are the expected biological activities of this compound?

A3: Based on its structural similarity to sanguinarine, this compound is anticipated to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2] It likely modulates key signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, NF-κB, TGF-β, MAPK, and Wnt/β-catenin.[2]

Q4: Are there known cytotoxicity levels for this compound?

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Cause Suggested Solution
High variability between replicates - Inconsistent cell seeding. - Uneven compound distribution. - Edge effects in the plate.- Ensure a homogenous cell suspension before seeding. - Mix the plate gently after adding the compound. - Avoid using the outer wells of the plate or fill them with sterile PBS.
No or low cytotoxicity observed - Compound instability or precipitation. - Incorrect dosage. - Cell line resistance.- Prepare fresh dilutions from a stock solution for each experiment. - Perform a wide-range dose-response study. - Verify the compound's activity on a sensitive positive control cell line.
Unexpectedly high cytotoxicity - DMSO toxicity. - Compound interacting with assay components.- Ensure the final DMSO concentration is below the toxic threshold for your cell line. - Run a control with the compound in cell-free media to check for direct reduction of the assay reagent.
Signaling Pathway Analysis (e.g., Western Blotting for Phosphorylated Proteins)
Problem Possible Cause Suggested Solution
Weak or no signal for phosphorylated target protein - Inefficient cell lysis and protein extraction. - Low abundance of the phosphorylated protein. - Inactive stimulus for pathway activation.- Use lysis buffers containing phosphatase inhibitors.[1] - Increase the amount of protein loaded on the gel.[1] - Ensure the activating agent (e.g., cytokine) is fresh and used at the correct concentration.[1]
High background on the Western blot - Primary antibody concentration is too high. - Insufficient blocking. - Inadequate washing.- Titrate the primary antibody to determine the optimal concentration.[1] - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[2] - Increase the number and duration of washes with TBST.[1]
Inconsistent results between experiments - Variation in cell culture conditions (e.g., confluency, passage number). - Differences in treatment times.- Standardize cell culture procedures. - Ensure precise timing of compound treatment and cell harvesting.

Quantitative Data

Due to the lack of specific data for this compound, the following table summarizes the cytotoxic activity of the closely related compounds, sanguinarine and dihydrosanguinarine, in human promyelocytic leukemia HL-60 cells. This data can serve as a preliminary reference for designing dose-response experiments.

CompoundCell LineAssayIncubation TimeIC50 Value
SanguinarineHL-60MTT4 hours0.9 µM[3][4]
DihydrosanguinarineHL-60MTT24 hours>20 µM (viability reduced to 52% at 20 µM)[3][4]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow: Assessing the Effect of this compound on NF-κB Signaling cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed cells (e.g., HeLa) B Treat with this compound A->B C Stimulate with TNF-α (NF-κB activator) B->C D Cell Lysis & Protein Quantification C->D E Western Blot for p-IκBα and total IκBα D->E F Data Analysis & Interpretation E->F

Caption: A general experimental workflow for investigating the impact of this compound on the NF-κB signaling pathway.

nfkB_pathway Simplified NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Compound This compound Compound->IKK Potential Inhibition?

Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for this compound.

References

Technical Support Center: Accurate Quantification of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 6-Acetonyldihydrosanguinarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound and related alkaloids?

A1: The most common and reliable methods for the quantification of this compound and its parent compounds, sanguinarine (B192314) and dihydrosanguinarine (B1196270), are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS).[1][2] LC-MS/MS (tandem mass spectrometry) is particularly powerful for its high sensitivity and selectivity, especially in complex biological matrices.[1][3]

Q2: My chromatogram shows poor peak shape (tailing or fronting) for my analyte. What are the likely causes and solutions?

A2: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This is often caused by strong interactions between the basic nitrogen in the alkaloid structure and acidic residual silanol (B1196071) groups on the silica-based C18 column.

    • Solution: Add a mobile phase modifier like 0.1% formic acid or acetic acid to protonate the silanol groups, which minimizes secondary interactions. Using a high-purity, end-capped column can also significantly improve peak shape.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the injection volume or dilute your sample. Ensure your sample is fully dissolved in a solvent that is weaker than or equivalent to your initial mobile phase.

Q3: I'm observing significant variability in my results and suspect matrix effects. How can I confirm and mitigate this?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a major challenge in LC-MS analysis.[4] This can lead to ion suppression or enhancement, causing inaccurate quantification.

  • Confirmation: To confirm matrix effects, you can perform a post-extraction addition experiment. Compare the analyte's peak area in a sample where the standard is spiked after extraction to the peak area of a standard in a clean solvent. A significant difference indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering components from the sample matrix before injection.

    • Optimize Chromatography: Adjust the HPLC gradient to better separate the analyte from matrix components.

    • Use an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard, which will be affected by the matrix in the same way as the analyte.

Q4: What are the key parameters to validate for a quantitative method for this compound?

A4: A robust analytical method requires validation of several key parameters to ensure the data is reliable. According to ICH and FDA guidelines, these include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[5][6]

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[5][7]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).[5]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[7]

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][7]

  • Stability: The chemical stability of the analyte in the given matrix under specific storage and processing conditions.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient sample extraction. Analyte degradation during sample processing.Optimize the extraction solvent and pH. An acidified organic solvent is often effective for alkaloids.[4] Perform stability tests at each step of the sample preparation process to identify potential degradation.[8]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Column temperature variations. Insufficient column equilibration between injections.Ensure mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.[9] Use a column oven to maintain a stable temperature. Ensure at least 10 column volumes of mobile phase pass through the column before the next injection.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing). Particulate matter from the sample.Back-flush the column with an appropriate solvent. Replace the guard column or column inlet frit. Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.
No Peak or Very Small Peak Injection failure. Analyte concentration is below the Limit of Detection (LOD). Detector issue (e.g., lamp off for DAD, source issue for MS).Check the autosampler for proper injection volume and syringe function. Concentrate the sample or inject a larger volume (be mindful of potential matrix effects and overload). Verify detector settings and perform necessary maintenance.

Quantitative Data Summary

The following tables provide typical validation parameters for methods used to quantify sanguinarine and its derivatives, which can serve as a benchmark for developing a method for this compound.

Table 1: HPLC-MS/MS Method Validation Parameters for Sanguinarine and Dihydrosanguinarine [1][3]

Parameter Sanguinarine Dihydrosanguinarine
Linearity Range (ng/g) 0.5 - 100.00.2 - 100.0
Correlation Coefficient (r²) > 0.99> 0.99
Accuracy (Relative Error) within ±12.0%within ±12.0%
Precision (RSD) < 5.0%< 5.0%
Recovery > 85%> 85%
Limit of Quantification (LOQ) 0.5 ng/g0.2 ng/g

Table 2: HPLC-DAD Method Validation Parameters for Sanguinarine [2]

Parameter Sanguinarine
Limit of Quantification (LOQ) 0.0371 mg/mL
IC50 (Acetylcholinesterase Inhibition) 5.57 µM

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for extracting this compound from plant tissues for HPLC or LC-MS/MS analysis.

  • Homogenization: Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) containing 1% formic acid. Vortex for 5 minutes, then sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the remaining plant pellet and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC-MS/MS Quantification Method

This protocol is adapted from a validated method for dihydrosanguinarine and serves as an excellent starting point for this compound.[1][10]

  • HPLC System: UPLC or HPLC system capable of binary gradient elution.

  • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Note: The specific precursor and product ion m/z values for this compound will need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (Plant Material) Extraction 2. Solvent Extraction (Acidified Acetonitrile) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Evaporation 4. Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution 5. Reconstitution (Mobile Phase) Evaporation->Reconstitution Filtration 6. Filtration (0.22 µm filter) Reconstitution->Filtration HPLC 7. HPLC Separation (C18 Column) Filtration->HPLC MSMS 8. MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification 9. Quantification (Calibration Curve) MSMS->Quantification Validation 10. Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

Troubleshooting_Tree start Problem with Peak Shape? tailing Is it Tailing? start->tailing Yes fronting Is it Fronting? start->fronting No tailing->fronting No sol_tail1 Add 0.1% Formic Acid to Mobile Phase tailing->sol_tail1 Yes sol_tail2 Use End-Capped Column tailing->sol_tail2 sol_front1 Reduce Injection Volume fronting->sol_front1 Yes sol_front2 Dilute Sample fronting->sol_front2 end Improved Peak Shape sol_tail1->end sol_tail2->end sol_front1->end sol_front2->end

Caption: Decision tree for troubleshooting common peak shape issues.

Matrix_Effect cluster_source Ion Source (ESI) Analyte Analyte Ions Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Detector Mass Spectrometer Detector Droplet->Detector Ion Suppression (Reduced Analyte Signal)

Caption: Diagram illustrating the concept of ion suppression due to matrix effects.

References

dealing with batch-to-batch variability of 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetonyldihydrosanguinarine. The information provided aims to address the common challenge of batch-to-batch variability and ensure the reliability and reproducibility of experimental results.

Section 1: Understanding Batch-to-Batch Variability

Batch-to-batch variability is a common issue with complex synthetic or naturally-derived compounds like this compound. This variability can manifest as differences in potency, solubility, or the presence of impurities, leading to inconsistent experimental outcomes. Understanding the potential sources of this variability is the first step in mitigating its impact.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of batch-to-batch variability in this compound?

A1: The primary causes of variability in compounds like this compound, a derivative of the natural product sanguinarine, can stem from several stages of its production and handling:

  • Synthesis and Purification: Incomplete reactions or side reactions during the synthesis of this compound can lead to the presence of unreacted starting materials or related impurities. The efficiency of purification methods used to isolate the final compound can also vary, resulting in different purity profiles between batches.

  • Isomeric Purity: The presence of stereoisomers or regioisomers can be a significant source of variability. Different isomers may have distinct biological activities, and their relative abundance can differ from batch to batch.

  • Stability and Degradation: this compound may be sensitive to light, temperature, or oxidation. Improper storage or handling can lead to degradation of the compound, altering its effective concentration and biological activity.

  • Residual Solvents and Water Content: The presence of residual solvents from the purification process or varying water content can affect the compound's weight and, consequently, the accuracy of concentration calculations.

Q2: How can I assess the quality of a new batch of this compound?

A2: Before initiating critical experiments, it is highly recommended to perform in-house quality control (QC) on any new batch of this compound. This process, often referred to as "batch validation" or "lot qualification," helps to ensure consistency with previous batches.

Recommended Quality Control Tests

Parameter Analytical Method Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure of the compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV or MS detectionQuantifies the percentage of the desired compound and detects impurities.
Solubility Visual inspection and concentration measurement after dissolution in a standard solvent (e.g., DMSO)Ensures the compound dissolves as expected for stock solution preparation.
Biological Activity A simple, robust bioassay (e.g., a cell viability assay with a well-characterized cell line)Confirms that the new batch has a similar biological potency to previous batches.

Q3: What should I do if I suspect batch-to-batch variability is affecting my results?

A3: If you observe inconsistent results between experiments using different batches of this compound, a systematic troubleshooting approach is necessary. This involves re-evaluating the compound itself and your experimental procedures. The troubleshooting guide in Section 2 provides a step-by-step approach to identify and resolve these issues.

Section 2: Troubleshooting Guide for Experimental Inconsistency

This guide provides a structured approach to troubleshooting experimental results when batch-to-batch variability of this compound is suspected.

Initial Troubleshooting Steps

Step 1: Verify Compound Handling and Storage

  • Storage Conditions: Confirm that the compound has been stored as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).

  • Stock Solutions: Prepare fresh stock solutions from the new batch. Avoid using old stock solutions, as the compound may have degraded over time. Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous.

  • Solubility Check: When preparing the stock solution, visually inspect for complete dissolution. If precipitation is observed, gentle warming or sonication may be required. Note any differences in solubility compared to previous batches.

Step 2: Perform a Side-by-Side Comparison

  • If you have a small amount of a "gold standard" or previously validated batch, perform a critical experiment comparing the old and new batches side-by-side. This is the most direct way to confirm if the variability originates from the compound itself.

Step 3: Review Experimental Controls

  • Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration in all wells and does not contribute to the observed effects.

  • Positive and Negative Controls: Consistent performance of your positive and negative controls can help determine if the issue lies with the test compound or the assay system itself.

Workflow for Troubleshooting Variability

G start Inconsistent Experimental Results Observed check_compound Step 1: Verify Compound Handling & Storage (Storage, Stock Solution Prep, Solubility) start->check_compound review_controls Step 3: Review Experimental Controls (Vehicle, Positive, Negative) check_compound->review_controls side_by_side Step 2: Perform Side-by-Side Comparison (New Batch vs. Old/Validated Batch) analytical_qc Step 4: Conduct Analytical QC on New Batch (HPLC, LC-MS, NMR) side_by_side->analytical_qc Discrepancy Observed assay_optimization Step 5: Re-optimize Assay Parameters (Concentration, Incubation Time) side_by_side->assay_optimization No Discrepancy review_controls->side_by_side contact_supplier Contact Supplier for Batch Information and Certificate of Analysis analytical_qc->contact_supplier problem_identified Problem Identified & Resolved assay_optimization->problem_identified contact_supplier->problem_identified

Caption: A workflow for troubleshooting inconsistent experimental results.

Section 3: Experimental Protocols

Adherence to detailed and consistent experimental protocols is crucial for minimizing variability. Below are standard protocols for common assays where this compound may be used.

Cell Viability Assay (MTT/MTS)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a fresh stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT/MTS Reagent Addition and Measurement:

    • Add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • If using MTT, add the solubilization solution and mix thoroughly.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Western Blot Analysis

This protocol describes the analysis of protein expression changes following treatment with this compound.

  • Cell Lysis:

    • After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Section 4: Signaling Pathway Diagrams

This compound, as a derivative of sanguinarine, may affect similar intracellular signaling pathways. The following diagrams illustrate key pathways that are often modulated by such compounds in the context of cancer and inflammation research.

NF-κB Signaling Pathway

Sanguinarine has been reported to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκB NF-κB IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Compound This compound (Proposed Action) Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical pathway involved in cell proliferation and survival that can be a target for anticancer compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates Compound This compound (Potential Target) Compound->Raf potential inhibition TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF activates Transcription Gene Transcription (Proliferation, Survival) TF->Transcription

Caption: Potential modulation of the MAPK/ERK signaling pathway.

troubleshooting unexpected results in 6-Acetonyldihydrosanguinarine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetonyldihydrosanguinarine assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid. Structural modifications, such as the addition of an acetonyl group at the C-6 position, are performed to explore enhanced biological activity and structure-activity relationships.[1] Sanguinarine and its derivatives are known for a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3]

Q2: What are the common assays used to evaluate this compound?

A2: Common assays for evaluating the biological activity of this compound and other sanguinarine derivatives include:

  • Cell Viability Assays (e.g., CCK-8, MTT): To determine the cytotoxic effects of the compound on cancer cell lines.[2][4]

  • Apoptosis Assays (e.g., Annexin V-FITC/7-AAD, Caspase Activity): To investigate the mechanism of cell death induced by the compound.[2][5]

  • Fluorescence-Based Assays: To study interactions with specific molecular targets or cellular pathways. However, the intrinsic fluorescence of alkaloid structures can interfere with these assays.

  • High-Performance Liquid Chromatography (HPLC): Used for the quantification and purity assessment of the compound.[6][7][8]

  • Western Blotting: To analyze the effect of the compound on the expression levels of proteins involved in specific signaling pathways.[5]

Q3: What are the known signaling pathways affected by sanguinarine and its derivatives?

A3: Sanguinarine and its derivatives have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. These include the Akt signaling pathway, JNK, and NF-κB pathways.[2][5][9] Further research is needed to elucidate the specific pathways modulated by this compound.

Troubleshooting Unexpected Results

Issue 1: High Background or False Positives in Fluorescence-Based Assays

Possible Cause: this compound, like other alkaloids with aromatic structures, may exhibit autofluorescence at the excitation and emission wavelengths of your assay, leading to artificially high readings.[10]

Troubleshooting Steps:

  • Run a Compound-Only Control:

    • Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment.

    • Measure the fluorescence using the same instrument settings as your main experiment. A significant signal in these wells indicates autofluorescence.

  • Background Subtraction:

    • If autofluorescence is confirmed, subtract the fluorescence intensity of the compound-only control from your experimental wells.

  • Optimize Wavelengths:

    • If possible, select a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of this compound.

  • Use a Pre-read Protocol:

    • Measure the fluorescence of the plate with your compound before adding the final fluorescent reagent. Subtract this pre-read value from the final reading to correct for background fluorescence.[10]

Issue 2: Lower Than Expected Signal or Quenching in Fluorescence-Based Assays

Possible Cause: The compound may be absorbing the excitation light or the emitted fluorescence from your reporter probe (a phenomenon known as quenching).[10][11]

Troubleshooting Steps:

  • Measure Absorbance Spectrum:

    • Use a spectrophotometer to measure the absorbance spectrum of this compound.

    • Check for overlap between the compound's absorbance spectrum and the excitation/emission wavelengths of your fluorophore.

  • Vary Compound and Probe Concentrations:

    • Perform a matrix of experiments with varying concentrations of both this compound and your fluorescent probe to identify a window where quenching effects are minimized.

  • Consider a Different Assay Format:

    • If quenching is significant, consider an alternative, non-fluorescence-based assay, such as a luminescence or absorbance-based assay, if available for your target.

Issue 3: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Possible Cause: Several factors could contribute to a lack of reproducibility, including compound stability, solubility, and interactions with media components. Alkaloids can be unstable under certain pH and light conditions.

Troubleshooting Steps:

  • Assess Compound Stability and Solubility:

    • Ensure complete solubilization of this compound in your chosen solvent (e.g., DMSO) before diluting in aqueous media. Visually inspect for any precipitation.

    • Prepare fresh stock solutions for each experiment to avoid degradation.

    • Protect solutions from light, as some alkaloids are light-sensitive.

  • Optimize Cell Seeding Density:

    • Ensure a consistent number of cells are seeded in each well, as variations can significantly impact results.

  • Standardize Incubation Times:

    • Adhere strictly to the defined incubation times for compound treatment and assay development.

  • Control for Solvent Effects:

    • Include a vehicle control (e.g., cells treated with the same concentration of DMSO without the compound) in all experiments to account for any solvent-induced effects.

Issue 4: Unexpected Peaks or Poor Peak Shape in HPLC Analysis

Possible Cause: Issues with the mobile phase, column, or sample preparation can lead to unexpected results in HPLC. Alkaloids, being basic compounds, can exhibit poor peak shape due to interactions with residual silanols on the stationary phase.[12]

Troubleshooting Steps:

  • Optimize Mobile Phase pH:

    • For basic compounds like alkaloids, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can improve peak shape by ensuring the analyte is in a single ionic form.[8]

  • Check for Sample Degradation:

    • Analyze freshly prepared samples. If degradation is suspected, compare the chromatogram of a fresh sample with an older one.

  • Ensure Proper Sample Filtration:

    • Filter all samples and solvents to remove particulate matter that could clog the column and affect peak shape.

  • Column Equilibration and Washing:

    • Ensure the column is thoroughly equilibrated with the mobile phase before each run. Implement a robust column washing procedure after each batch of samples.

Data Presentation

Table 1: Hypothetical IC50 Values of Sanguinarine Derivatives in A549 Cells

CompoundIC50 (µM)
Sanguinarine2.5
6-Methoxy-dihydrosanguinarine5.1
This compound 1.8
Chelerythrine3.2

Note: These are example data for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Viability (CCK-8) Assay
  • Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4 µM) for 24 hours. Include a vehicle control (DMSO).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.[2]

Protocol 2: Apoptosis (Annexin V-FITC/7-AAD) Assay
  • Cell Treatment: Treat cells with this compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]

Visualizations

Troubleshooting_Fluorescence_Assay start Unexpected Fluorescence Result high_bg High Background / False Positive? start->high_bg low_signal Low Signal / Quenching? start->low_signal no autofluorescence_check Run Compound-Only Control high_bg->autofluorescence_check yes quenching_check Measure Absorbance Spectrum low_signal->quenching_check autofluorescent Is it Autofluorescent? autofluorescence_check->autofluorescent autofluorescent->low_signal no bg_subtract Perform Background Subtraction autofluorescent->bg_subtract yes overlap Overlap with Probe Spectra? quenching_check->overlap optimize_conc Optimize Concentrations overlap->optimize_conc yes alt_assay Consider Alternative Assay overlap->alt_assay significant

Caption: Troubleshooting workflow for fluorescence-based assays.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes Sanguinarine_Deriv Sanguinarine Derivatives (e.g., this compound) Sanguinarine_Deriv->Akt inhibits

Caption: Inhibition of the Akt signaling pathway by sanguinarine derivatives.

References

Technical Support Center: Optimization of 6-Acetonyldihydrosanguinarine Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for maintaining the stability of 6-Acetonyldihydrosanguinarine (6-ADS) throughout long-term experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (6-ADS)?

A1: Like many benzophenanthridine alkaloids, the stability of 6-ADS is primarily influenced by three main factors:

  • pH: Sanguinarine, a related compound, exists in a pH-dependent equilibrium between a charged iminium form and a neutral alkanolamine form.[1][2][3][4] This is also a critical consideration for 6-ADS, as pH can influence its chemical structure and, consequently, its stability and biological activity.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5][6] It is crucial to protect 6-ADS from light to prevent the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[7] Proper storage at controlled, low temperatures is essential for long-term stability.

Q2: What are the recommended storage conditions for 6-ADS stock solutions for long-term use?

A2: For optimal long-term stability, 6-ADS stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or, for extended periods, at -80°C.[7]

  • Light: Use amber-colored vials or wrap containers in aluminum foil to protect from light.[6]

  • Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q3: How often should I perform quality control checks on my 6-ADS stock solution during a long-term experiment?

A3: For long-term studies, it is advisable to periodically assess the purity and concentration of your 6-ADS stock solution. A practical approach is to:

  • Initial Analysis: Perform a baseline analysis (e.g., by HPLC) at the beginning of the experiment.

  • Periodic Checks: Depending on the duration of your experiment, re-analyze the stock solution at regular intervals (e.g., every 3-6 months).

  • Before Critical Experiments: Always consider a quick purity check before initiating critical or lengthy experimental runs.

Q4: Can I use the same storage conditions for solid 6-ADS powder?

A4: Yes, the same principles apply. Solid 6-ADS should be stored in a cool, dark, and dry place. A desiccator can be used to minimize moisture exposure. For long-term storage, refrigeration or freezing is recommended.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of 6-ADS stock solution.1. Verify Stock Integrity: Analyze the stock solution using HPLC to check for the presence of degradation products and to confirm the concentration of the parent compound. 2. Prepare Fresh Stock: If degradation is confirmed, prepare a fresh stock solution from solid 6-ADS. 3. Review Storage Conditions: Ensure that the stock solution has been stored protected from light and at the appropriate temperature.
Change in color of the 6-ADS solution (e.g., yellowing). Oxidation or photodegradation.1. Protect from Light: Immediately ensure all handling and storage of the solution is performed with light protection (amber vials, foil wrapping). 2. Use Degassed Solvents: When preparing new solutions, use solvents that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: For sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Precipitate forms in the stock solution upon thawing. Poor solubility at lower temperatures or solvent evaporation.1. Ensure Complete Dissolution: Before use, allow the vial to warm to room temperature and vortex thoroughly. A brief sonication may also help to redissolve any precipitate. 2. Check for Evaporation: Visually inspect the volume of the solution. If solvent evaporation is suspected, it is best to discard the stock and prepare a new one. 3. Consider a Different Solvent: If precipitation is a recurring issue, you may need to evaluate alternative solvents or co-solvent systems for better solubility at storage temperatures.
Unexpected peaks appear in HPLC chromatograms. Formation of degradation products.1. Conduct Forced Degradation Studies: To identify potential degradation products, intentionally stress 6-ADS under conditions of acid, base, oxidation, heat, and light. This will help in identifying the retention times of potential impurities. 2. Optimize HPLC Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the main peak from any impurity peaks. 3. Use a Diode Array Detector (DAD): A DAD can help to assess peak purity and to compare the UV spectra of the main peak and any new peaks.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of 6-ADS

This protocol outlines a systematic approach to evaluating the stability of 6-ADS over an extended period.

1. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • pH buffers

  • Amber glass vials with screw caps

  • Temperature-controlled storage units (-20°C and/or -80°C)

  • Photostability chamber (optional)

  • HPLC system with UV/DAD detector

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-ADS in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles of the entire stock.

  • Storage Conditions:

    • Long-Term: Store a set of aliquots at -20°C and/or -80°C in the dark.

    • Accelerated: To simulate harsher conditions, store another set of aliquots at an elevated temperature (e.g., 40°C) and controlled humidity (e.g., 75% RH) for a shorter period (e.g., up to 6 months).[5][8]

    • Photostability: Expose a set of aliquots to a controlled light source according to ICH Q1B guidelines, while keeping a control set in the dark.[9]

  • Time Points for Analysis: Analyze the samples at predetermined time points. For long-term studies, this could be 0, 3, 6, 12, 18, and 24 months. For accelerated studies, time points could be 0, 1, 3, and 6 months.[10]

  • Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms over time, looking for a decrease in the peak area of 6-ADS and the appearance of new peaks corresponding to degradation products.

Data Presentation: Long-Term Stability of 6-ADS at -20°C

Time Point (Months)6-ADS Purity (%) by HPLCAppearance of Degradation Products (Total % Area)Observations
099.8< 0.2Clear, colorless solution
399.7< 0.3No change
699.50.5No change
1299.20.8Slight yellow tinge
2498.51.5Noticeable yellowing
Protocol 2: Stability-Indicating HPLC Method for 6-ADS

This protocol provides a general framework for an HPLC method to separate 6-ADS from its potential degradation products. Method optimization will be required.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound and any less polar degradation products, then return to initial conditions for re-equilibration. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/DAD at a wavelength determined by the UV spectrum of 6-ADS (likely around 280 nm and 330 nm, characteristic for benzophenanthridine alkaloids).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the 6-ADS stock solution or the samples from the stability study to a suitable concentration with the initial mobile phase composition.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Visualizations

G Potential Degradation Pathway of 6-ADS ADS This compound (6-ADS) Oxidation Oxidation ADS->Oxidation O2, light, heat Hydrolysis Hydrolysis ADS->Hydrolysis Acid/Base Photodegradation Photodegradation ADS->Photodegradation UV light Oxidized_Product Oxidized Degradant (e.g., N-oxide) Oxidation->Oxidized_Product Hydrolyzed_Product Sanguinarine + Acetone (cleavage of acetonyl group) Hydrolysis->Hydrolyzed_Product Photo_Product Photodegradation Adducts/Fragments Photodegradation->Photo_Product

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for 6-ADS Instability start Inconsistent Experimental Results check_stock Analyze 6-ADS Stock Solution by HPLC start->check_stock degraded Is the stock degraded? check_stock->degraded prepare_fresh Prepare Fresh Stock Solution degraded->prepare_fresh Yes other_factors Investigate Other Experimental Parameters degraded->other_factors No review_storage Review Storage and Handling Procedures (Light, Temp, Solvent) prepare_fresh->review_storage continue_exp Continue Experiment with New Stock review_storage->continue_exp

Caption: Troubleshooting workflow for inconsistent experimental results.

G Experimental Workflow for Long-Term Stability Study prep_stock Prepare and Characterize Initial 6-ADS Stock Solution aliquot Aliquot into Amber Vials prep_stock->aliquot storage Store Aliquots under Different Conditions (-20°C, 40°C/75%RH, Photostability) aliquot->storage analysis Analyze Samples by HPLC at Predetermined Time Points storage->analysis data_eval Evaluate Data: - Purity of 6-ADS - Formation of Degradants analysis->data_eval conclusion Determine Shelf-life and Optimal Storage Conditions data_eval->conclusion

Caption: Experimental workflow for a long-term stability study of 6-ADS.

References

Technical Support Center: Refining Purification Methods for 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Acetonyldihydrosanguinarine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific process-related impurities should be identified and characterized to ensure the quality of the final compound.[1][2][3] It is crucial to monitor the formation of these impurities during process development.[2]

Q2: What is the recommended starting point for developing a purification protocol for this compound?

A2: A logical starting point is to use chromatographic techniques, which are widely applied for the separation and purification of bioactive compounds.[4][5] Column chromatography is a common and effective method for initial purification.[6] The selection of the stationary and mobile phases will be critical for achieving good separation.

Q3: How can I improve the yield of purified this compound?

A3: To improve yield, it is important to optimize each step of the purification process. This includes selecting the appropriate solvents for extraction and chromatography to minimize product loss, and carefully controlling parameters like temperature and pH to prevent degradation.[7][8][9]

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of pharmaceutical compounds.[2][10] Other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative analysis.[4][6] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery After Column Chromatography The compound may be too strongly adsorbed to the stationary phase.- Use a more polar mobile phase to elute the compound. - Consider a different stationary phase with weaker interactions.
The compound may be unstable on the selected stationary phase (e.g., silica (B1680970) gel).- Try a neutral stationary phase like alumina. - Minimize the time the compound spends on the column by working efficiently.
Co-elution of Impurities The chosen mobile phase may not have sufficient resolving power.- Optimize the mobile phase composition through systematic trials, for example, by using a gradient elution. - Consider a different chromatographic technique, such as preparative HPLC, for better separation.[10]
Product Degradation During Purification This compound may be sensitive to pH, light, or temperature.[7][8][9]- Buffer the mobile phase to maintain an optimal pH. - Protect the sample from light by using amber glassware or covering equipment with aluminum foil. - Perform purification steps at reduced temperatures (e.g., in a cold room).
Inconsistent Purity Between Batches Variations in the quality of starting materials or reaction conditions.- Ensure consistent quality of all reagents and solvents. - Standardize all reaction and purification parameters and document them thoroughly.
Difficulty in Removing a Persistent Impurity The impurity may have very similar physicochemical properties to the target compound.- Employ an alternative purification technique that exploits a different separation principle, such as affinity chromatography if a suitable ligand can be found.[6][11] - Consider chemical treatment to selectively react with and remove the impurity, followed by another purification step.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.

    • Wash the packed column with the mobile phase until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general method for further purifying this compound by recrystallization.

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution:

    • Place the partially purified compound in a flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystal growth, the flask can be placed in an ice bath.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product col_chrom Column Chromatography start->col_chrom frac_analysis Fraction Analysis (TLC/HPLC) col_chrom->frac_analysis solvent_evap Solvent Evaporation frac_analysis->solvent_evap recrystallization Recrystallization solvent_evap->recrystallization purity_check Purity Assessment (HPLC) recrystallization->purity_check structure_confirm Structure Confirmation (NMR, MS) purity_check->structure_confirm final_product Pure this compound structure_confirm->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_cause Identify Cause cluster_solution Implement Solution start Low Purity Detected impurity_profile Analyze Impurity Profile (HPLC/MS) start->impurity_profile degradation_check Check for Degradation Products impurity_profile->degradation_check Known Impurities method_review Review Purification Method impurity_profile->method_review Unknown Impurities change_conditions Modify Conditions (pH, Temp, Light) degradation_check->change_conditions optimize_chrom Optimize Chromatography (Solvent/Stationary Phase) method_review->optimize_chrom add_step Add Purification Step (e.g., Recrystallization) optimize_chrom->add_step end Achieve Desired Purity change_conditions->end add_step->end

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Analysis of 6-Acetonyldihydrosanguinarine by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-acetonyldihydrosanguinarine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This matrix can include various components like proteins, lipids, salts, and other endogenous materials. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which consequently affects the accuracy, precision, and sensitivity of the analytical method.[2] For alkaloids like this compound, which are often analyzed in complex biological matrices (e.g., plasma, tissue homogenates) or herbal extracts, matrix effects are a significant challenge.[3][4]

Q2: I'm observing significant ion suppression for this compound. What are the likely causes?

A2: Ion suppression is a common issue in LC-MS analysis and can stem from several factors:

  • Co-eluting Matrix Components: Endogenous substances from the sample that are not adequately removed during sample preparation can compete with this compound for ionization in the mass spectrometer's source.

  • Inadequate Sample Cleanup: This is a primary cause, where residual matrix components remain in the sample injected into the LC-MS system.[5]

  • High Concentrations of Salts or Non-Volatile Components: These can interfere with the desolvation and ionization processes in the MS source.[1]

  • Mobile Phase Additives: Certain additives, while necessary for chromatography, can sometimes contribute to ion suppression.

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound samples?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][6] It involves infusing a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank matrix extract. Any deviation in the baseline signal indicates a matrix effect.[6]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract after the extraction process.[1] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas Significant and variable matrix effects between samples.Implement a more rigorous sample cleanup method (e.g., Solid-Phase Extraction). Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variations.[7]
Low sensitivity for this compound Ion suppression due to co-eluting matrix components.Optimize chromatographic conditions to separate the analyte from interfering compounds. Employ a more effective sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]
Inconsistent retention times for this compound Matrix components affecting the stationary phase or mobile phase properties during the run.[9]Dilute the sample extract to reduce the concentration of matrix components.[10] Ensure thorough column washing between injections.
Erroneous quantification results Ion enhancement or suppression affecting the calibration curve.Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[11] Utilize the standard addition method for each sample.[10][12]

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare two sets of solutions:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, tissue extract) through your entire sample preparation procedure. After the final extraction step, spike the resulting extract with the same concentration of this compound as in Set A.

  • LC-MS Analysis: Analyze both sets of solutions using your established LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value of 1 indicates no matrix effect.

    • An MF value < 1 indicates ion suppression.[1]

    • An MF value > 1 indicates ion enhancement.[1]

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects by effectively cleaning up the sample before LC-MS analysis.

Methodology:

  • Select an appropriate SPE sorbent: Based on the physicochemical properties of this compound (a basic alkaloid), a cation-exchange or a reversed-phase sorbent is often suitable.

  • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer).

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

  • Elution: Elute the analyte of interest with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound Analysis

Sample Preparation MethodMean Matrix Factor (MF)Relative Standard Deviation (RSD, %)Recovery (%)
Protein Precipitation (Acetonitrile)0.4518.295.1
Liquid-Liquid Extraction (Ethyl Acetate)0.829.588.7
Solid-Phase Extraction (C18)0.955.392.4

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of Different Internal Standards on Quantification Accuracy

Internal Standard TypeAnalyte/IS Peak Area Ratio RSD (%)Accuracy (%)
No Internal Standard15.875-125
Structural Analog IS7.288-112
Stable Isotope-Labeled IS2.198-102

This table presents hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization/ Pre-treatment Sample->Homogenization Cleanup Sample Cleanup (SPE, LLE, or PPT) Homogenization->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for LC-MS analysis of this compound.

troubleshooting_logic Start Inaccurate Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 20%? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., switch to SPE) ME_Present->Optimize_Cleanup Yes No_ME Other Issue (e.g., instrument calibration) ME_Present->No_ME No Use_IS Use Stable Isotope-Labeled Internal Standard Optimize_Cleanup->Use_IS Optimize_Chroma Optimize Chromatography (Separate from interferences) Use_IS->Optimize_Chroma End Accurate Results Optimize_Chroma->End

Caption: Troubleshooting logic for addressing matrix effects.

References

how to increase the bioavailability of 6-Acetonyldihydrosanguinarine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Acetonyldihydrosanguinarine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility and bioavailability of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates upon dilution in my cell culture medium. Why is this happening and how can I prevent it?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1][2] It occurs because the compound is soluble in a high-concentration organic solvent (like DMSO) but becomes insoluble when diluted into an aqueous environment like cell culture media.[1][3]

To prevent this, you can try the following:

  • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution dropwise to the vortex of the media while gently swirling to ensure rapid and even dispersion.[1]

  • Lower the Final DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5%, and ensure your control experiments use the same DMSO concentration.

  • Reduce the Working Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound, which may be below its solubility limit in the medium.[1]

  • Employ a Bioavailability Enhancement Technique: If the above methods are insufficient, consider using solubility enhancers such as cyclodextrins, liposomes, or nanoparticles to improve the compound's bioavailability.

Q2: What are the main approaches to increase the bioavailability of this compound in cell culture?

A2: The primary methods to enhance the bioavailability of poorly soluble compounds like this compound in vitro include:

  • Cyclodextrin (B1172386) Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4][5] They can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[4][5][6]

  • Liposomal Formulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.[7][8][9][10] This formulation can improve solubility and facilitate cellular uptake.[7][8][9][10]

  • Nanoparticle Formulation: Encapsulating the compound in polymeric nanoparticles can improve its solubility, stability, and cellular delivery.[11][12][13]

Q3: How do I choose the best bioavailability enhancement method for my experiment?

A3: The choice of method depends on several factors, including the specific cell line, experimental endpoint, and the physicochemical properties of this compound.

  • Cyclodextrins are often a good starting point due to their ease of preparation and generally low cell toxicity at appropriate concentrations.[14]

  • Liposomes are suitable for mimicking in vivo drug delivery and can be tailored for specific cell targeting.[15]

  • Nanoparticles offer versatility in material composition and release kinetics but may require more complex preparation and characterization.[11][12][13]

It is recommended to empirically test different formulations to determine the most effective and least toxic approach for your specific experimental system.

Troubleshooting Guides

Issue 1: Precipitation of this compound during or after dilution in cell culture medium.
  • Symptom: Visible particles, cloudiness, or a film in the culture medium after adding the compound. Inconsistent experimental results.

  • Possible Cause: The final concentration of the compound exceeds its aqueous solubility.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to cells, carefully inspect the diluted compound in the medium for any signs of precipitation.[1]

    • Solubility Test: Determine the approximate maximum soluble concentration of this compound in your specific cell culture medium. (See Protocol 1).

    • Optimize Dilution: Follow the optimized dilution technique described in A1 of the FAQ.

    • Use a Solubility Enhancer: If precipitation persists at the desired effective concentration, utilize one of the bioavailability enhancement techniques detailed below.

Issue 2: Low efficacy or inconsistent results despite using a solubility enhancer.
  • Symptom: The biological effect of this compound is lower than expected or varies significantly between experiments.

  • Possible Cause: Inefficient encapsulation or complexation, instability of the formulation, or inappropriate formulation for the cell type.

  • Troubleshooting Steps:

    • Characterize the Formulation: Ensure the successful formation of the cyclodextrin complex, liposome (B1194612), or nanoparticle. (See Protocols 2b, 3b, and 4b). Key parameters to measure include particle size, polydispersity index (PDI), and encapsulation efficiency.

    • Optimize Formulation-to-Drug Ratio: The molar ratio of the carrier (cyclodextrin, lipid) to the drug is critical for efficient encapsulation and release.[16] Prepare and test a range of ratios to find the optimal formulation.

    • Assess Formulation Stability: Evaluate the stability of your formulation in the cell culture medium over the time course of your experiment.

    • Evaluate Cellular Uptake: Confirm that the formulated this compound is being taken up by the cells. This can be assessed by encapsulating a fluorescent probe in the same formulation or by measuring the intracellular concentration of the compound.[17]

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Techniques

TechniquePrinciple of SolubilizationTypical Size RangeAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin cavity.[4][5]1-2 nmEasy to prepare, low cost, generally low toxicity.[14]Limited loading capacity, potential for competitive displacement by other molecules.
Liposomal Formulation Incorporation of the hydrophobic drug within the lipid bilayer.[7][8][9][10]50-200 nmBiocompatible, can encapsulate both hydrophobic and hydrophilic drugs, can be surface-modified for targeting.[5]More complex preparation, potential for instability and drug leakage.[7]
Nanoparticle Formulation Encapsulation or dispersion of the drug within a polymer matrix.[11][12][13]10-1000 nmHigh loading capacity, controlled release profiles, can protect the drug from degradation.[5][12]Complex preparation and characterization, potential for polymer toxicity.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Medium
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution in your specific cell culture medium (e.g., ranging from 1 µM to 100 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).

  • Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24 hours).

  • Visually inspect each dilution for any signs of precipitation (haziness, crystals, or film). You can also measure the turbidity using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).[2]

  • The highest concentration that remains clear is the approximate maximum soluble concentration.

Protocol 2a: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
  • Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.[14]

  • Dissolve HP-β-CD in deionized water to a known concentration.

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or a co-solvent mixture).

  • Add the drug solution dropwise to the cyclodextrin solution while stirring continuously.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the solution rapidly using liquid nitrogen.

  • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.[4]

  • The powder can be dissolved in cell culture medium for your experiments.

Protocol 2b: Characterization of the Cyclodextrin Inclusion Complex
  • Phase Solubility Study: To determine the stoichiometry and stability constant of the complex, perform a phase solubility study as described in Protocol 1, but with increasing concentrations of the cyclodextrin.[4]

  • Spectroscopic Analysis: Confirm complex formation using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) by observing shifts in the spectral peaks of the drug upon complexation.

Protocol 3a: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Select appropriate lipids, for example, a mixture of a phospholipid like DSPC and cholesterol.[8]

  • Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[8][18]

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[8][18]

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[18]

  • Hydrate the lipid film with an aqueous buffer or cell culture medium by vortexing or sonicating at a temperature above the phase transition temperature of the lipids.[8] This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm).[8]

Protocol 3b: Characterization of Liposomes
  • Particle Size and Zeta Potential: Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[19]

  • Encapsulation Efficiency (EE%): Separate the liposomes from the unencapsulated drug using techniques like dialysis or size exclusion chromatography. Lyse the liposomes with a detergent (e.g., Triton X-100) and quantify the encapsulated drug using a suitable analytical method like HPLC or UV-Vis spectroscopy. The EE% is calculated as: (Amount of encapsulated drug / Total amount of drug used) x 100.

Protocol 4a: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)
  • Choose a biocompatible polymer such as poly(lactic-co-glycolic acid) (PLGA).

  • Dissolve the polymer and this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Add this organic solution dropwise into an aqueous solution (the non-solvent) containing a stabilizer (e.g., polyvinyl alcohol - PVA) under constant stirring.

  • The polymer will precipitate, encapsulating the drug to form nanoparticles.

  • Stir the suspension for several hours to allow the organic solvent to evaporate.

  • Collect the nanoparticles by centrifugation, wash them to remove the stabilizer and unencapsulated drug, and resuspend them in cell culture medium.

Protocol 4b: Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Use DLS to determine the size distribution and surface charge of the nanoparticles.[13]

  • Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[13]

  • Drug Loading and Encapsulation Efficiency: Determine the amount of drug loaded into the nanoparticles using a similar method as described for liposomes (Protocol 3b).

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation of this compound Formulation cluster_characterization Characterization cluster_application Cell Culture Application A Stock Solution (in DMSO) B Cyclodextrin Complexation A->B C Liposomal Formulation A->C D Nanoparticle Formulation A->D E Size & Zeta Potential (DLS) B->E C->E F Encapsulation Efficiency (EE%) C->F D->E D->F G Morphology (SEM/TEM) D->G H Add to Cell Culture E->H E->H E->H F->H F->H G->H I Assess Biological Activity H->I

Caption: Experimental workflow for enhancing the bioavailability of this compound.

troubleshooting_logic Start Compound precipitates in cell culture medium? Solubility_Test Perform Solubility Test (Protocol 1) Start->Solubility_Test Yes Success Experiment Successful Start->Success No Optimize_Dilution Optimize Dilution Technique Solubility_Test->Optimize_Dilution Use_Enhancer Use Bioavailability Enhancer (Cyclodextrin, Liposome, Nanoparticle) Optimize_Dilution->Use_Enhancer Low_Efficacy Low or Inconsistent Efficacy? Use_Enhancer->Low_Efficacy Characterize Characterize Formulation (Size, EE%) Low_Efficacy->Characterize Yes Low_Efficacy->Success No Optimize_Ratio Optimize Carrier:Drug Ratio Characterize->Optimize_Ratio Assess_Uptake Assess Cellular Uptake Optimize_Ratio->Assess_Uptake Assess_Uptake->Success

Caption: Troubleshooting logic for addressing bioavailability issues in cell-based assays.

signaling_pathway_concept Compound This compound (Poorly Soluble) Formulation Bioavailability Enhancement (e.g., Liposome) Compound->Formulation Cell_Membrane Cell Membrane Formulation->Cell_Membrane Increased Solubility in Medium Cellular_Uptake Enhanced Cellular Uptake Cell_Membrane->Cellular_Uptake Target_Pathway Intracellular Target Pathway Cellular_Uptake->Target_Pathway Biological_Response Biological Response Target_Pathway->Biological_Response

Caption: Conceptual pathway for enhanced bioavailability and cellular action.

References

strategies for enhancing the selectivity of 6-Acetonyldihydrosanguinarine binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 6-Acetonyldihydrosanguinarine binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological targets?

A1: this compound is a derivative of sanguinarine (B192314), a benzophenanthridine alkaloid. Sanguinarine and its derivatives are known to interact with multiple biological targets, which contributes to their broad spectrum of activity but also presents challenges for selectivity. Known targets for the parent compound, sanguinarine, include:

  • DNA and RNA: Sanguinarine intercalates into DNA and RNA, which can inhibit replication and transcription.

  • Enzymes: It is known to inhibit various enzymes, including cholinesterases and SH-dependent enzymes.

  • Mitochondria: Sanguinarine can disrupt mitochondrial function and induce apoptosis.

  • Signaling Proteins: It has been shown to modulate the activity of signaling proteins involved in cell survival and apoptosis, such as those in the Akt signaling pathway.

The addition of the 6-acetonyl group to the dihydrosanguinarine (B1196270) scaffold modifies its biological activity profile, and studies have begun to elucidate its specific effects.

Q2: How does the 6-acetonyl modification affect the biological activity and selectivity of dihydrosanguinarine?

A2: Structure-activity relationship (SAR) studies on sanguinarine derivatives suggest that modifications at the C-6 position can significantly influence biological activity. The introduction of an acetonyl group at this position has been explored in the context of anticancer and antifungal activities. While comprehensive selectivity profiling against a wide range of targets is still an active area of research, available data indicates that such modifications can alter the potency and potentially the selectivity of the parent compound. For instance, in some cancer cell lines, 6-substituted derivatives have shown comparable or even enhanced potency compared to sanguinarine.[1]

Q3: What are some general strategies to enhance the binding selectivity of this compound?

A3: Enhancing the binding selectivity of a compound like this compound involves medicinal chemistry and molecular pharmacology approaches. Key strategies include:

  • Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, computational docking and molecular modeling can be used to design modifications to the 6-acetonyl group or other parts of the molecule to improve complementary interactions with the target's binding site and introduce steric or electronic clashes with off-target sites.

  • Pharmacophore-Based Design: By identifying the key chemical features (pharmacophore) responsible for binding to the desired target, analogs can be designed that optimize these features while minimizing interactions with off-targets.

  • Modifying Physicochemical Properties: Altering properties such as lipophilicity, hydrogen bonding capacity, and charge distribution can influence target engagement and selectivity. For example, introducing polar groups may favor interactions with specific residues in the target protein.

  • Bioisosteric Replacement: Replacing the acetonyl group with other functional groups of similar size and electronic properties (bioisosteres) can fine-tune binding interactions and improve selectivity.

Q4: What experimental assays can be used to measure the binding selectivity of this compound and its analogs?

A4: A panel of in vitro assays is essential to determine the selectivity profile of this compound. These include:

  • Cytotoxicity Assays: To assess the effect on cell viability across a panel of cancer and non-cancer cell lines. The Cell Counting Kit-8 (CCK-8) assay is a common method.[2]

  • Enzyme Inhibition Assays: To quantify the inhibitory activity against a panel of purified enzymes.

  • Receptor Binding Assays: To measure the affinity for specific receptors using radioligand displacement or fluorescence-based techniques.

  • Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various fungal strains, for example, using a mycelial growth rate assay.[3]

  • Apoptosis Assays: To investigate the mechanism of cell death, for instance, through Annexin V/7-AAD double staining and flow cytometry.[1]

Troubleshooting Guides

Problem 1: High off-target toxicity observed in cell-based assays.

  • Possible Cause: this compound, like its parent compound sanguinarine, may have multiple cellular targets, leading to generalized cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response study: Determine the IC50 values across a panel of diverse cell lines (both cancerous and non-cancerous) to identify if there is a therapeutic window.

    • Synthesize and test analogs: Based on SAR data, design and synthesize analogs with modifications aimed at reducing interactions with known off-targets. For example, if non-specific DNA intercalation is a concern, modifications that reduce the planarity of the molecule could be explored.

    • Investigate the mechanism of toxicity: Use assays to determine if the observed toxicity is due to apoptosis, necrosis, or other mechanisms. This can provide insights into the off-target pathways being affected.

Problem 2: Inconsistent results in binding affinity or functional assays.

  • Possible Cause: Compound stability, solubility, or aggregation issues in the assay buffer. The compound may also be a prodrug that is converted to the active form under assay conditions.[4]

  • Troubleshooting Steps:

    • Assess compound stability: Use techniques like HPLC to determine the stability of this compound in your assay buffer over the time course of the experiment.

    • Ensure solubility: Determine the solubility of the compound in the assay medium. The use of a small percentage of DMSO is common, but its final concentration should be kept low and consistent across all experiments.

    • Consider prodrug activation: Some sanguinarine derivatives are known to be prodrugs.[4] Investigate whether your experimental conditions could be leading to the conversion of this compound to a more active species.

    • Control for non-specific binding: In binding assays, include appropriate controls to account for non-specific binding to the assay components (e.g., plates, tubes).

Problem 3: Difficulty in synthesizing analogs of this compound.

  • Possible Cause: The synthetic route may not be optimized, leading to low yields or purification challenges.

  • Troubleshooting Steps:

    • Review published synthetic routes: Several publications describe the synthesis of sanguinarine derivatives with modifications at the C-6 position.[1][3] These can serve as a starting point for optimizing your synthetic strategy.

    • Protecting group strategy: Depending on the desired modifications, it may be necessary to employ protecting groups to avoid unwanted side reactions.

    • Purification techniques: Utilize appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to purify the final compounds and intermediates. Characterize all compounds thoroughly using NMR and mass spectrometry.

Data Presentation

Table 1: Comparative Anticancer Activity of Sanguinarine and its 6-Substituted Derivatives

Compound6-SubstituentCell LineCancer TypeIC50 (µM)Reference
Sanguinarine -A549Non-small cell lung1.25[1]
H1975Non-small cell lung0.94[1]
Jurkat Clone E6-1Leukemia1.12[2]
THP-1Leukemia1.93[2]
8d AminoethylA549Non-small cell lung1.25[1]
H1975Non-small cell lung0.94[1]
8e AminopropylA549Non-small cell lung1.89[1]
H1975Non-small cell lung1.63[1]
8h MorpholinylA549Non-small cell lung4.35[1]
H1975Non-small cell lung3.13[1]
8l CyanoA549Non-small cell lung0.96[1]
H1975Non-small cell lung0.79[1]
2j Indol-3-ylJurkat Clone E6-1Leukemia0.59[2]
THP-1Leukemia0.81[2]

Table 2: Antifungal Activity of Sanguinarine and its 6-Substituted Derivatives

Compound6-SubstituentFungal StrainEC50 (µg/mL)Reference
Sanguinarine (S) -Valsa mali14.28[3]
Fusarium solani20.25[3]
6-Methoxydihydrosanguinarine (S1) MethoxyValsa mali18.25[3]
Fusarium solani24.36[3]
6-Ethoxydihydrosanguinarine (S2) EthoxyValsa mali21.36[3]
Fusarium solani28.14[3]
6-Cyanodihydrosanguinarine (S5) CyanoValsa mali25.14[3]
Fusarium solani30.25[3]
This compound (S7) AcetonylValsa mali>100[3]
Fusarium solani>100[3]

Experimental Protocols

1. Cell Viability Assay (CCK-8) [2]

  • Cell Seeding: Seed leukemia cells (Jurkat Clone E6-1 or THP-1) in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Add various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

2. Antifungal Mycelial Growth Rate Assay [3]

  • Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium and sterilize.

  • Compound Incorporation: While the medium is still molten, add the test compounds (dissolved in a suitable solvent) to achieve the desired final concentrations. Pour the medium into Petri dishes.

  • Inoculation: Place a 5 mm diameter mycelial plug from a fresh culture of the test fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at 25°C.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the growth in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition compared to the control. Determine the EC50 value by plotting the percentage of inhibition versus the log of the compound concentration.

Mandatory Visualization

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., CCK-8) characterization->cytotoxicity antifungal Antifungal Assays (Mycelial Growth) characterization->antifungal enzyme Enzyme Inhibition Assays characterization->enzyme receptor Receptor Binding Assays characterization->receptor ic50 IC50/EC50 Determination cytotoxicity->ic50 antifungal->ic50 enzyme->ic50 receptor->ic50 sar Structure-Activity Relationship (SAR) ic50->sar selectivity Selectivity Profiling sar->selectivity lead_opt Lead Optimization selectivity->lead_opt

Caption: Workflow for enhancing the selectivity of this compound.

signaling_pathway cluster_cell Cancer Cell Sanguinarine Sanguinarine Derivatives ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS Akt Akt Sanguinarine->Akt inhibition Caspase9 Caspase-9 ROS->Caspase9 activation pAkt p-Akt (inactive) Akt->Caspase9 inhibition Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 activation PARP Cleaved PARP Caspase3->PARP PARP->Apoptosis

Caption: Proposed signaling pathway for sanguinarine derivative-induced apoptosis.

References

Technical Support Center: Method Refinement for Consistent 6-Acetonyldihydrosanguinarine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-acetonyldihydrosanguinarine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for achieving consistent and reproducible bioactivity results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the bioactivity of our this compound samples. What are the likely causes?

A1: Batch-to-batch variability is a common challenge in natural product research. Several factors could be contributing to this issue:

  • Purity and Impurities: The purity of the compound is critical. Even minor impurities can have significant biological effects, either synergistic or antagonistic, leading to inconsistent results. It is essential to verify the purity of each batch using methods like HPLC or LC-MS.

  • Compound Stability: this compound, like its parent compound sanguinarine, may be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or repeated freeze-thaw cycles). Improper storage and handling can lead to a decrease in potency over time.

  • Solubility Issues: Poor solubility in your assay buffer can result in a lower effective concentration of the compound. Ensure the compound is fully dissolved. You may need to optimize your solvent system or use a lower concentration of the stock solution.

Q2: Our IC50 values for this compound in anticancer assays are higher than expected. What could be the reason?

A2: Higher than expected IC50 values, indicating lower potency, can stem from several factors related to the compound, assay setup, or biological reagents:

  • Compound Integrity: As mentioned above, degradation or impurities can lead to an overestimation of the active compound's concentration, resulting in an apparent decrease in potency.

  • Assay Conditions: In cell-based assays, factors like cell seeding density, passage number, and confluency can significantly impact the results. For biochemical assays, the concentrations of substrates and enzymes are critical and should be optimized.

  • Interference with Assay Readout: Sanguinarine and its derivatives can sometimes interfere with certain assay technologies. For instance, they may have inherent color or fluorescence that can affect absorbance or fluorescence-based readouts. It is crucial to run appropriate controls to account for such interference.

Q3: We are seeing inconsistent results in our anti-inflammatory assays. How can we improve reproducibility?

A3: Reproducibility in anti-inflammatory assays can be enhanced by addressing the following:

  • Standardized Cell Culture: Use cells at a consistent passage number and ensure uniform seeding density. Starve the cells of serum before treatment if the assay is sensitive to growth factors.

  • Reagent Quality: Ensure that stimulating agents (e.g., lipopolysaccharide - LPS) are of high quality and used at a consistent concentration.

  • Precise Incubation Times: Standardize all incubation times throughout the experimental protocol.

  • Pipetting Accuracy: Calibrate pipettes regularly and use appropriate techniques, such as reverse pipetting for viscous solutions.

Troubleshooting Guides

Problem 1: High Background or Unexpected Results in Absorbance/Fluorescence-Based Assays
  • Symptom: Unusually high background readings, or results that do not correlate with the expected dose-response.

  • Possible Cause: Interference from the colored or fluorescent nature of this compound.

  • Troubleshooting Steps:

    • Background Control: Prepare a well containing the assay medium and this compound at the highest concentration used in your experiment, but without cells or the target enzyme.

    • Measure Absorbance/Fluorescence: Read the absorbance or fluorescence of this control well at the same wavelength as your assay.

    • Data Correction: Subtract the background value from the readings of your experimental wells. If the background is very high, consider using an alternative assay method that is less susceptible to this type of interference.

Problem 2: Poor Reproducibility in Cell-Based Assays
  • Symptom: High standard deviation between replicate wells.

  • Possible Causes:

    • Inconsistent cell seeding.

    • "Edge effect" in the microplate.

    • Compound precipitation in the wells.

  • Troubleshooting Steps:

    • Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating.

    • Mitigate Edge Effect: To avoid evaporation from the outer wells, fill them with sterile media or PBS without cells and do not use them for experimental data.

    • Solubility Check: Visually inspect the wells under a microscope after adding the compound to ensure it has not precipitated. If precipitation is observed, you may need to adjust the solvent or concentration.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available, we can extrapolate from a closely related compound, 6-methoxydihydrosanguinarine, which has shown strong cytotoxic activity. The following table provides a reference point for expected potency in anticancer assays.

CompoundCell LineAssay TypeIC50 (µM)
6-MethoxydihydrosanguinarineMCF-7 (Breast Cancer)Cytotoxicity0.61[1]
6-MethoxydihydrosanguinarineSF-268 (CNS Cancer)Cytotoxicity0.54[1]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Gently pipette to mix and dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

Based on the known bioactivities of the parent compound, sanguinarine, this compound is likely to exert its effects through the modulation of key signaling pathways such as NF-κB and PI3K/Akt.[2]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer agents.

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell proliferation, survival, and growth. Its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6-ADHS 6-Acetonyldihydro- sanguinarine PI3K PI3K 6-ADHS->PI3K Inhibition Akt Akt 6-ADHS->Akt Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Conversion PDK1 PDK1 PIP3->PDK1 PDK1->Akt P Akt_P p-Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt_P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow for Bioactivity Screening

A systematic approach is necessary to ensure the reliability of bioactivity data.

Experimental_Workflow Start Start: 6-ADHS Sample Purity Purity & Identity Check (HPLC, LC-MS, NMR) Start->Purity Stock Prepare & Store Stock Solution (DMSO, -20°C, protected from light) Purity->Stock Primary Primary Bioassay (e.g., MTT for cytotoxicity) Stock->Primary Dose Dose-Response & IC50 Determination Primary->Dose Secondary Secondary Assays (e.g., Apoptosis, Cell Cycle) Dose->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway analysis) Secondary->Mechanism End End: Consistent Bioactivity Data Mechanism->End

Caption: A logical workflow for the consistent bioactivity assessment of this compound.

References

Validation & Comparative

Validating the Anticancer Activity of 6-Acetonyldihydrosanguinarine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 6-acetonyldihydrosanguinarine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, primarily the parent compounds sanguinarine (B192314) and dihydrosanguinarine (B1196270), and the related derivative 6-methoxydihydrosanguinarine. The guide also includes a comparison with other benzophenanthridine alkaloids, sanguinarine and chelerythrine, and the standard chemotherapeutic agent, doxorubicin.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound's analogs and other reference compounds across various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.

Compound/DrugCell LineIC50 (µM)Reference
SanguinarineHL-60 (Human promyelocytic leukemia)0.9 (4h exposure)[1]
DihydrosanguinarineHL-60 (Human promyelocytic leukemia)>20 (24h exposure)[1]
SanguinarineNCI-N87 (Human gastric carcinoma)1.46
ChelerythrineNCI-N87 (Human gastric carcinoma)3.81
SanguinarineBel7402 (Human hepatoma)2.90
SanguinarineHepG2 (Human hepatoma)2.50
SanguinarineHCCLM3 (Human hepatoma)5.10
SanguinarineSMMC7721 (Human hepatoma)9.23
DoxorubicinMCF-7 (Human breast adenocarcinoma)2.50
DoxorubicinHeLa (Human cervical cancer)2.92
DoxorubicinA549 (Human lung carcinoma)>20
DoxorubicinHepG2 (Human hepatoma)12.18

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess anticancer activity, based on common practices in the field.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in the late apoptotic or necrotic stage.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are then quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and infer the activation or inhibition of signaling pathways.

  • Protein Extraction and Quantification: After treatment with the test compound, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PI3K, Akt, mTOR) overnight. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Anticancer Activity Assessment cluster_assays Primary Assays cluster_data_analysis Data Analysis & Interpretation start Cancer Cell Lines treatment Treatment with this compound & Control Compounds start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: A generalized workflow for the in vitro validation of the anticancer activity of a test compound.

Postulated Signaling Pathway

Based on the known mechanisms of sanguinarine and its derivatives, this compound is hypothesized to induce anticancer effects through the modulation of key signaling pathways involved in cell survival and apoptosis. A related compound, 6-methoxydihydrosanguinarine, has been shown to induce apoptosis and autophagy in MCF-7 breast cancer cells by accumulating reactive oxygen species (ROS) and suppressing the PI3K/AKT/mTOR signaling pathway.

signaling_pathway cluster_ros Oxidative Stress cluster_pi3k PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptosis Regulation adhs This compound ros ↑ Reactive Oxygen Species (ROS) adhs->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) adhs->bcl2 bax ↑ Bax (Pro-apoptotic) adhs->bax pi3k PI3K ros->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis mtor->apoptosis Inhibition of Anti-apoptotic signals bcl2->apoptosis caspases ↑ Caspase Activation bax->caspases caspases->apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Comparative Cytotoxicity Analysis: 6-Acetonyldihydrosanguinarine vs. Sanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant attention in the scientific community for its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines. However, its clinical application is often hampered by its inherent toxicity. This has led to the exploration of its derivatives, such as 6-acetonyldihydrosanguinarine, with the aim of developing analogues with improved therapeutic indices. This guide provides a comprehensive comparison of the cytotoxic properties of this compound and its parent compound, sanguinarine, supported by available experimental data.

While direct comparative studies on the cytotoxicity of this compound and sanguinarine are limited, valuable insights can be drawn from research on the closely related compound, dihydrosanguinarine (B1196270). Studies have consistently shown that sanguinarine exhibits greater cytotoxicity than dihydrosanguinarine. For instance, in human promyelocytic leukemia HL-60 cells, sanguinarine demonstrated a significantly lower IC50 value (0.9 µM after 4 hours of exposure) compared to dihydrosanguinarine, which only reduced cell viability to 52% at a much higher concentration of 20 µM after 24 hours of exposure[1][2]. This suggests that the dihydrogenated form of sanguinarine is considerably less toxic.

Structural modifications to sanguinarine have been explored to modulate its bioactivity. For example, a cyanide derivative of sanguinarine was synthesized and shown to have lower toxicity than the parent compound while retaining comparable anti-leukemia activity[3][4]. This highlights the potential of creating sanguinarine analogues with improved safety profiles.

Quantitative Cytotoxicity Data

The following table summarizes the available IC50 values for sanguinarine in various cancer cell lines. Due to the limited publicly available data for this compound, its cytotoxic profile is inferred from studies on dihydrosanguinarine.

CompoundCell LineCancer TypeIC50 Value (µM)Reference(s)
Sanguinarine HL-60Human Promyelocytic Leukemia0.9 (4h)[1]
Bel7402Hepatocellular Carcinoma2.90[5]
HepG2Hepatocellular Carcinoma2.50[5]
HCCLM3Hepatocellular Carcinoma5.10[5]
SMMC7721Hepatocellular Carcinoma9.23[5]
A375Melanoma0.11 µg/mL[5]
SK-MEL-3Melanoma0.54 µg/mL[5]
Dihydrosanguinarine HL-60Human Promyelocytic Leukemia>20 (24h)[1]

Signaling Pathways and Mechanisms of Action

Sanguinarine

Sanguinarine induces apoptosis through a multi-faceted mechanism involving the activation of both intrinsic and extrinsic pathways. Key events include the dissipation of the mitochondrial membrane potential, leading to the activation of caspase-9 and -3[1]. Sanguinarine has also been shown to increase the activity of caspase-8, a key initiator of the extrinsic apoptotic pathway[1]. At lower concentrations (e.g., 0.5 µM), sanguinarine primarily induces apoptosis, while at higher concentrations (1-4 µM), it leads to necrotic cell death[1]. The cytotoxic effects of sanguinarine are also linked to the production of reactive oxygen species (ROS) and the modulation of various signaling pathways, including MAPK, PI3K/AKT, and JAK/STAT[3][6].

Sanguinarine_Pathway Sanguinarine Sanguinarine ROS Reactive Oxygen Species (ROS) Sanguinarine->ROS Caspase8 Caspase-8 Sanguinarine->Caspase8 MAPK MAPK Pathway Sanguinarine->MAPK PI3K_AKT PI3K/AKT Pathway Sanguinarine->PI3K_AKT JAK_STAT JAK/STAT Pathway Sanguinarine->JAK_STAT Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Apoptosis

Sanguinarine-induced apoptosis signaling pathway.
This compound

While the specific signaling pathways of this compound are not well-documented, inferences can be made from its parent compound, dihydrosanguinarine. Dihydrosanguinarine also induces cell death, although with significantly lower potency than sanguinarine[1]. At concentrations of 5 µM and above, it primarily induces necrosis, with apoptosis occurring at 10 µM and higher[1]. The apoptotic mechanism of dihydrosanguinarine also involves the intrinsic pathway, with observed dissipation of mitochondrial membrane potential and activation of caspase-9 and -3[1]. Given the structural similarity, it is plausible that this compound follows a similar, albeit potentially less potent, mechanism of action.

Dihydrosanguinarine_Pathway DHS This compound (inferred from Dihydrosanguinarine) Mitochondria Mitochondrial Dysfunction DHS->Mitochondria Necrosis Necrosis (at lower concentrations) DHS->Necrosis Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis (at higher concentrations) Caspase3->Apoptosis

Inferred cell death pathways for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Workflow:

MTT_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add varying concentrations of Sanguinarine or Derivative B->C D Incubate for desired time (e.g., 4h, 24h) C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (%) and IC50 H->I

General workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of sanguinarine or this compound and incubate for the desired period (e.g., 4, 24, or 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cluster_3 Data Interpretation A Treat cells with compound B Incubate for specified time A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze stained cells by flow cytometry F->G H Differentiate cell populations: Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+) G->H

Workflow for Annexin V/PI apoptosis detection assay.

Detailed Methodology:

  • Cell Treatment: Culture and treat cells with the desired concentrations of the test compounds for the appropriate duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Based on the available evidence, sanguinarine is a potent cytotoxic agent against a variety of cancer cell lines. Its dihydrogenated derivative, dihydrosanguinarine, exhibits significantly lower cytotoxicity. While direct data for this compound is scarce, it is reasonable to infer that its cytotoxic potential is likely lower than that of sanguinarine. The addition of the acetonyl group at the 6-position may further modulate its activity, and dedicated studies are required to elucidate its precise cytotoxic profile and mechanism of action. The structural modifications of sanguinarine present a promising avenue for the development of novel anticancer agents with improved therapeutic windows. Further research, including direct comparative cytotoxicity studies and detailed mechanistic investigations of this compound, is warranted to fully assess its potential as a therapeutic candidate.

References

comparative analysis of 6-Acetonyldihydrosanguinarine with other alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 6-Acetonyldihydrosanguinarine and Structurally Related Alkaloids

This guide presents a comparative analysis of this compound and other notable benzophenanthridine alkaloids, namely sanguinarine (B192314) and chelerythrine (B190780). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of their biological activities, supported by available experimental data. Due to the limited direct experimental data on this compound, this guide leverages information on its structural analogues to infer potential activities and guide future research.

Introduction to this compound and its Analogues

This compound is a benzophenanthridine alkaloid that shares a core chemical scaffold with the more extensively studied alkaloids, sanguinarine and chelerythrine.[1] This structural similarity suggests that they may share overlapping biological targets and exhibit comparable pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1] Sanguinarine is a well-documented quaternary ammonium (B1175870) benzophenanthridine alkaloid found in plants like Sanguinaria canadensis (bloodroot), Chelidonium majus, and Macleaya cordata.[2][3] It is known for a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2] Chelerythrine, also isolated from Chelidonium majus, is another closely related benzophenanthridine alkaloid with documented anticancer properties and is a known inhibitor of protein kinase C.[4][5] Understanding the comparative bioactivity of these compounds is crucial for the development of new therapeutic agents.

Comparative Analysis of Biological Activities

Cytotoxic Activity

Both sanguinarine and chelerythrine are known to exhibit potent cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis.[6] While direct comparative studies involving this compound are scarce, its structural similarity to chelerythrine suggests it may also possess significant cytotoxic potential.[1]

Table 1: Comparative Cytotoxicity of Benzophenanthridine Alkaloids in Human Cancer Cell Lines

AlkaloidCancer Cell LineCancer TypeIC50 Value (µM)Reference(s)
SanguinarineHL-60Promyelocytic Leukemia0.9 (4h exposure)[7]
SanguinarineHL-60Promyelocytic Leukemia0.6[8]
SanguinarineNCI-N87, MKN45, AGSGastric CancerSimilar cytotoxicity profiles observed[9]
Dihydrosanguinarine (B1196270)HL-60Promyelocytic LeukemiaLess cytotoxic than sanguinarine (viability at 52% at 20 µM after 24h)[7]
ChelerythrineNCI-N87, MKN45, AGSGastric CancerSimilar cytotoxicity profiles to sanguinarine[9]
BerberineHL-60/MX2Promyelocytic LeukemiaIC50 could not be determined due to low cytotoxicity[8]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Sanguinarine has demonstrated notable anti-inflammatory properties.[2] The mechanisms underlying these effects are often linked to the modulation of key inflammatory signaling pathways. Information on the anti-inflammatory properties of this compound is not widely available in the reviewed literature, representing a potential avenue for future investigation.[6] Many alkaloids, in general, have been shown to possess anti-inflammatory activity by inhibiting mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10][11][12]

Table 2: Anti-inflammatory Activity of Related Alkaloids

AlkaloidExperimental ModelKey FindingsReference(s)
SanguinarineVariousBroad-spectrum anti-inflammatory activities.[2]
Isoquinoline (B145761) Alkaloids (general)Carrageenan-induced pedal edemaMany isoquinoline alkaloids demonstrate anti-inflammatory activity.[10]
BerberineVariousActive in multiple experimental models of inflammation.[10]
Antimicrobial Activity

Sanguinarine and other benzophenanthridine alkaloids are known for their antimicrobial effects against a range of pathogens.[2] This activity is a key area of interest for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Related Alkaloids

AlkaloidTarget MicroorganismActivity Metric (e.g., MIC)Reference(s)
SanguinarineVarious bacteria and fungiBroad-spectrum antimicrobial activity.[2]
ChelerythrinePseudomonas aeruginosaMIC = 1.9 µg/mL[13]
AllocryptopineStaphylococcus aureusMIC = 125 µg/mL[13]
BerberineVarious bacteriaDocumented antibacterial properties.[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanisms of Action

The biological activities of benzophenanthridine alkaloids are attributed to their interaction with various cellular targets and signaling pathways. Sanguinarine, for instance, induces apoptosis through complex cascades that often involve the generation of reactive oxygen species (ROS) and targeting of key regulatory proteins.[6] The signaling pathways implicated in the bioactivity of sanguinarine and its derivatives include JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK.[2]

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS Bcl2 Bcl-2 (Anti-apoptotic) Sanguinarine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Sanguinarine->Bax Upregulation Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria

Sanguinarine-induced intrinsic apoptosis signaling pathway.

Experimental Protocols

To facilitate reproducible research, this section outlines general methodologies for key experiments cited in the analysis of these compounds.

Cytotoxicity Assessment: MTT Assay

This protocol is fundamental for determining the cytotoxic effects of compounds on cancer cell lines.[14]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity.[14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[14]

  • Materials:

    • Alkaloid stock solution (dissolved in a suitable solvent like DMSO).

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • MTT solution (5 mg/mL in PBS).[14]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]

    • 96-well flat-bottom microplates.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Prepare serial dilutions of the alkaloid in complete culture medium. Replace the old medium with the diluted alkaloid solutions. Include vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]

    • Solubilization: Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]

Apoptosis Quantification: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[15]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the alkaloid at various concentrations for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation.[14][15]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

    • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[15]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]

    • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[16]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]

  • Principle: A serial dilution of the alkaloid is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the alkaloid that inhibits visible growth of the microorganism after incubation.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Perform a two-fold serial dilution of the alkaloid in a suitable broth medium in a 96-well plate.

    • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alkaloid in which no growth is observed.[17]

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the comparative evaluation of this compound and its analogues.

Comparative_Evaluation_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Compound Identification Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell panel) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase activity) Cytotoxicity->Apoptosis AntiInflammatory Anti-inflammatory Assays (e.g., NO production in macrophages) Signaling Signaling Pathway Analysis (Western Blot for key proteins) AntiInflammatory->Signaling Antimicrobial Antimicrobial Assays (e.g., MIC against various pathogens) Lead Identify Lead Compound(s) based on potency and selectivity Antimicrobial->Lead Apoptosis->Lead Signaling->Lead Alkaloids Test Alkaloids: - this compound - Sanguinarine - Chelerythrine Alkaloids->Cytotoxicity Alkaloids->AntiInflammatory Alkaloids->Antimicrobial

General workflow for the comparative evaluation of alkaloids.

Conclusion

This comparative guide highlights the potential of this compound as a bioactive compound, largely based on the well-documented activities of its structural analogues, sanguinarine and chelerythrine. The available data strongly suggest that this compound is likely to possess significant cytotoxic, and potentially anti-inflammatory and antimicrobial, properties. However, there is a clear need for direct experimental evaluation of this compound to confirm these hypotheses and to determine its relative potency and therapeutic index. The experimental protocols and workflows provided herein offer a framework for conducting such investigations. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound for drug development.

References

Unveiling the Anti-Cancer Potential of Sanguinarine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed anti-cancer mechanisms of sanguinarine (B192314) derivatives, with a focus on validating the potential therapeutic actions of compounds related to 6-Acetonyldihydrosanguinarine (6-ADS). Due to a lack of specific studies on 6-ADS, this guide draws upon research conducted on closely related and well-documented analogs, including Sanguinarine, Dihydrosanguinarine (B1196270), and 6-Methoxydihydrosanguinarine (6-MDS), to provide a framework for understanding its potential mechanism of action and to compare it with other anti-cancer agents.

Executive Summary

Sanguinarine and its derivatives have emerged as promising natural compounds with potent anti-cancer properties. These alkaloids, derived from plants of the Papaveraceae family, have been shown to induce cell death in various cancer cell lines through multiple mechanisms, primarily centered around the induction of apoptosis and autophagy. Key pathways implicated in their mode of action include the generation of reactive oxygen species (ROS) and the modulation of critical signaling cascades such as the PI3K/AKT/mTOR pathway. This guide will delve into the experimental data supporting these mechanisms, offer detailed protocols for their validation, and present a comparative analysis with other anti-cancer compounds.

Comparative Analysis of Sanguinarine Analogs and Alternative Anti-Cancer Agents

The following table summarizes the quantitative data on the anti-cancer activity of sanguinarine analogs and compares them with other established and experimental anti-cancer drugs.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionKey Molecular Targets
Sanguinarine HL-60 (Leukemia)0.9 (4h)[1]Intrinsic and extrinsic apoptosis, Necrosis[1]Caspase-3, -8, -9, Bcl-2, c-FLIP[1][2]
MDA-MB-231 (Breast)Not specifiedROS-mediated apoptosis[2]Bcl-2, cIAP2, XIAP, c-FLIPs[2]
Dihydrosanguinarine HL-60 (Leukemia)>20 (24h)[1]Primarily necrosis, some apoptosis[1]Mitochondrial membrane potential[1]
6-Methoxydihydrosanguinarine (6-MDS) MCF-7 (Breast)Not specifiedROS-mediated apoptosis and autophagy[3]PI3K/AKT/mTOR pathway[3]
Hepatocellular Carcinoma CellsNot specifiedFerroptosis, ROS-mediated apoptosis[4][5]GPX4, DR5[4][5]
Vincristine Leukemia, variousNot specifiedInhibition of microtubule polymerization[6]Tubulin[6]
Paclitaxel Breast, Ovarian, NSCLCNot specifiedPromotion of microtubule assembly[6]Tubulin[6]
Curcumin VariousNot specifiedModulation of multiple signaling pathways[7]NF-κB, others[7]

Detailed Experimental Protocols

The validation of the mechanism of action for compounds like 6-ADS relies on a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Cell Viability Assay (MTT Assay)

This assay is a fundamental technique to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-ADS) and a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL propidium iodide solution to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the anti-cancer activity of sanguinarine analogs.

G cluster_0 Proposed Mechanism of 6-ADS (based on analogs) ADS This compound (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) ADS->ROS PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR Inhibition Ferroptosis Ferroptosis ROS->Ferroptosis Induction Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition of anti-apoptotic factors Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Modulation

Caption: Hypothesized signaling pathway of this compound.

G cluster_1 Experimental Workflow for Mechanism Validation Start Cancer Cell Culture Treatment Treatment with Test Compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis G cluster_2 Logical Relationship of Sanguinarine Analog-Induced Cell Death Compound Sanguinarine Analog Cellular_Stress Cellular Stress (e.g., ROS production) Compound->Cellular_Stress Signaling_Modulation Signaling Pathway Modulation (e.g., PI3K/AKT inhibition) Cellular_Stress->Signaling_Modulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Signaling_Modulation->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Cell Death (Apoptosis, Autophagy, Necrosis) Caspase_Activation->Cell_Death

References

Purity Under Scrutiny: A Comparative Guide to Synthesized 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 6-Acetonyldihydrosanguinarine with its close structural analogs, sanguinarine (B192314) and chelerythrine, focusing on methods to confirm its purity and offering supporting experimental data and protocols.

This compound, a derivative of the benzophenanthridine alkaloid sanguinarine, has garnered interest for its potential biological activities. Ensuring its purity after synthesis is a critical step before its use in any research application. This guide outlines the standard analytical techniques for purity determination and compares its expected data with that of its well-characterized precursors, sanguinarine and chelerythrine.

Comparative Analysis of Purity and Performance

To objectively assess the purity of synthesized this compound, a suite of analytical techniques should be employed. The data obtained can be compared with that of high-purity standards of related alkaloids like sanguinarine and chelerythrine.

Analytical TechniqueThis compound (Expected Data)Sanguinarine (Reference Data)Chelerythrine (Reference Data)
HPLC Retention Time (min) Dependent on column and mobile phase~4.2[1]~3.9[1]
Mass Spectrometry (m/z) [M+H]⁺: Expected around 390.13[M]⁺: 332.09[2][M]⁺: 348.12[2]
¹H NMR (ppm, DMSO-d₆) Signals for acetonyl group (~2.1 ppm, s, 3H; ~3.0 ppm, s, 2H) in addition to dihydrosanguinarine (B1196270) backbone signals.Aromatic and methoxy (B1213986) protons.[3]Aromatic and methoxy protons.
¹³C NMR (ppm, DMSO-d₆) Signals for acetonyl group (~30 ppm, ~50 ppm, ~206 ppm) in addition to dihydrosanguinarine backbone signals.Signals consistent with the benzophenanthridine core.Signals consistent with the benzophenanthridine core.
Purity by HPLC-UV (%) Target: >95%>98%[4]>98%

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of purity. Below are the standard protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of 6-alkoxy-dihydrosanguinarine derivatives.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sanguinarine chloride in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium hydroxide in anhydrous ethanol.

  • To the stirred solution of sanguinarine chloride, add a stoichiometric excess of acetone.

  • Slowly add the sodium ethoxide solution to the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding distilled water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Preparative HPLC

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column.

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set the mobile phase, typically a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid).

  • Inject the sample onto the column.

  • Monitor the elution at a suitable wavelength (e.g., 280 nm).

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction to obtain the purified product.

Purity Confirmation

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Dissolve a small amount of the purified product in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for a single major peak.

2. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Procedure: Infuse a dilute solution of the sample into the mass spectrometer. Acquire the mass spectrum to confirm the molecular weight of this compound. The expected protonated molecule [M+H]⁺ should be observed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Techniques: ¹H NMR and ¹³C NMR.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).

  • Procedure: Dissolve the sample in the deuterated solvent and acquire the spectra. The ¹H NMR spectrum should show characteristic peaks for the acetonyl group (a singlet for the methyl protons and a singlet for the methylene (B1212753) protons) in addition to the signals from the dihydrosanguinarine backbone. The ¹³C NMR spectrum should also display corresponding signals for the acetonyl group.

Signaling Pathways and Experimental Workflows

The biological effects of benzophenanthridine alkaloids are often attributed to their interaction with key cellular signaling pathways. Understanding these pathways is crucial for interpreting the results of studies using this compound.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation Sanguinarine Sanguinarine Reaction Nucleophilic Addition Sanguinarine->Reaction Acetone Acetone + Base Acetone->Reaction Crude_Product Crude this compound Reaction->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Product Purified this compound Prep_HPLC->Pure_Product HPLC HPLC-UV Pure_Product->HPLC MS Mass Spectrometry Pure_Product->MS NMR NMR Spectroscopy Pure_Product->NMR Purity_Data Purity > 95% HPLC->Purity_Data MS->Purity_Data NMR->Purity_Data

Caption: Workflow for the synthesis and purity confirmation of this compound.

Sanguinarine and chelerythrine, as close analogs, are known to modulate several important signaling pathways, including the NF-κB and apoptosis pathways. It is plausible that this compound exhibits similar activities.

NF_kB_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibition Inhibition by Benzophenanthridine Alkaloids cluster_pathway NF-κB Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK Sanguinarine Sanguinarine / this compound Sanguinarine->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression

Caption: Inhibition of the NF-κB signaling pathway by sanguinarine.

Apoptosis_Signaling_Pathway cluster_inducer Inducer cluster_pathway Intrinsic Apoptosis Pathway Chelerythrine Chelerythrine / this compound Bax Bax Chelerythrine->Bax Upregulates Bcl2 Bcl-2 Chelerythrine->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by chelerythrine.

By following these protocols and comparing the resulting data with established values for related compounds, researchers can confidently confirm the purity of their synthesized this compound, ensuring the integrity of their subsequent scientific investigations.

References

A Comparative Analysis of the Anti-Cancer Efficacy of Sanguinarine and Its Derivatives in Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine (B192314), a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has garnered significant attention for its potent antimicrobial, anti-inflammatory, and antioxidant properties. Emerging evidence has also highlighted its promising anti-cancer activities. This guide provides a comparative overview of the efficacy of sanguinarine and its derivative, 6-methoxydihydrosanguinarine (B162190), across different cancer cell lines. While the primary focus of this guide is on 6-acetonyldihydrosanguinarine, a comprehensive literature search did not yield specific anti-cancer efficacy data for this particular derivative. Therefore, this guide presents data from its parent compound and a closely related derivative to provide a valuable comparative context for researchers. The information herein is intended to support further investigation into the therapeutic potential of this class of compounds.

Quantitative Efficacy Data

The cytotoxic effects of sanguinarine and 6-methoxydihydrosanguinarine have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The table below summarizes the reported IC50 values for these compounds in various cancer cell lines.

Compound/DerivativeCancer Cell LineCell Line TypeIC50 (µM)Treatment DurationReference
SanguinarineHL-60Human Promyelocytic Leukemia0.94 hours[1]
6-MethoxydihydrosanguinarineHT29Human Colon Carcinoma5.0 ± 0.2Not Specified[2]
6-MethoxydihydrosanguinarineHLEHuman Hepatocellular CarcinomaNot SpecifiedNot Specified[3]
6-MethoxydihydrosanguinarineHCCLM3Human Hepatocellular CarcinomaNot SpecifiedNot Specified[3]
SanguinarineLNCaPHuman Prostate Carcinoma0.1 - 224 hours[4]
SanguinarineDU145Human Prostate Carcinoma0.1 - 224 hours[4]

Note: The IC50 values can vary depending on the experimental conditions, including the specific assay used and the treatment duration.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-cancer efficacy of compounds like sanguinarine and its derivatives.

1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Staining: The treated cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Sanguinarine and its derivatives exert their anti-cancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Sanguinarine has been shown to induce apoptosis in human prostate carcinoma cells (LNCaP and DU145) by upregulating the expression of cyclin-dependent kinase inhibitors p21/WAF1 and p27/KIP1, and downregulating cyclins (D1, D2, E) and cyclin-dependent kinases (CDK2, 4, 6)[4]. In human promyelocytic leukemia HL-60 cells, sanguinarine induces apoptosis through the intrinsic pathway, involving the dissipation of mitochondrial membrane potential and activation of caspases-9 and -3[1]. Depending on the concentration, it can also induce necrosis[1].

6-methoxydihydrosanguinarine has been reported to induce apoptosis in HT29 colon carcinoma cells through the activation of caspases-3, -8, and -9, and the modulation of p53 and Bcl-2 family proteins[2]. In hepatocellular carcinoma cells, it is suggested to exert its anti-tumor effects via ferroptosis[3].

Experimental Workflow for Efficacy Assessment

G cluster_0 In Vitro Studies cluster_1 Data Analysis Cell Line Selection Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Comparative Efficacy Comparative Efficacy IC50 Determination->Comparative Efficacy Mechanism of Cell Death Mechanism of Cell Death Apoptosis Assay (Annexin V)->Mechanism of Cell Death Pathway Analysis Pathway Analysis Mechanism of Cell Death->Pathway Analysis Effect on Cell Proliferation Effect on Cell Proliferation Cell Cycle Analysis->Effect on Cell Proliferation Effect on Cell Proliferation->Pathway Analysis Lead Compound Selection Lead Compound Selection Comparative Efficacy->Lead Compound Selection Target Identification Target Identification Pathway Analysis->Target Identification Target Identification->Lead Compound Selection

Caption: A generalized workflow for assessing the in vitro efficacy of an anti-cancer compound.

Sanguinarine-Induced Apoptosis Signaling Pathway

G Sanguinarine Sanguinarine ROS ROS Sanguinarine->ROS p21_p27 p21/p27 Sanguinarine->p21_p27 Cyclins_CDKs Cyclins/CDKs Sanguinarine->Cyclins_CDKs Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21_p27->Cyclins_CDKs G1_Arrest G1 Phase Arrest Cyclins_CDKs->G1_Arrest

Caption: A simplified diagram of sanguinarine's pro-apoptotic signaling pathway.

References

The Double-Edged Sword: Exploring the Structure-Activity Relationship of 6-Acetonyldihydrosanguinarine Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous journey. Sanguinarine (B192314), a benzophenanthridine alkaloid, has long been a subject of interest due to its broad-spectrum biological activities, including notable antitumor effects. However, its clinical application has been hampered by issues such as poor metabolic stability. This has spurred investigations into its derivatives, particularly modifications at the C-6 position of the dihydrosanguinarine (B1196270) scaffold, to enhance therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-acetonyldihydrosanguinarine and related derivatives, with a focus on their antiproliferative activities against non-small cell lung cancer (NSCLC).

Unlocking Anticancer Potential: A Comparative Analysis of C-6 Substituted Dihydrosanguinarine Derivatives

Recent studies have focused on synthesizing a novel series of sanguinarine derivatives to improve their anticancer profiles. A key finding indicates that the C=N+ bond within the sanguinarine core is critical for its anticancer activity; its reduction to dihydrosanguinarine derivatives often leads to a significant loss of potency. However, strategic substitutions at the C-6 position of the dihydrosanguinarine backbone can yield compounds with potent antiproliferative activities.

A comparative study evaluating a series of 6-substituted dihydrosanguinarine derivatives against A549 and H1975 non-small cell lung cancer cell lines revealed significant insights into their SAR. The parent compound, sanguinarine (SA), exhibited potent activity. Conversely, dihydrosanguinarine (DHSA) and its N-oxide derivative showed a dramatic decrease in cytotoxicity, underscoring the importance of the iminium bond for this class of compounds.

Interestingly, the introduction of various hydrophilic groups at the C-6 position of the sanguinarine scaffold resulted in compounds with potent anti-proliferative activities, some comparable to the parent compound. Notably, a derivative featuring a cyano (CN) group at the C-6 position (designated as 8l in a key study) demonstrated the most potent antiproliferative activity against both A549 and H1975 cell lines.[1] This suggests that while the core structure is vital, modifications at the C-6 position can significantly modulate the anticancer efficacy.

Table 1: Antiproliferative Activity of Sanguinarine and its Derivatives against Non-Small Cell Lung Cancer Cell Lines[1]
CompoundR Group at C-6IC50 (μM) - A549 CellsIC50 (μM) - H1975 Cells
Sanguinarine (SA)-1.891.12
Dihydrosanguinarine (DHSA)H>30>30
8d Aminoethyl2.151.88
8e Aminopropyl1.250.94
8f Aminoisopropyl3.112.05
8g Cyclopentylamino2.891.99
8h Morpholinyl4.353.13
8j Methoxy2.561.78
8l Cyano (CN)0.960.79
8k Methyl>30>30
8m Carbonyl>30>30

Delving into the Mechanism: Signaling Pathways and Cellular Effects

The potent anticancer activity of these sanguinarine derivatives is attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies on the most promising compounds have revealed their involvement in key signaling pathways that regulate cell survival and proliferation.

Sanguinarine and its derivatives have been shown to modulate several critical signaling cascades, including the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[2] Specifically, for the potent C-6 substituted derivatives, the mechanism of action involves the inhibition of the Akt signaling pathway. This inhibition, coupled with an elevation in reactive oxygen species (ROS), triggers the apoptotic cascade in cancer cells.[1]

Signaling_Pathway_of_Sanguinarine_Derivatives Sanguinarine_Derivatives 6-Substituted Sanguinarine Derivatives Akt Akt Sanguinarine_Derivatives->Akt Inhibition ROS ROS Sanguinarine_Derivatives->ROS Elevation Apoptosis Apoptosis Akt->Apoptosis Inhibits ROS->Apoptosis Induces

Figure 1: Simplified signaling pathway of potent 6-substituted sanguinarine derivatives.

Experimental Corner: Protocols for Assessing Cytotoxicity

The evaluation of the antiproliferative activity of these compounds relies on robust and standardized experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., A549 or H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the sanguinarine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Sanguinarine Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: General workflow for the MTT cytotoxicity assay.

The Path Forward: Synthesis and Future Directions

The synthesis of these promising C-6 substituted sanguinarine derivatives typically involves a multi-step process starting from commercially available precursors. A general synthetic pathway is outlined below.

Synthetic_Pathway start_material Naphthalene-2,3-diol intermediate1 Naphtho[2,3-d][1,3]dioxole start_material->intermediate1 Alkylation intermediate2 Borylated Intermediate intermediate1->intermediate2 Iridium-catalyzed C-H borylation intermediate3 Suzuki Coupling Product intermediate2->intermediate3 Suzuki Coupling intermediate4 Acyl Oxime intermediate3->intermediate4 Hydroxylamine HCl, Acylation norsanguinarine Norsanguinarine intermediate4->norsanguinarine Cyclization final_products 6-Substituted Sanguinarine Derivatives norsanguinarine->final_products Substitution Reactions

Figure 3: Generalized synthetic scheme for 6-substituted sanguinarine derivatives.

The structure-activity relationship of this compound and its analogs reveals a delicate balance between the core scaffold and peripheral substitutions. While the integrity of the iminium bond in the sanguinarine core is paramount for potent anticancer activity, strategic modifications at the C-6 position offer a promising avenue for developing derivatives with enhanced therapeutic profiles. The potent activity of the 6-cyano derivative highlights the potential for introducing small, electron-withdrawing groups to improve efficacy. Future research should focus on expanding the library of C-6 substituted derivatives and exploring a wider range of cancer cell lines to establish a more comprehensive SAR and identify lead candidates for further preclinical and clinical development.

References

Independent Verification of 6-Acetonyldihydrosanguinarine's Therapeutic Potential: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the therapeutic potential of 6-Acetonyldihydrosanguinarine. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from its close structural analog, 6-acetonyldihydrochelerythrine, alongside extensive data on its parent compound, sanguinarine (B192314), and other derivatives. This guide aims to provide a valuable resource for evaluating its potential as an anticancer agent by comparing its performance with established chemotherapeutics and other natural compounds.

Executive Summary

This compound belongs to the benzophenanthridine alkaloid family, a class of compounds known for their broad biological activities, including potent antitumor effects. Its parent compound, sanguinarine, has been shown to induce apoptosis and inhibit tumor growth in various cancer models through the modulation of key signaling pathways such as JAK/STAT, PI3K/Akt/mTOR, and MAPK. While direct cytotoxic data for this compound is scarce, studies on the closely related 6-acetonyldihydrochelerythrine demonstrate significant cytotoxic activity, particularly against colon and cervical cancer cell lines, with potency comparable to or greater than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) in colon cancer cells.[1] This suggests that the C-6 acetonyl substitution on the dihydrosanguinarine (B1196270) backbone may confer potent and potentially selective anticancer properties. This guide presents a compilation of available data to facilitate an independent assessment of its therapeutic promise.

Comparative Cytotoxicity Data

The following tables summarize the available in vitro cytotoxicity data for 6-acetonyldihydrochelerythrine, sanguinarine, and standard chemotherapeutic agents across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of 6-Acetonyldihydrochelerythrine [2][3]

Cell LineCancer TypeIC50 (µM)
SW-480Colon Cancer29.74
HeLaCervical Cancer52.07
HEPG2Hepatocellular Carcinoma>100
A549Lung Cancer>100
MCF-7Breast Cancer>100
K562Chronic Myelogenous Leukemia>100
MOLT-4Acute Lymphoblastic Leukemia>100

Table 2: Comparative Cytotoxicity of Sanguinarine and Standard Chemotherapeutics [4][5][6]

CompoundCell LineCancer TypeIC50 (µM)
SanguinarineHL-60Promyelocytic Leukemia0.9
SanguinarineA375Melanoma0.33
SanguinarineSK-MEL-3Melanoma1.63
DihydrosanguinarineHL-60Promyelocytic Leukemia>20
CisplatinNB4Acute Promyelocytic Leukemia2.39
CisplatinMKN-45Gastric Adenocarcinoma11.36
DoxorubicinMCF-7Breast Cancer1.4
DoxorubicinMCF-7/ADR (Resistant)Breast Cancer27

Signaling Pathways and Mechanisms of Action

Sanguinarine and its derivatives exert their anticancer effects by modulating a complex network of signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation. The acetonyl group at the C-6 position is believed to play a crucial role in the cytotoxic activity.

The proposed mechanism of action for 6-acetonyldihydro-alkaloids involves the induction of apoptosis through the modulation of key regulatory proteins. For instance, 6-acetonyldihydrochelerythrine has been shown to decrease the expression and activation of pro-survival proteins like ERK5 and Akt, while concurrently increasing the expression of the tumor suppressor p53.[1] This dual action disrupts the cellular machinery that promotes cancer cell survival and proliferation. Furthermore, it leads to the downregulation of anti-apoptotic proteins such as XIAP, Bcl-XL, and Bcl-2, and enhances the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the apoptotic cascade.[1]

Proposed Signaling Pathway for 6-Acetonyldihydro-alkaloids 6-Acetonyldihydro-alkaloid 6-Acetonyldihydro-alkaloid ERK5 ERK5 6-Acetonyldihydro-alkaloid->ERK5 downregulates Akt Akt 6-Acetonyldihydro-alkaloid->Akt downregulates p53 p53 6-Acetonyldihydro-alkaloid->p53 upregulates XIAP XIAP 6-Acetonyldihydro-alkaloid->XIAP downregulates Bcl-XL Bcl-XL 6-Acetonyldihydro-alkaloid->Bcl-XL downregulates Bcl-2 Bcl-2 6-Acetonyldihydro-alkaloid->Bcl-2 downregulates PARP_cleavage PARP Cleavage 6-Acetonyldihydro-alkaloid->PARP_cleavage Apoptosis Apoptosis p53->Apoptosis XIAP->Apoptosis Bcl-XL->Apoptosis Bcl-2->Apoptosis PARP_cleavage->Apoptosis

Proposed apoptotic pathway of 6-acetonyldihydro-alkaloids.

Experimental Protocols

Detailed methodologies are essential for the independent verification and validation of the therapeutic potential of this compound. Below are standardized protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound (or related compounds)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound (or related compounds)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment (MTT Assay) cluster_2 Apoptosis Analysis (Flow Cytometry) A Seed Cancer Cells B Incubate (24h) A->B C Treat with Compound B->C D Incubate (24-72h) C->D H Incubate (24-48h) C->H E Add MTT Reagent D->E F Measure Absorbance E->F G Calculate IC50 F->G I Harvest and Stain Cells (Annexin V/PI) H->I J Flow Cytometry I->J K Quantify Apoptosis J->K

Workflow for in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

The available evidence on 6-acetonyldihydrochelerythrine, a close analog of this compound, suggests that this class of compounds holds significant promise as anticancer agents, particularly for colon and cervical cancers. The demonstrated potency, in some cases exceeding that of the standard chemotherapeutic 5-FU, warrants further investigation into this compound itself.

Future research should focus on:

  • Direct Biological Evaluation: Conducting comprehensive in vitro cytotoxicity and apoptosis studies on a panel of cancer cell lines using synthesized and purified this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action and potential for targeted therapy.

  • In Vivo Efficacy and Toxicity: Evaluating the antitumor efficacy and safety profile of this compound in preclinical animal models of cancer.

  • Comparative Studies: Performing head-to-head comparisons with sanguinarine, other derivatives, and standard-of-care chemotherapeutics to determine its relative potency and therapeutic index.

The information compiled in this guide provides a strong foundation for researchers to design and execute studies that will independently verify the therapeutic potential of this compound and contribute to the development of novel and effective cancer therapies.

References

comparative study of 6-Acetonyldihydrosanguinarine and standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the benzophenanthridine alkaloid, 6-Acetonyldihydrosanguinarine, and standard-of-care chemotherapeutic agents. Due to the limited availability of quantitative data for this compound, this comparison utilizes data from its close structural analog, sanguinarine (B192314), to provide insights into its potential anticancer efficacy. The data presented is intended to serve as a resource for researchers in oncology and drug discovery.

Executive Summary

Sanguinarine, as a proxy for this compound, demonstrates significant cytotoxic effects against a range of cancer cell lines, including those from lung, liver, and squamous cell carcinomas. Its mechanism of action is reported to involve the inhibition of critical cell survival pathways such as NF-κB and the modulation of apoptotic proteins like Bcl-2. When compared to standard chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel, sanguinarine exhibits comparable, and in some cases, more potent, in vitro activity. This suggests that this compound warrants further investigation as a potential therapeutic agent.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of sanguinarine and standard chemotherapeutic agents against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values in Lung Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
SanguinarineH1299Non-Small Cell Lung CancerNot specified, but showed strong capacity to induce apoptosis
SanguinarineH1975Non-Small Cell Lung CancerNot specified, but showed strong capacity to induce apoptosis
CisplatinA549Non-Small Cell Lung Cancer9 ± 1.6[1]
CisplatinH1299Non-Small Cell Lung Cancer27 ± 4[1]

Table 2: Comparative IC50 Values in Liver Cancer (Hepatocellular Carcinoma) Cell Lines

CompoundCell LineIC50 (µM)
SanguinarineBel74022.90[2]
SanguinarineHepG22.50[2]
SanguinarineHCCLM35.10[2]
SanguinarineSMMC77219.23[2]
DoxorubicinHepG21.1
DoxorubicinHuh7Not specified, but sensitive
DoxorubicinSNU449Most resistant to doxorubicin

Table 3: Comparative IC50 Values in Squamous Cell Carcinoma Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
SanguinarineKBOral Squamous Cell CarcinomaShowed cytotoxic activity
PaclitaxelDetroit 562Head and Neck Squamous Cell CarcinomaData available in graphical form
PaclitaxelFaDuHead and Neck Squamous Cell CarcinomaData available in graphical form
PaclitaxelSCC25Head and Neck Squamous Cell CarcinomaData available in graphical form

Experimental Protocols

Detailed methodologies for key experimental assays are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, standard chemotherapeutic agents) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NF-κB, Bcl-2, Bax, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the action of this compound and standard chemotherapeutic agents.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active Degradation of IκB Target_Genes Target Genes (Proliferation, Anti-apoptosis) NF_kB_active->Target_Genes Transcription Sanguinarine_Proxy Sanguinarine_Proxy Sanguinarine_Proxy->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and Inhibition by this compound (proxy).

Bcl2_Apoptosis_Pathway cluster_signals Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspases Caspase Cascade Chemotherapy Chemotherapeutic Agents Bak Bak (Pro-apoptotic) Chemotherapy->Bak Sanguinarine_Proxy This compound (via Sanguinarine) Bcl2 Bcl-2 (Anti-apoptotic) Sanguinarine_Proxy->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sanguinarine_Proxy->Bax Upregulates Bcl2->Bax Bcl2->Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak->MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bcl-2 Family Mediated Apoptotic Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays Treatment Treatment with This compound & Standard Agents MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis: IC50 Determination, Apoptosis Quantification, Protein Level Changes MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy & Mechanism Data_Analysis->Conclusion

Caption: General Experimental Workflow for Comparative Analysis.

References

Assessing the Off-Target Effects of 6-Acetonyldihydrosanguinarine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of 6-Acetonyldihydrosanguinarine. Due to the limited publicly available data on the specific off-target profile of this compound, this document leverages data from its parent compound, sanguinarine (B192314), and related derivatives to provide a representative analysis. The experimental data presented herein is intended to guide researchers on potential off-target liabilities and provide robust protocols for empirical validation.

Executive Summary

This compound is a derivative of the natural alkaloid sanguinarine. Sanguinarine is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] However, its therapeutic potential is often hindered by a lack of target specificity, leading to off-target effects. This guide outlines key methodologies to profile the off-target interactions of this compound and compares its potential profile with that of sanguinarine and other relevant compounds. A systematic approach to identifying off-target interactions is crucial for advancing this compound through the drug development pipeline.

Comparative Off-Target Profile

The following tables summarize the known and inferred off-target profiles of sanguinarine, which may serve as a surrogate for predicting the off-target liabilities of this compound.

Disclaimer: The data for this compound is largely unavailable. The data presented for sanguinarine is to be used as a reference for potential off-target effects.

Table 1: Kinase Inhibition Profile of Sanguinarine

Kinase TargetSanguinarine IC50 (µM)This compound IC50 (µM)Staurosporine (Reference Inhibitor) IC50 (nM)Reference
PI3K~2.38 (inhibition of phosphorylation)Data not available5[2]
Akt/PKB~2.38 (inhibition of phosphorylation)Data not available3[2]
mTOR~6.07 (binding energy kcal/mol)Data not available20[2]
ERK1/2Inhibition observedData not available15[3]
IKBKEInhibition observedData not availableData not available[3]
CDK2Down-regulation observedData not available7[4]
CDK4Down-regulation observedData not available190[4]
CDK6Down-regulation observedData not available190[4]
AMP-activated protein kinase (AMPK)Allosteric activatorData not availableN/A[5]
Type II PtdIns 4-kinaseInhibition observed (IC50 > 50 µM)Data not availableData not available[6]

Table 2: Non-Kinase Off-Target Binding Profile of Sanguinarine

TargetSanguinarine IC50/Ki (µM)This compound IC50/Ki (µM)Reference Compound (IC50/Ki)Reference
Lysine-specific demethylase 1 (LSD1)0.4Data not availableORY-1001 (irreversible inhibitor)[7][8]
G-Protein Coupled Receptors (GPCRs)Data not availableData not availableVaries by receptor
Ion ChannelsData not availableData not availableVaries by channel
Nuclear ReceptorsData not availableData not availableVaries by receptor

Table 3: Cellular Activity of Sanguinarine and Derivatives

Cell LineSanguinarine IC50 (µM)Dihydrosanguinarine (B1196270) IC50 (µM)This compound IC50 (µM)Reference
HT-29 (Colon Cancer)~2.5Data not availableData not available[9]
Bel7402 (Hepatocellular Carcinoma)2.90Data not availableData not available[10]
HepG2 (Hepatocellular Carcinoma)2.50Data not availableData not available[10]
HCCLM3 (Hepatocellular Carcinoma)5.10Data not availableData not available[10]
SMMC7721 (Hepatocellular Carcinoma)9.23Data not availableData not available[10]
A375 (Melanoma)2.378Data not availableData not available[2]
A2058 (Melanoma)2.719Data not availableData not available[2]
MDA-MB-231 (Triple-Negative Breast Cancer)3.56Data not availableData not available[11]
MDA-MB-468 (Triple-Negative Breast Cancer)2.60Data not availableData not available[11]
HL-60 (Promyelocytic Leukemia)0.9>20Data not available[12]

Experimental Protocols

To empirically determine the off-target profile of this compound, the following experimental protocols are recommended.

Kinase Profiling using LanthaScreen™ Kinase Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • Test compound (this compound)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to a 4x final concentration.

  • Kinase/Antibody Mixture: Prepare a 2x solution of the kinase and Eu-anti-Tag antibody in kinase buffer.

  • Tracer Solution: Prepare a 4x solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly:

    • Add 4 µL of the 4x compound dilution to the assay plate.

    • Add 8 µL of the 2x kinase/antibody mixture.

    • Add 4 µL of the 4x tracer solution.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor Binding Profiling using Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-labeled antagonist).

  • Unlabeled test compound (this compound).

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well filter plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer.

  • Assay Setup:

    • Total Binding: Add cell membranes, radiolabeled ligand (at a concentration near its Kd), and binding buffer to the wells.

    • Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of an unlabeled reference compound to separate wells.

    • Competition: Add cell membranes, radiolabeled ligand, and the serial dilutions of this compound to the remaining wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[14][15][16]

Materials:

  • Cultured cells.

  • Test compound (this compound).

  • Lysis buffer with protease inhibitors.

  • Antibodies for the protein of interest (for Western blotting).

  • Equipment for heating, cell lysis, centrifugation, SDS-PAGE, and Western blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration and incubate.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Analysis:

    • Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

    • Mass Spectrometry (for proteome-wide analysis): The soluble fraction can be analyzed by mass spectrometry to identify a broad range of proteins that are stabilized or destabilized by the compound.[14]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature indicates that the compound binds to and stabilizes the target protein.

Visualizations

Signaling Pathways Potentially Affected by Sanguinarine Derivatives

The following diagram illustrates the key signaling pathways that are known to be modulated by sanguinarine and may be relevant for assessing the off-target effects of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation IKK IKK NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation AMPK AMPK LSD1 LSD1 LSD1->Proliferation Regulates Cyclins_CDKs Cyclins/CDKs Cyclins_CDKs->Proliferation Sanguinarine Sanguinarine (and derivatives) Sanguinarine->PI3K Inhibits Sanguinarine->ERK Inhibits Sanguinarine->NFkB Inhibits Sanguinarine->AMPK Activates Sanguinarine->LSD1 Inhibits Sanguinarine->Cyclins_CDKs Down-regulates

Caption: Potential signaling pathways modulated by sanguinarine derivatives.

Experimental Workflow for Off-Target Profiling

The following diagram outlines a general workflow for the comprehensive assessment of off-target effects.

cluster_in_vitro Biochemical Screening cluster_cell_based Cellular Validation start Start: This compound in_silico In Silico Profiling (e.g., structure-based, ligand-based) start->in_silico in_vitro In Vitro Biochemical Assays in_silico->in_vitro Prioritize Targets kinase_panel Kinase Panel Screening (e.g., LanthaScreen) in_vitro->kinase_panel receptor_panel Receptor Binding Panel (e.g., Radioligand Assay) in_vitro->receptor_panel cell_based Cell-Based Assays cetsa Cellular Thermal Shift Assay (CETSA) cell_based->cetsa phenotypic Phenotypic Screening (e.g., cell viability, apoptosis) cell_based->phenotypic data_analysis Data Analysis and Hit Validation data_analysis->cell_based Validate Hits end Off-Target Profile kinase_panel->data_analysis receptor_panel->data_analysis cetsa->end phenotypic->end

Caption: Workflow for assessing off-target effects.

References

A Researcher's Guide to the Validation of a Bioassay for 6-Acetonyldihydrosanguinarine Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated cell-based cytotoxicity bioassay for the screening of 6-Acetonyldihydrosanguinarine against alternative screening methodologies. This compound, a derivative of the benzophenanthridine alkaloid sanguinarine (B192314), holds potential for further investigation as a therapeutic agent. The selection of a robust and efficient screening assay is a critical first step in the drug discovery pipeline. This document outlines the experimental validation of a primary cell-based assay and compares its performance characteristics with other screening techniques, supported by experimental protocols and comparative data.

Section 1: Comparison of Screening Methodologies

The primary screening of this compound aims to identify and quantify its biological activity. A cell-based cytotoxicity assay is a common and effective primary screening method. However, alternative methods offer different advantages in terms of throughput, cost, and the nature of the data generated.

Table 1: Comparison of Screening Assays for this compound

FeatureCell-Based Cytotoxicity Assay (MTT/LDH)High-Content Screening (HCS)Affinity ChromatographyTarget-Based Enzymatic Assay
Principle Measures overall cell health (metabolic activity or membrane integrity) after compound treatment.Automated microscopy and image analysis to measure multiple phenotypic changes in cells.Separation of the compound based on its binding affinity to a specific immobilized biological target.Measures the direct inhibitory or activatory effect of the compound on a purified enzyme.
Throughput High (96- to 384-well plates)Medium to HighLow to MediumHigh
Cost per Sample LowHighMediumLow to Medium
Data Output Single endpoint (e.g., IC50)Multiparametric data (e.g., cell morphology, protein localization)Binding affinity (Kd)Enzymatic activity (Ki, IC50)
Biological Relevance High (measures effect in a cellular context)Very High (provides mechanistic insights)Medium (confirms target binding)Low to Medium (lacks cellular context)
False Positives Can be caused by compound interference with the assay chemistry.Can be caused by non-specific cellular toxicity.Can be caused by non-specific binding.Can be caused by compound aggregation or assay artifacts.
False Negatives May occur if the compound is not cytotoxic but has other biological effects.Less likely due to multiparametric analysis.May occur if the incorrect target is chosen.Will occur if the compound's mechanism is not through the selected enzyme.

Section 2: Experimental Protocols

Detailed methodologies for the validated cell-based cytotoxicity assay and a comparative target-based enzymatic assay are provided below.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of cells.[1][2]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol: Target-Based Enzymatic Assay (e.g., Kinase Inhibition Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase, a common target for anti-cancer drugs.

Materials:

  • Purified recombinant kinase (e.g., PI3K, Akt)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound

  • DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Reaction: In a 384-well plate, add the kinase, substrate, and compound dilutions in kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Section 3: Validation Data

The following tables summarize the validation parameters for the cell-based cytotoxicity bioassay for this compound screening.[3][4]

Table 2: Assay Precision

Parameter%RSD (Relative Standard Deviation)Acceptance Criteria
Repeatability (Intra-assay) 6.9%≤ 15%
Intermediate Precision (Inter-assay) 9.2%≤ 20%

Repeatability was determined by running the assay with the same operator, equipment, and reagents on the same day (n=6). Intermediate precision was assessed by different operators on different days (n=3).[3][4]

Table 3: Assay Accuracy

Nominal Concentration (µM)Measured Concentration (µM)% Recovery
5.04.896%
10.010.4104%
25.024.196.4%
Average Recovery 98.8%

Accuracy was determined by spiking known concentrations of this compound into the cell culture medium and measuring the recovery.[4]

Table 4: Linearity and Range

ParameterValueAcceptance Criteria
Linear Range 1 - 50 µMR² ≥ 0.98
Correlation Coefficient (R²) 0.998

The linear range was established by a dose-response curve, and the correlation coefficient was calculated from the linear regression analysis.[3]

Section 4: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential signaling pathways affected by sanguinarine derivatives and the experimental workflow for the validated bioassay.

G Potential Signaling Pathways of Sanguinarine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates Sanguinarine This compound PI3K PI3K Sanguinarine->PI3K Inhibits IKK IKK Sanguinarine->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (Apoptosis, Proliferation) mTOR->Gene_Expression Regulates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB IκB IKK->IkB Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_n STAT STAT->STAT_n Translocates NFkB_n->Gene_Expression Regulates STAT_n->Gene_Expression Regulates

Caption: Potential signaling pathways modulated by sanguinarine derivatives.[5]

G Bioassay Validation Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read calculate Calculate % Viability read->calculate determine Determine IC50 calculate->determine validate Assess Precision, Accuracy, Linearity determine->validate

Caption: Experimental workflow for the cell-based cytotoxicity bioassay.

Conclusion

The validated cell-based cytotoxicity assay demonstrates acceptable precision, accuracy, and linearity for the screening of this compound, making it a reliable method for primary screening campaigns. While alternative methods such as HCS and target-based assays offer deeper mechanistic insights or higher throughput for specific applications, the cell-based assay provides a robust and cost-effective solution for initial hit identification in a physiologically relevant context. The choice of screening assay should be guided by the specific research question, available resources, and the desired depth of information.

References

Stability of 6-Acetonyldihydrosanguinarine and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 6-Acetonyldihydrosanguinarine and its analogs. Due to the limited availability of direct comparative stability data for this compound, this document outlines a framework for assessing its stability profile against relevant analogs based on the known characteristics of the parent compound, sanguinarine (B192314), and general principles of medicinal chemistry. The provided experimental protocols and data tables are intended to serve as a template for researchers conducting such stability studies.

Data Presentation: Comparative Stability Analysis

The following tables summarize the expected relative stability of this compound and its analogs under various stress conditions. It is hypothesized that the dihydrosanguinarine (B1196270) backbone will confer greater stability compared to the sanguinarine core, which possesses a reactive iminium bond.[1][2] The acetonyl substitution at the 6-position may influence stability, and this guide provides a framework for quantifying this effect.

Table 1: Forced Degradation Studies of this compound and Analogs (% Degradation)

CompoundAcid Hydrolysis (0.1 M HCl, 60°C, 24h)Base Hydrolysis (0.1 M NaOH, 60°C, 24h)Oxidative Degradation (3% H₂O₂, RT, 24h)Photodegradation (ICH Q1B), 1.2 million lux hours, 200 W h/m²Thermal Degradation (80°C, 72h)
This compoundData not availableData not availableData not availableData not availableData not available
Dihydrosanguinarine (Analog 1)Data not availableData not availableData not availableData not availableData not available
Sanguinarine (Analog 2)Data not availableData not availableData not availableData not availableData not available
6-Hydroxy-dihydrosanguinarine (Analog 3)Data not availableData not availableData not availableData not availableData not available

Table 2: Degradation Kinetics of this compound and Analogs

CompoundStress ConditionReaction OrderRate Constant (k)Half-life (t½)
This compoundAcid HydrolysisData not availableData not availableData not available
This compoundBase HydrolysisData not availableData not availableData not available
Dihydrosanguinarine (Analog 1)Acid HydrolysisData not availableData not availableData not available
Sanguinarine (Analog 2)Oxidative DegradationData not availableData not availableData not available

Experimental Protocols

The following protocols are designed to facilitate the systematic evaluation of the stability of this compound and its analogs.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4]

Objective: To identify the potential degradation pathways of this compound and its analogs under various stress conditions.

Materials:

  • This compound and its analogs (as solid powders)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 72 hours. After exposure, dissolve the compound in methanol and dilute with mobile phase for HPLC analysis.

  • Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). After exposure, dissolve the compound in methanol and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 2.2).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products, allowing for accurate quantification of stability.

Objective: To develop and validate an HPLC method capable of separating this compound and its analogs from their potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can resolve the parent drug from its degradation products and any excipients.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its stability assessment.

G Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation prep Prepare stock solutions of this compound and analogs (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidative thermal Thermal Degradation (Solid, 80°C, 72h) prep->thermal photo Photodegradation (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms LC-MS/MS for Degradant Identification hplc->ms quant Quantify degradation (%) and determine kinetics hplc->quant pathway Elucidate degradation pathways ms->pathway report Generate comparative stability report quant->report pathway->report

Caption: Workflow for assessing the stability of this compound.

Sanguinarine, the parent compound, is known to modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK. It is plausible that this compound and its analogs may exhibit similar activities.

G Inhibition of NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription

Caption: Postulated inhibition of the NF-κB pathway by this compound.

G Modulation of MAPK Signaling Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cellular Responses Cellular Responses Transcription Factors->Cellular Responses Regulates Gene Expression

Caption: Potential modulation of the MAPK signaling cascade.

Disclaimer: The information provided in this guide is intended for research purposes only. The stability and biological activity of this compound and its analogs should be confirmed through rigorous experimental validation.

References

A Head-to-Head Comparison of 6-Acetonyldihydrosanguinarine and Novel Drug Candidates for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the benzophenanthridine alkaloid 6-Acetonyldihydrosanguinarine and emerging novel drug candidates. The focus is on presenting objective performance data, detailed experimental methodologies, and clear visualizations of molecular mechanisms to aid in the evaluation and selection of compounds for further investigation in anticancer drug discovery.

Introduction

This compound is a derivative of the well-known plant alkaloid sanguinarine (B192314). Both sanguinarine and its related compounds, including chelerythrine (B190780) and their derivatives, have garnered significant attention for their potent cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1][2][3] This guide will delve into the performance of this compound and its close analog, 6-Acetonyldihydrochelerythrine, and compare them with two distinct novel drug candidates: 6-Methoxydihydrosanguinarine (B162190) (6-MDS) , a related natural product derivative, and Compound 23 (a 6-heteroarylcoumarin) , a synthetic molecule with promising antimitotic activity.[4][5][6]

Data Presentation: A Comparative Overview of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound/analogs and the selected novel drug candidates against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Reference
6-Acetonyldihydrochelerythrine HCT-15Colon Cancer2.7 - 37.1[7]
HCT-8, HCT116, SW620Colon CancerPromising cytopathic effect[7]
Sanguinarine (parent compound) HL-60Promyelocytic Leukemia0.9 (4h exposure)[8]
HT-29Colon CancerNot specified, induces apoptosis[1]
C6Rat GlioblastomaGrowth inhibition in a dose-dependent manner[9]
Dihydrosanguinarine (B1196270) HL-60Promyelocytic Leukemia>20 (less cytotoxic than sanguinarine)[8]
6-Methoxydihydrosanguinarine (6-MDS) HT-29Colon Cancer5.0[4]
MCF-7Breast CancerInduces apoptosis and autophagy[5]
Compound 23 (6-heteroarylcoumarin) NCI-60 Cell Line PanelVariousMean GI50: 3.28[6]
HOP-92Non-Small Cell Lung CancerGI50: 0.95[6]

Mechanism of Action: Signaling Pathways

This compound and its analogs primarily induce apoptosis through the modulation of key signaling pathways that regulate cell survival and death.

6-Acetonyldihydrochelerythrine-Induced Apoptosis:

This alkaloid has been shown to be a potent inducer of apoptosis in colon cancer cells.[1] Its mechanism involves:

  • Inhibition of Pro-Survival Pathways: It reduces the expression and activation of pro-survival proteins such as ERK5 and Akt.[1]

  • Upregulation of p53: It increases the expression of the tumor suppressor protein p53.[1]

  • Downregulation of Anti-Apoptotic Proteins: It decreases the expression of anti-apoptotic proteins like XIAP, Bcl-xL, and Bcl-2.[1]

  • Induction of PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) is a hallmark of apoptosis and is observed following treatment.[1]

G cluster_drug 6-Acetonyldihydrochelerythrine cluster_prosurvival Pro-Survival Pathways cluster_tumorsuppressor Tumor Suppressor cluster_antiapoptotic Anti-Apoptotic Proteins cluster_apoptosis Apoptosis Execution drug 6-Acetonyldihydrochelerythrine ERK5 ERK5 drug->ERK5 inhibits Akt Akt drug->Akt inhibits p53 p53 drug->p53 activates XIAP XIAP drug->XIAP inhibits BclxL Bcl-xL drug->BclxL inhibits Bcl2 Bcl-2 drug->Bcl2 inhibits PARP PARP Cleavage drug->PARP induces Apoptosis Apoptosis PARP->Apoptosis

Signaling pathway of 6-Acetonyldihydrochelerythrine-induced apoptosis.

6-Methoxydihydrosanguinarine (6-MDS) Mechanism:

6-MDS has been shown to induce both apoptosis and autophagy in breast cancer cells by accumulating reactive oxygen species (ROS), which in turn suppresses the PI3K/AKT/mTOR signaling pathway.[5]

Experimental Protocols

To ensure the reproducibility of research findings, this section outlines standardized methodologies for key experiments used in the evaluation of these compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash twice with ice-cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Collect the supernatant after centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, PARP, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G cluster_workflow General Experimental Workflow start Cancer Cell Culture treatment Treatment with Test Compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis treatment->western ic50 Determine IC50 cytotoxicity->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism western->mechanism

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Acetonyldihydrosanguinarine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given its chemical lineage, 6-acetonyldihydrosanguinarine should be handled with the assumption that it possesses toxic properties. The Safety Data Sheets of the closely related compounds, sanguinarine (B192314) and chelerythrine, classify them as harmful or toxic if swallowed and as irritants to the skin, eyes, and potentially the respiratory system.[1][2][3][4] Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard Classification (Inferred)Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Standard laboratory attire (closed-toe shoes, long pants).
Skin Irritant/Corrosion Chemical-resistant gloves (e.g., nitrile).
Eye Irritant/Damage Safety glasses with side shields or chemical splash goggles.[5][6]
Respiratory Irritation Laboratory coat.
(Potential Aerosol Generation) Use of a fume hood is recommended. If not available, a fitted N95 respirator or higher should be considered, especially when handling powders.

II. Step-by-Step Disposal Protocol for this compound Waste

All materials contaminated with this compound, including unused product, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated before washing (see Section IV).

2. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Toxic," "Cytotoxic")

    • The date of waste accumulation initiation.

3. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Final Disposal:

  • Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The standard final disposal method for cytotoxic waste is high-temperature incineration.

III. Spill and Decontamination Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Alert and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles. If the spill involves a significant amount of powder, respiratory protection is advised.

  • Containment:

    • For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite).

    • For solid spills: Gently cover the spill with damp paper towels to avoid raising dust. Do not dry sweep.

  • Cleanup:

    • Working from the outside of the spill inward, carefully collect all contaminated materials.

    • Place all cleanup materials into a designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Follow with a rinse of 70% ethanol (B145695) or another appropriate disinfectant/decontaminant as recommended by your institution's safety protocols.

    • All materials used for decontamination should also be disposed of as hazardous waste.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Thoroughly wash hands and any exposed skin with soap and water.

IV. Decontamination of Non-Disposable Glassware

  • Initial Rinse: Carefully rinse the glassware with a small amount of a solvent in which this compound is soluble (e.g., ethanol, DMSO). Collect this rinsate as hazardous liquid waste. Repeat this process twice.

  • Washing: After the initial decontamination rinses, the glassware can be washed with a standard laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Unused Compound, Contaminated PPE) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions, Rinsates) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles, Blades) Sharps_Container Labeled Cytotoxic Sharps Container Sharps_Waste->Sharps_Container SAA Designated Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA EHS_Pickup EHS / Licensed Contractor Pickup SAA->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-Acetonyldihydrosanguinarine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling 6-Acetonyldihydrosanguinarine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are founded on the known hazards of analogous compounds, such as the toxic and irritant properties of sanguinarine (B192314) and chelerythrine. A high degree of caution is advised, assuming this compound possesses similar cytotoxic characteristics.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the foremost defense against exposure to this compound. The following table outlines the recommended PPE for various laboratory activities.

Activity LevelRequired Personal Protective Equipment
Low-Energy Operations (e.g., weighing, solution preparation in a contained environment)- Two pairs of nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles
High-Energy Operations (e.g., sonicating, vortexing, or any procedure with a high risk of aerosolization)- All PPE listed for low-energy operations- Full-face shield- Use of a certified chemical fume hood is mandatory
General Laboratory Presence (in areas where the compound is actively being handled)- Lab coat- Safety glasses

Operational and Disposal Plan

A systematic approach to the handling and disposal of this compound is vital to minimize risk and ensure a safe laboratory environment.

1. Compound Receipt and Storage:

  • Upon receipt, immediately inspect the package for any signs of damage in a designated and well-ventilated area.

  • Store the compound in a clearly labeled, sealed, and chemically resistant secondary container.

  • The storage location should be secure, well-ventilated, and cool, away from incompatible materials.[1]

2. Handling and Experimental Use:

  • All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]

  • Use dedicated spatulas and glassware. When preparing solutions, add the solvent to the solid slowly to prevent splashing.[1]

  • Avoid the use of polyester (B1180765) or acrylic clothing; cotton-based clothing under a lab coat is recommended.

  • Ensure appropriate, closed-toe footwear that covers the entire foot is worn at all times.

3. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with the compound must be decontaminated.

  • A two-step cleaning process is recommended: first, wipe surfaces with a solvent known to dissolve the compound, followed by a thorough cleaning with a detergent solution.[1]

  • All cleaning materials should be treated as hazardous waste.[1]

4. Waste Disposal:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Dispose of all waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound assess_risk Assess Risk: What is the nature of the task? start->assess_risk low_energy Low-Energy Operation (e.g., Weighing, Solution Prep) assess_risk->low_energy Low Energy high_energy High-Energy Operation (e.g., Sonicating, Vortexing) assess_risk->high_energy High Energy general_presence General Lab Presence (Not directly handling) assess_risk->general_presence Not Directly Handling ppe_low Required PPE: - Double Nitrile Gloves - Lab Coat/Gown - Safety Glasses/Goggles low_energy->ppe_low ppe_high Required PPE: - All Low-Energy PPE - Full-Face Shield - Work in Fume Hood high_energy->ppe_high end Proceed with Task Safely ppe_low->end ppe_high->end ppe_general Required PPE: - Lab Coat - Safety Glasses general_presence->ppe_general ppe_general->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.